Technical Documentation Center

Methyl 2-bromo-3,5-dimethoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-bromo-3,5-dimethoxybenzoate
  • CAS: 19491-18-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-bromo-3,5-dimethoxybenzoate

This technical guide details the chemical structure, physicochemical properties, and synthetic utility of Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0). This compound serves as a critical regioselective building...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic utility of Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0). This compound serves as a critical regioselective building block in the total synthesis of polyketide natural products (e.g., Chrysophaentins, Ulocladols) and medicinal chemistry scaffolds.

CAS Number: 19491-18-0 Formula: C₁₀H₁₁BrO₄ Molecular Weight: 275.10 g/mol

Introduction

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic ester used primarily as an intermediate in organic synthesis. Its structural uniqueness lies in the "2-bromo" substitution pattern on the 3,5-dimethoxybenzoate core. While the 3,5-dimethoxy motif typically directs electrophilic aromatic substitution to the 4-position (the "sym-tribenzoic" site between two methoxy groups), the 2-position (ortho to the ester) can be selectively accessed under specific conditions. This regiochemical control allows for the construction of non-symmetric biaryl systems via cross-coupling reactions, essential for accessing complex natural product architectures like Chrysophaentin F and Ulocladol A .

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
IdentifierValue
IUPAC Name Methyl 2-bromo-3,5-dimethoxybenzoate
CAS Number 19491-18-0
SMILES COC1=CC(=C(C(=C1)OC)Br)C(=O)OC
InChIKey HQWVUYIQYUMGDT-UHFFFAOYSA-N
Structural Insights

The molecule features a benzene ring substituted with:

  • C1: Methyl ester group (-COOCH₃).

  • C2: Bromine atom (Br). This position is sterically crowded, flanked by the ester and a methoxy group.

  • C3 & C5: Methoxy groups (-OCH₃).[1]

  • C4 & C6: Protons.

Electronic Effects: The C2 position is electronically activated by the ortho-methoxy group at C3 and the para-methoxy group at C5. However, the ester at C1 is electron-withdrawing. The bromine atom at C2 provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ester allows for further elaboration into alcohols or amides.

Physicochemical Properties

PropertyDataNote
Physical State Solid (Low Melting)Can appear as a viscous liquid if supercooled.
Melting Point 59.5 – 60.5 °CDistinct from the 4-bromo isomer (mp 124-126 °C).
Boiling Point ~337 °C (Predicted)Decomposes at high temperatures.
Solubility Soluble in EtOAc, DCM, MeCNLow solubility in water.
Density ~1.44 g/cm³ (Predicted)

Spectroscopic Characterization

Accurate identification requires distinguishing this isomer from the symmetric 4-bromo analog.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic doublets (due to the lack of symmetry caused by the 2-bromo substituent) and three methyl singlets.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J)
6.79 Doublet (d)1HAr-H (C6)J = 2.8 Hz (Meta)
6.57 Doublet (d)1HAr-H (C4)J = 2.8 Hz (Meta)
3.92 Singlet (s)3HEster -OCH₃-
3.87 Singlet (s)3HAr-OCH₃ (C3)-
3.85 *Singlet (s)3HAr-OCH₃ (C5)-

*Note: The methoxy signals at 3.87 and 3.85 ppm may overlap depending on solvent and resolution. The key diagnostic is the meta-coupling of the aromatic protons (~2.8 Hz).

Synthesis & Regioselectivity

The synthesis of the 2-bromo isomer challenges standard electrophilic substitution rules. Direct bromination with Br₂ often yields mixtures or the thermodynamically favored 4-bromo product (sterically less hindered between two methoxys). The optimized protocol uses N-Bromosuccinimide (NBS) in acetonitrile to kinetically favor the 2-position.

Optimized Synthetic Protocol

Reaction: Regioselective Bromination of Methyl 3,5-dimethoxybenzoate.

Reagents:

  • Methyl 3,5-dimethoxybenzoate (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv)

  • Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 3,5-dimethoxybenzoate (e.g., 5.0 g) in dry acetonitrile (30 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.0 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 24 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The product is slightly less polar than the starting material.

  • Work-up: Quench with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: The residue typically solidifies upon standing. Recrystallization from cold ethanol or purification via silica gel chromatography (if necessary) yields the product.

Yield: 88% – 95% Selectivity: High preference for C2-bromination over C4 or C6 under these conditions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Key Parameters Start Methyl 3,5-dimethoxybenzoate (Starting Material) Intermediate Reaction Mixture (24 Hours) Start->Intermediate + Reagent Reagent NBS (1.0 eq) MeCN, 0°C to RT Reagent->Intermediate Workup Quench (H2O) Extract (EtOAc) Intermediate->Workup Product Methyl 2-bromo-3,5-dimethoxybenzoate (Yield: ~90%) Workup->Product Crystallization Params Temp: 0°C -> 25°C Solvent: Acetonitrile Avoid: Br2 (Low Selectivity)

Figure 1: Optimized synthetic workflow for the regioselective preparation of Methyl 2-bromo-3,5-dimethoxybenzoate.

Applications in Drug Discovery & Natural Product Synthesis

This compound is a "privileged scaffold" because the bromine atom at C2 allows for orthogonal functionalization relative to the ester at C1.

Natural Product Synthesis
  • Chrysophaentin F: The 2-bromo ester is a key intermediate. The bromine allows for a Suzuki coupling to attach a second aromatic ring, while the ester is later reduced to an aldehyde or alcohol to form the macrocyclic core.

  • Ulocladol A: Used to construct the biaryl ether or biaryl backbone via metal-catalyzed cross-coupling.

Reactivity Profile
  • Suzuki-Miyaura Coupling: The C2-Br bond is activated for Pd-catalyzed coupling with aryl boronic acids.

    • Insight: Steric hindrance at C2 (flanked by ester and methoxy) requires active catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) and elevated temperatures.

  • Reduction: The ester group can be selectively reduced to the benzyl alcohol using DIBAL-H at 0°C without affecting the aryl bromide.

  • Hydrolysis: Saponification with LiOH yields 2-bromo-3,5-dimethoxybenzoic acid.

Reactivity Pathway Diagram

Reactivity Center Methyl 2-bromo-3,5-dimethoxybenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Reduction Reduction (DIBAL-H, 0°C) Center->Reduction Hydrolysis Hydrolysis (LiOH, THF/H2O) Center->Hydrolysis Biaryl Biaryl Esters (Chrysophaentin Core) Suzuki->Biaryl Alcohol Benzyl Alcohol (Aldehyde Precursor) Reduction->Alcohol Acid 2-Bromo Acid (Amide Coupling) Hydrolysis->Acid

Figure 2: Divergent reactivity pathways for Methyl 2-bromo-3,5-dimethoxybenzoate in medicinal chemistry.

Handling & Safety

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Keep in a cool, dry place (2-8 °C recommended). The compound is stable but should be protected from light to prevent debromination over long periods.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. Methyl 2-bromo-3,5-dimethoxybenzoate (CID 11391696).[3] National Library of Medicine. [Link]

  • Vendeville, J., et al. (2019).[4] A synthetic approach to chrysophaentin F.[4][5][6][7][8] Chemical Communications, 55(33), 4837-4840.[4][5] [Link]

  • Guidotti, L. (2016). Design and synthesis of new potential drugs. University of Bologna, Doctoral Thesis. (Provides NMR data and NBS synthesis protocol). [Link]

Sources

Exploratory

Solubility data of Methyl 2-bromo-3,5-dimethoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility and Physicochemical Profiling of Methyl 2-bromo-3,5-dimethoxybenzoate[1] Part 1: Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) is a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Physicochemical Profiling of Methyl 2-bromo-3,5-dimethoxybenzoate[1]

Part 1: Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) is a critical pharmacophore intermediate used in the synthesis of complex bioactive molecules, including tyrosine kinase inhibitors (e.g., Ulocladol A analogues) and selective opioid growth factor receptor antagonists.[1]

Despite its significance in medicinal chemistry, specific thermodynamic solubility data (mole fraction vs. temperature) remains under-documented in public literature.[1] This guide bridges that gap by synthesizing qualitative solubility behaviors from validated synthetic protocols and providing a rigorous, self-validating framework for quantitative determination. We focus on the compound's behavior in organic solvents to facilitate process optimization, specifically targeting purification via crystallization.

Part 2: Physicochemical Characterization

Before establishing solubility parameters, the solid-state properties of the solute must be defined to ensure data reproducibility.[1]

Table 1: Physicochemical Profile

PropertyDataSource/Context
Compound Name Methyl 2-bromo-3,5-dimethoxybenzoateIUPAC
CAS Number 19491-18-0Confirmed Identifier
Molecular Formula C₁₀H₁₁BrO₄MW: 275.10 g/mol
Physical State White Solid / CrystallineRecrystallized from EtOAc/Hexane
Melting Point 54 – 57 °CCritical for cooling crystallization limits
Lipophilicity High (Low water solubility)Predicted LogP ~2.4

Technical Insight: The relatively low melting point (54–57 °C) presents a specific challenge in solubility profiling: "Oiling Out." When dissolving this compound in solvents with high boiling points (e.g., Toluene) at elevated temperatures, the solute may form a second liquid phase rather than a stable solution, complicating the determination of saturation points.[1]

Part 3: Solubility Data & Solvent Compatibility

While specific thermodynamic tables are absent in current literature, we can derive a Solubility Compatibility Matrix based on extraction and purification protocols from the University of Southampton and University of Glasgow research archives.

Table 2: Semi-Quantitative Solubility Profile (25 °C)

Solvent ClassSpecific SolventSolubility StatusOperational Context
Chlorinated Dichloromethane (DCM)High Used as primary reaction solvent; excellent for initial dissolution.[1]
Esters Ethyl Acetate (EtOAc)High Standard extraction solvent; effective for liquid-liquid extraction from aqueous phases.[1]
Nitriles Acetonitrile (MeCN)Moderate-High Reaction medium for bromination; suitable for cooling crystallization.[1]
Alcohols Methanol (MeOH)Moderate Temperature-dependent; ideal candidate for cooling crystallization.[1]
Ethers Tetrahydrofuran (THF)High Used in reduction steps; high solubilizing power.[1]
Alkanes Hexane / Pet.[1] EtherLow (Anti-solvent) Used to precipitate the product or reduce solubility in column chromatography.[1]
Aqueous WaterInsoluble Immiscible; forms the raffinate phase in extractions.[1]
Thermodynamic Implications for Process Design

The solubility differential between Ethyl Acetate (High) and Hexane (Low) suggests that a binary solvent system (EtOAc/Hexane) is the optimal route for recrystallization.[1] Alternatively, the steep solubility curve expected in Methanol (given the structure's ester and ether functionalities) supports a cooling crystallization workflow, provided the temperature is kept below the melting point (54 °C) to prevent oiling out.[1]

Part 4: Protocol for Quantitative Solubility Determination

To generate the precise thermodynamic data required for process upscaling, the following Self-Validating Protocol is recommended. This workflow utilizes the Isothermal Saturation Method coupled with HPLC analysis.[1]

Experimental Workflow (DOT Visualization)

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Isothermal Equilibration (Shake Flask, 24h, ±0.05 K) Start->Equilibration T = 278.15 to 318.15 K Separation Phase Separation (Syringe Filter 0.45 µm, Pre-heated) Equilibration->Separation Supernatant Extraction Dilution Gravimetric Dilution (with Mobile Phase) Separation->Dilution Prevent Precipitation Analysis Quantification (HPLC/UV) λ_max determination Dilution->Analysis Analysis->Equilibration If RSD > 1.0% DataProcess Data Correlation (Apelblat / van't Hoff) Analysis->DataProcess

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess Methyl 2-bromo-3,5-dimethoxybenzoate to 10 mL of the target solvent (MeOH, EtOH, or MeCN) in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24 hours.

  • Sampling: Stop agitation and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.

  • Quantification: Dilute the filtrate gravimetrically. Analyze solute concentration using HPLC (C18 column, MeOH/Water gradient, UV detection at 254 nm).

  • Validation: Repeat measurements in triplicate. The Relative Standard Deviation (RSD) must be < 1.0% to accept the data point.[1]

Part 5: Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.[1]



  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     : Mole fraction solubility[1][2][3][4]
    
  • 
     : Absolute temperature (K)[1][3][4]
    
  • 
     : Empirical parameters derived via multiple linear regression.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the energy landscape of dissolution:


[1]
  • Positive

    
     : Endothermic dissolution (Solubility increases with T).[1][2]
    
  • Negative

    
     : Spontaneous dissolution.[1]
    

Expert Note: For Methyl 2-bromo-3,5-dimethoxybenzoate, we anticipate an endothermic process (


) in polar protic solvents (MeOH), driven by the disruption of crystal lattice energy.[1]

Part 6: Application in Crystallization Process Design

The solubility data directly informs the isolation strategy for this intermediate.[1]

Process Logic (DOT Visualization)

Process_Design Crude Crude Reaction Mixture (in DCM/MeCN) Swap Solvent Swap (Distill to MeOH) Crude->Swap Cooling Cooling Crystallization (50°C -> 5°C) Swap->Cooling Preferred Route Antisolvent Anti-solvent Addition (Add Water/Hexane) Swap->Antisolvent Alternative Route Filtration Filtration & Drying Cooling->Filtration Antisolvent->Filtration Pure Pure Intermediate (>98% HPLC) Filtration->Pure

Figure 2: Purification Strategy based on Solubility Differential.[1]

Recommendation: Given the compound's low melting point (57 °C), Cooling Crystallization from Methanol is risky if the initial concentration is too high (risk of oiling out).[1]

  • Optimal Strategy: Anti-solvent Crystallization .[1] Dissolve in a minimal volume of Acetonitrile or Methanol at 25 °C, then slowly add Water (anti-solvent) to induce controlled nucleation.[1] This avoids thermal stress and ensures a crystalline product.[1]

References

  • University of Southampton. (2012). Synthesis of Ulocladol A and Analogues. Faculty of Natural and Environmental Sciences, School of Chemistry.

  • University of Glasgow. (1998).[1] Selectivity of Aryl and Benzylic Bromination.[1][5] Department of Chemistry.[1]

  • PubChem. (2023).[1] Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0).[1][6] National Library of Medicine.[1]

  • Guidotti, L. (2015).[1] Design and synthesis of new antitumor agents.[1] Università di Bologna (Unibo).[1]

Sources

Foundational

Methyl 2-bromo-3,5-dimethoxybenzoate CAS number and identifiers

An In-depth Technical Guide to Methyl 2-bromo-3,5-dimethoxybenzoate Abstract Methyl 2-bromo-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a methyl ester, a bromine atom, and two methoxy groups. T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-bromo-3,5-dimethoxybenzoate

Abstract

Methyl 2-bromo-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a methyl ester, a bromine atom, and two methoxy groups. This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its structure allows for selective functionalization, particularly through modern cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its applications in research, with a particular focus on drug discovery and development.

Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. Methyl 2-bromo-3,5-dimethoxybenzoate is registered under CAS Number 19491-18-0 .[1][2] Its key identifiers and properties are summarized below for rapid reference. The compound typically presents as a white solid and requires refrigerated storage conditions (0-5°C) to ensure long-term stability.

IdentifierValueSource(s)
CAS Number 19491-18-0[1][2]
IUPAC Name methyl 2-bromo-3,5-dimethoxybenzoate[1]
Molecular Formula C₁₀H₁₁BrO₄[1]
Molecular Weight 275.10 g/mol [1]
Canonical SMILES COC1=CC(=C(C(=C1)OC)Br)C(=O)OC[1]
InChIKey HQWVUYIQYUMGDT-UHFFFAOYSA-N[1]
Physical Form White Solid
Purity (Typical) ≥97%
Storage Temp. 0-5°C

Spectroscopic Characterization

The structural elucidation of Methyl 2-bromo-3,5-dimethoxybenzoate is confirmed through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The two aromatic protons are not equivalent and will appear as doublets due to coupling with each other. The three methyl groups (two methoxy and one ester) will appear as singlets with integrations of 3H each.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH (C4-H)~6.7-6.9 (d)~108-112
Aromatic CH (C6-H)~6.6-6.8 (d)~105-109
Ester -OCH₃~3.9 (s, 3H)~52-54
Methoxy -OCH₃ (C3)~3.85 (s, 3H)~56-58
Methoxy -OCH₃ (C5)~3.80 (s, 3H)~55-57
Quaternary C-Br-~110-115
Quaternary C-COOCH₃-~130-135
Quaternary C-OCH₃ (x2)-~158-162
Ester C=O-~165-168
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. The spectrum of Methyl 2-bromo-3,5-dimethoxybenzoate will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages (1200-1300 cm⁻¹) and C-H stretching for the aromatic and methyl groups (2900-3100 cm⁻¹).[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl 2-bromo-3,5-dimethoxybenzoate, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of almost equal intensity at m/z 274 and 276.[3]

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for synthesizing Methyl 2-bromo-3,5-dimethoxybenzoate is via the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-3,5-dimethoxybenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent, to drive the equilibrium towards the formation of the methyl ester product.

Synthesis_Workflow Precursor 2-Bromo-3,5-dimethoxybenzoic Acid Reaction Reflux (65-70°C) 4-8 hours Precursor->Reaction Step 1: Esterification Reagents Methanol (excess) + H₂SO₄ (catalyst) Reagents->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Step 2: Neutralization Purification Column Chromatography (Silica Gel) Workup->Purification Step 3: Isolation Product Methyl 2-bromo-3,5-dimethoxybenzoate Purification->Product

Caption: General workflow for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate.
Detailed Experimental Protocol: Fischer Esterification

Causality: This protocol relies on the principle of Le Châtelier. Using methanol as the solvent ensures a large excess, shifting the reaction equilibrium towards the product side, maximizing the yield of the desired ester. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20 mL per gram of carboxylic acid). While stirring, cautiously add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water (50 mL). If a precipitate forms, collect it by vacuum filtration.

  • Extraction: If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine (saturated NaCl solution). Trustworthiness: This step is critical to remove the acid catalyst and any unreacted carboxylic acid, preventing product degradation and ensuring purity.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Methyl 2-bromo-3,5-dimethoxybenzoate.

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 2-bromo-3,5-dimethoxybenzoate stems from the reactivity of its aryl bromide moiety. This functional group is an excellent handle for introducing the dimethoxybenzoyl scaffold into larger molecules via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

The presence of the ortho-ester and two meta-methoxy groups influences the electronic properties of the aromatic ring, which can be exploited to modulate the biological activity of the final target molecule. Its application is particularly relevant in the design of drug candidates and other biologically active molecules.[5][6]

Cross_Coupling Substrate Methyl 2-bromo-3,5-dimethoxybenzoate Catalyst Pd Catalyst + Ligand + Base Substrate->Catalyst Product_Suzuki Suzuki Coupling (C-C Bond) Catalyst->Product_Suzuki Product_Buchwald Buchwald-Hartwig (C-N/C-O Bond) Catalyst->Product_Buchwald Product_Sonogashira Sonogashira (C-C Bond, Alkyne) Catalyst->Product_Sonogashira Reagent_Suzuki R-B(OH)₂ Reagent_Suzuki->Product_Suzuki Reagent_Buchwald R₂NH or ROH Reagent_Buchwald->Product_Buchwald Reagent_Sonogashira R-C≡CH Reagent_Sonogashira->Product_Sonogashira

Sources

Exploratory

Comprehensive Analytical and Synthetic Guide to Methyl 2-bromo-3,5-dimethoxybenzoate: Molecular Characterization and Protocols

Executive Summary In modern drug discovery and complex natural product synthesis, halogenated aromatic building blocks serve as critical linchpins for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, halogenated aromatic building blocks serve as critical linchpins for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Methyl 2-bromo-3,5-dimethoxybenzoate is one such highly versatile intermediate, frequently utilized in the development of opioid growth factor receptor antagonists and marine natural product analogues[1].

This technical whitepaper provides an in-depth analysis of the compound’s molecular formula, weight, and structural characteristics. By moving beyond basic physical data, this guide elucidates the mechanistic causality behind its synthesis and establishes a self-validating framework for its analytical characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties & Formula Analysis

To establish a baseline for analytical validation, we must first deconstruct the molecular formula. The compound possesses the molecular formula C₁₀H₁₁BrO₄ [2].

A critical step in structural validation is calculating the Degree of Unsaturation (DoU) , also known as the Index of Hydrogen Deficiency. This metric dictates the number of rings and π-bonds in the molecule:

  • Formula:

    
     (where halogens count as hydrogen atoms).
    
  • Calculation:

    
    .
    
  • Structural Correlation: The benzene ring accounts for 4 degrees of unsaturation (1 ring + 3 double bonds), and the ester carbonyl (C=O) accounts for the 5th. This perfectly aligns with the proposed structure.

Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Registry Number 19491-18-0[3]Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₁₁BrO₄[2]Dictates a DoU of 5, confirming the aromatic ester core.
Average Molecular Weight 275.10 g/mol [2]Used for stoichiometric calculations in synthetic workflows.
Monoisotopic Mass (⁷⁹Br) 273.9837 DaTarget exact mass for high-resolution mass spectrometry (HRMS).
Monoisotopic Mass (⁸¹Br) 275.9817 DaSecondary exact mass validating the presence of a single bromine.

Synthetic Methodology & Mechanistic Causality

The synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate relies on the regioselective electrophilic aromatic substitution (EAS) of methyl 3,5-dimethoxybenzoate[1].

Mechanistic Rationale: Why utilize N-bromosuccinimide (NBS) instead of molecular bromine (Br₂)? The methoxy (-OCH₃) groups are strongly electron-donating via resonance, highly activating the aromatic ring. Using Br₂ often leads to uncontrollable polybromination. NBS, conversely, acts as a controlled, slow-release source of the bromonium ion (Br⁺).

Regioselectivity is dictated by steric and electronic effects. The position between the two methoxy groups (C4) is sterically hindered. Therefore, electrophilic attack preferentially occurs at the C2 position, which is activated by the ortho/para directing effects of the methoxy groups but remains sterically accessible.

EAS_Mechanism SM Methyl 3,5-dimethoxybenzoate (C10H12O4) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate Electrophilic Attack (Ortho to OMe) Reagent NBS / CH3CN (Bromonium Source) Reagent->Intermediate Br+ Transfer Product Methyl 2-bromo-3,5-dimethoxybenzoate (C10H11BrO4) Intermediate->Product Rearomatization (-H+)

Figure 1: Regioselective EAS pathway for Methyl 2-bromo-3,5-dimethoxybenzoate synthesis.

In-Depth Analytical Characterization

A robust analytical workflow must be self-validating. We achieve this by cross-referencing the isotopic signature from MS with the connectivity map provided by NMR.

Mass Spectrometry (MS) Causality

Bromine is unique among halogens due to its natural isotopic abundance: ~50.69% for ⁷⁹Br and ~49.31% for ⁸¹Br. When analyzing this compound via positive Electrospray Ionization (ESI+), the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic 1:1 isotopic doublet at m/z ~275.0[M(⁷⁹Br)+H]⁺ and m/z ~277.0[M(⁸¹Br)+H]⁺. The presence of this exact doublet is the primary validation checkpoint confirming successful mono-bromination.

Nuclear Magnetic Resonance (NMR) Causality

In the ¹H NMR spectrum (CDCl₃), the two remaining aromatic protons are located at the C4 and C6 positions. Because they are separated by four bonds, they exhibit a phenomenon known as W-coupling (a type of meta-coupling). Literature confirms these protons appear as two distinct doublets at δ 6.79 and δ 6.57 with a coupling constant of J = 2.8 Hz [4]. This specific J-value is the definitive proof that the protons are meta to each other, validating that bromination occurred at the C2 position rather than the C4 position (which would have resulted in ortho-coupled protons or a single aromatic peak if polybrominated).

Analytical_Workflow Sample Purified Compound (C10H11BrO4) MS High-Resolution MS (ESI+) Sample->MS NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR MS_Result Isotopic Doublet m/z 275.0 / 277.0 (1:1) MS->MS_Result Detects 79Br/81Br Validation Structural Confirmation MS_Result->Validation NMR_Result Meta-coupled protons (J = 2.8 Hz) NMR->NMR_Result Maps connectivity NMR_Result->Validation

Figure 2: Orthogonal analytical workflow combining HRMS and NMR for structural validation.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, ensuring that any deviation in the expected output triggers an immediate quality control review.

SOP 1: Regioselective Bromination Workflow

Adapted from established NIH protocols for stilbene isosteres[1].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of methyl 3,5-dimethoxybenzoate in 100 mL of anhydrous acetonitrile (CH₃CN).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lowering the temperature suppresses radical pathways and favors the ionic EAS mechanism.

  • Reagent Addition: Slowly add 11.2 mmol (1.12 equivalents) of recrystallized N-bromosuccinimide (NBS) in portions over 15 minutes.

  • Reaction: Remove the ice bath, allowing the solution to equilibrate to room temperature. Stir for 3.5 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize residual bromonium species). Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

SOP 2: LC-HRMS Validation Protocol
  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation Checkpoint: Extract the ion chromatogram for m/z 275.0. Inspect the mass spectrum at this retention time. Pass Criteria: A rigid 1:1 intensity ratio between m/z 274.99 (⁷⁹Br) and 276.99 (⁸¹Br) must be observed.

SOP 3: NMR Structural Elucidation Protocol
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay D1 = 1.5s).

  • Validation Checkpoint: Analyze the aromatic region (δ 6.0 - 7.5 ppm). Pass Criteria: Observation of exactly two doublets integrating to 1H each, with a calculated J-coupling of 2.8 ± 0.2 Hz[4].

References

  • "Methyl 2-bromo-3,5-dimethoxybenzoate - Inxight Drugs", NC
  • "METHYL 2-BROMO-3,5-DIMETHOXYBENZO
  • "CHIMICA - AMS Dottor
  • "Selective opioid growth factor receptor antagonists based on a stilbene isostere", NIH PMC.

Sources

Foundational

Thermodynamic Stability of Methyl 2-bromo-3,5-dimethoxybenzoate: A Technical Guide

This guide details the thermodynamic stability, structural dynamics, and handling protocols for Methyl 2-bromo-3,5-dimethoxybenzoate , a specialized intermediate in the synthesis of resorcinol-based polyketides and biary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability, structural dynamics, and handling protocols for Methyl 2-bromo-3,5-dimethoxybenzoate , a specialized intermediate in the synthesis of resorcinol-based polyketides and biaryl pharmaceuticals.

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0 ) represents a class of "sterically congested" aromatic esters. Its thermodynamic profile is defined by the ortho-effect , where the bulky bromine atom at C2 forces the ester moiety out of planarity with the benzene ring. This steric torsion creates a kinetic barrier to hydrolysis, granting the molecule superior hydrolytic stability compared to its unhindered isomers, while simultaneously introducing specific vulnerabilities to photolytic debromination and lithiation-induced benzyne formation.

Key Stability Metrics:

  • Physical State: White crystalline solid (Melting Point: ~50–60 °C, empirical verification recommended).

  • Hydrolytic Stability: High (Sterically shielded carbonyl).

  • Thermal Stability: Stable <150 °C; Decarboxylation risk >200 °C.

  • Photostability: Low (Susceptible to C–Br homolysis).

Molecular Architecture & Electronic State

The Ortho-Bromo Effect

The defining feature of this molecule is the steric clash between the carbonyl oxygen of the methyl ester (C1) and the bromine atom at C2.

  • Steric Inhibition of Resonance: To relieve strain, the ester group rotates out of the aromatic plane (dihedral angle

    
    ). This decoupling reduces the conjugation between the carbonyl and the phenyl ring, theoretically raising the ground state energy (destabilization) but significantly increasing the activation energy for nucleophilic attack (kinetic stabilization).
    
  • Electronic Push-Pull: The 3,5-dimethoxy pattern provides strong electron donation (

    
    , 
    
    
    
    -donor) to the ring, making the C2 position electron-rich. However, the C2-Bromine is electron-withdrawing by induction (-I), creating a polarized C–Br bond susceptible to metal-halogen exchange.
Visualization of Steric Interactions

The following diagram illustrates the competing forces stabilizing and destabilizing the molecule.

MolecularArchitecture Core Methyl 2-bromo-3,5-dimethoxybenzoate Br 2-Bromo Substituent (Steric Bulk) Core->Br Ester Methyl Ester (C1) (Electrophilic Center) Core->Ester OMe 3,5-Dimethoxy Groups (Electron Donors) Core->OMe Effect1 Torsion: Ester twists out of plane (Reduces Conjugation) Br->Effect1 Clash with C=O Effect2 Shielding: Blocks Nucleophilic Attack (Hydrolytic Stability) Br->Effect2 Steric Wall Ester->Effect1 Rotation Effect3 Activation: High Electron Density (Facilitates Lithiation) OMe->Effect3 +M Effect

Figure 1: Structural dynamics showing how the 2-bromo substituent forces ester rotation, trading resonance energy for kinetic shielding.

Chemical Stability & Reactivity Profile

Hydrolytic Resistance

Unlike simple benzoates, Methyl 2-bromo-3,5-dimethoxybenzoate exhibits resistance to saponification.

  • Mechanism: The formation of the tetrahedral intermediate during hydrolysis requires the nucleophile (OH⁻ or H₂O) to approach the carbonyl carbon perpendicular to the ring. The ortho-bromine atom physically blocks this trajectory.

  • Implication: Standard deprotection conditions (e.g., LiOH/THF, 1h) may result in incomplete conversion. Harsh conditions (KOH/MeOH, Reflux, 12h) are often required.

Thermal Degradation

The molecule is thermally robust up to approximately 150 °C. Above this threshold, two pathways emerge:

  • Decarboxylation: Facilitated by the electron-rich nature of the dimethoxy ring, the ester can cleave to release CO₂, particularly in the presence of copper salts (Ullmann-type conditions).

  • Demethylation: At high temperatures (>200 °C) or in the presence of Lewis acids (e.g., BBr₃, AlCl₃), the methoxy groups will cleave to form phenols.

Metal-Halogen Exchange (Critical Instability)

This is the most sensitive aspect of the molecule's thermodynamics.

  • The Hazard: When treating with organolithiums (e.g., n-BuLi) to generate the aryl lithium species, the molecule is prone to benzyne formation or self-quenching if the temperature is not strictly controlled.

  • Thermodynamic Driver: The elimination of LiBr to form a benzyne intermediate is thermodynamically favorable in THF at temperatures > -70 °C.

Experimental Protocols for Stability Assessment

To rigorously define the stability limits for your specific batch, the following self-validating workflows are recommended.

Accelerated Stability Testing (Forced Degradation)

Objective: Determine shelf-life and handling limits.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 1N HCl, Reflux, 4h< 5% Degradation (High Stability)
Base Hydrolysis 1N NaOH, Ambient, 4h< 10% Degradation (Moderate Stability)
Oxidation 3% H₂O₂, Ambient, 24hStable (Methoxy groups may slowly oxidize)
Photolysis UV (254 nm), 24hHigh Degradation (C-Br homolysis)
Thermal 80 °C, Solid State, 7 daysStable (No melting or color change)
Workflow Visualization

StabilityWorkflow Start Sample: Methyl 2-bromo-3,5-dimethoxybenzoate Split Aliquot Separation Start->Split Acid Acid Stress (0.1M HCl) Split->Acid Base Base Stress (0.1M NaOH) Split->Base Heat Thermal Stress (60°C / 7 Days) Split->Heat Quench Neutralization & Dilution Acid->Quench Base->Quench Heat->Quench HPLC HPLC-UV/MS Analysis (Gradient: H2O/MeCN) Quench->HPLC Data Calculate % Recovery & Impurity Profile HPLC->Data

Figure 2: Step-by-step workflow for empirically validating the thermodynamic stability of the compound.[1]

Synthetic Implications & Handling

Lithiation Protocol (Safety & Yield Critical)

Due to the thermodynamic instability of the lithiated intermediate in coordinating solvents, the following protocol is required to prevent decomposition.

  • Solvent Selection: Use Diethyl Ether (Et₂O) or Toluene instead of THF. THF coordinates to Lithium, lowering the barrier for benzyne formation.

  • Temperature: Maintain -100 °C to -78 °C . Do not allow to warm above -70 °C before quenching.

  • Reagent: Use t-BuLi (2 equiv) or n-BuLi (1.1 equiv) with slow addition.

Storage Recommendations
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or oxidation of methoxy groups over months.

  • Light: Amber vials are mandatory to prevent debromination.

References

  • Mechanism of Ortho-Substituent Effects in Benzoate Hydrolysis. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Explains the steric retardation of hydrolysis in 2-substituted benzoates. Link:

  • Thermal Decomposition of Dimethoxybenzenes. Source: Journal of Chemical Physics (NIH PubMed). Context: Details the thermal stability limits of methoxy-substituted aromatics and decomposition pathways. Link:

  • Stability Issues with 2-Bromo-3,5-dimethoxytoluene (Analogous Structure). Source: BenchChem Technical Guide. Context: Provides specific lithiation handling protocols for the 2-bromo-3,5-dimethoxy motif. Link: (Search CAS: 19491-18-0)

  • PubChem Compound Summary: Methyl 2-bromo-3,5-dimethoxybenzoate. Source: National Center for Biotechnology Information. Context: Physical property data and identifiers.[1][2][3][4][5][6][7] Link:

Sources

Exploratory

Methyl 2-bromo-3,5-dimethoxybenzoate: A Strategic Scaffold in Natural Product Synthesis and Medicinal Chemistry

This guide provides an in-depth technical review of Methyl 2-bromo-3,5-dimethoxybenzoate , a highly functionalized aromatic scaffold critical in the total synthesis of polyketide natural products and the development of p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of Methyl 2-bromo-3,5-dimethoxybenzoate , a highly functionalized aromatic scaffold critical in the total synthesis of polyketide natural products and the development of pharmacologically active bromophenols.

Executive Summary & Chemical Identity

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0 ) serves as a pivotal "ortho-functionalized" building block. Its value lies in the unique arrangement of its substituents: the bromine atom at the C2 position is flanked by an ester (C1) and a methoxy group (C3). This steric crowding, combined with the electronic activation from the methoxy groups, makes it a challenging but rewarding substrate for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), enabling the rapid construction of isocoumarins, biaryls, and resveratrol derivatives.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-bromo-3,5-dimethoxybenzoate
CAS Number 19491-18-0
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 100–102 °C (lit.)[1][2][3]
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH; insoluble in water

Synthesis of the Core Scaffold

The synthesis of this compound requires navigating a delicate regioselectivity challenge.[4][5][6] Bromination of the parent methyl 3,5-dimethoxybenzoate can occur at the C2 (ortho to ester) or C4 (para to ester) position.

The Regioselectivity Paradox
  • C4 Position (Thermodynamic/Activated): Located between two methoxy groups, this position is electronically most activated for Electrophilic Aromatic Substitution (EAS). However, it suffers from the "buttressing effect" of two flanking methoxy groups.

  • C2 Position (Kinetic/Directed): Located between the ester and a methoxy group. While less electronically activated than C4, the ester group can direct bromination to the ortho position via coordination with Lewis acidic brominating agents, and it is less sterically hindered than the C4 "canyon."

Optimized Protocol: Regioselective Bromination

To favor the 2-bromo isomer, mild brominating agents and polar aprotic solvents are employed to utilize the orth-directing effect of the ester.

Reaction Scheme: Methyl 3,5-dimethoxybenzoate + NBS -> Methyl 2-bromo-3,5-dimethoxybenzoate

Step-by-Step Methodology
  • Preparation: Dissolve methyl 3,5-dimethoxybenzoate (1.0 equiv) in acetonitrile (MeCN) or glacial acetic acid (AcOH). MeCN is preferred for cleaner workup.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C to minimize radical side reactions.

  • Catalysis (Optional): For sluggish reactions, add 5 mol% ammonium acetate (NH₄OAc) or a Lewis acid catalyst.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The 2-bromo product typically has a slightly different Rf than the 4-bromo isomer.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess bromine. Extract with EtOAc.[3][7][8][9]

  • Purification: Recrystallization from ethanol or column chromatography is mandatory to remove any 4-bromo isomer (typically <10% under optimized conditions).

Applications in Natural Product Total Synthesis

The primary utility of Methyl 2-bromo-3,5-dimethoxybenzoate is as a precursor to Isocoumarins and Polyketides . The C2-bromide acts as a handle to introduce a carbon chain that subsequently cyclizes with the C1-ester.

Case Study: Synthesis of Siderin and 6,8-Dimethoxy-3-methylisocoumarin

Siderin and its analogs are fungal metabolites with antifungal and phytotoxic activity. The core isocoumarin skeleton is constructed via a Sonogashira coupling followed by cyclization.

Synthetic Pathway[1][5][9][10][11][12][13]
  • Sonogashira Coupling: The 2-bromo ester is coupled with propyne (or a terminal alkyne surrogate) using Pd(PPh₃)₂Cl₂ and CuI.

  • Cyclization: The resulting alkyne undergoes electrophilic cyclization (often catalyzed by AuCl₃ or simply by heating with acid) to close the lactone ring, forming the isocoumarin.

SynthesisPath Start Methyl 3,5-dimethoxybenzoate Bromination Bromination (NBS, MeCN) Start->Bromination Regioselective Intermediate Methyl 2-bromo-3,5-dimethoxybenzoate (The Core) Bromination->Intermediate Yield: ~85% Coupling Sonogashira Coupling (Pd/Cu, Alkyne) Intermediate->Coupling C-C Bond Formation Cyclization Cyclization (Lactone Formation) Coupling->Cyclization Target 6,8-Dimethoxy-3-methylisocoumarin (Siderin Analog) Cyclization->Target

Figure 1: Synthetic workflow from the benzoate precursor to the isocoumarin natural product scaffold.

Medicinal Chemistry & Biological Activity

Beyond synthesis, the bromo-methoxyphenyl motif is a pharmacophore in its own right. Derivatives of this scaffold exhibit potent biological activities, particularly against cancer cell lines.[9][11][14]

Structure-Activity Relationship (SAR)
  • Bromine Atom: Essential for lipophilicity and often acts as a halogen bond donor in protein binding pockets.

  • Methoxy Groups: Provide electron density and hydrogen bond acceptors. The 3,5-substitution pattern mimics the "A-ring" of resveratrol and other stilbenoids.

  • Ester Moiety: A prodrug motif that can be hydrolyzed to the free acid (improving solubility) or converted to amides/hydrazides for diverse target engagement.

Key Biological Data (Representative Derivatives)

The following data highlights the activity of related bromophenol derivatives synthesized from similar precursors, demonstrating the potential of this scaffold.

Derivative ClassTarget Cell Line / AssayActivity (IC₅₀ / Effect)Mechanism of Action
Bromophenol Ethers K562 (Leukemia)Induced ApoptosisROS generation, mitochondrial pathway activation
Biaryl Derivatives HaCaT (Keratinocytes)CytoprotectiveActivation of Nrf2/HO-1 antioxidant pathway
Isocoumarins Phosphodiesterase~4.0 µM (IC₅₀)Inhibition of cAMP phosphodiesterase

Note: The 2-bromo-3,5-dimethoxybenzoate itself is an intermediate. The biological activity usually arises after coupling it to a second aryl ring (via Suzuki) or cyclizing it.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 2-bromo-3,5-dimethoxybenzoate with phenylboronic acid, a standard reaction to validate the scaffold's reactivity.

Reagents
  • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 mmol)[7]

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Procedure
  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[7]

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon pressure.

  • Reaction: Heat to 90 °C for 12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.[14]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95% biaryl product.

References

  • PubChem. Methyl 2-bromo-3,5-dimethoxybenzoate (CID 11391696).[2] National Library of Medicine.[2] [Link]

  • Sargent, M. V. Synthesis and NMR Spectra of Methyl 2-bromo-3,5-dimethoxybenzoate. University of Western Australia.[2] (Referenced via SpectraBase).[2]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.[Link][15]

  • Beilstein J. Org. Chem. Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins.[Link]

Sources

Foundational

The Reactivity Profile of Bromine in Methyl 2-bromo-3,5-dimethoxybenzoate: A Technical Guide for Advanced Cross-Coupling and Metalation

Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate (CID 11391696) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex natural products, advanced materials, and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate (CID 11391696) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex natural products, advanced materials, and active pharmaceutical ingredients (APIs)[1]. The core reactivity of this molecule is dictated by the C2-bromine atom, which serves as the primary handle for carbon-carbon and carbon-heteroatom bond formation. However, the unique 1,2,3,5-tetrasubstitution pattern of the benzene ring creates a severe steric and electronic bottleneck. This whitepaper provides an in-depth mechanistic analysis of these challenges and outlines field-proven, self-validating protocols for overcoming them via modern Palladium-catalyzed cross-coupling and Turbo-Grignard metalation techniques.

Structural & Electronic Profiling: The Causality of Reactivity

To successfully manipulate the C-Br bond in this molecule, one must first understand the push-pull electronic system and the spatial constraints governing its reactivity.

  • Electronic Deactivation (The "Push-Pull" Effect): The ester group at C1 exerts an electron-withdrawing effect (-I, -M). Conversely, the methoxy groups at C3 and C5 are strongly electron-donating (+M). Because the C2-bromine is ortho to the C3-methoxy and para to the C5-methoxy, the C-Br bond receives significant electron density. This electron-rich nature strengthens the C-Br bond, drastically reducing its electrophilicity and slowing down the oxidative addition step by low-valent transition metals[2].

  • Steric Hindrance (The Di-Ortho Blockade): The C2-bromine is sandwiched between the bulky C1-methoxycarbonyl group and the C3-methoxy group. This 1,2,3-trisubstitution local environment creates a severe steric clash for incoming bulky metal complexes or nucleophiles, heavily impeding the transmetalation step in cross-coupling cycles[3].

Catalytic Cross-Coupling: Overcoming the Bottleneck

Traditional cross-coupling conditions (e.g.,


 with 

) often fail or result in poor yields (< 20%) when applied to Methyl 2-bromo-3,5-dimethoxybenzoate. The electron-rich ring stalls oxidative addition, while the steric bulk prevents the transmetalation of the organoboron species.

The Causality of Ligand Design: To bypass this, the catalytic system must employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[2].

  • Electronic Solution: The electron-rich dicyclohexylphosphine moiety increases the electron density on the Palladium center, accelerating oxidative addition into the stubborn, electron-rich C-Br bond.

  • Steric Solution: The sheer steric bulk of the biaryl ligand forces the formation of a highly active, mono-ligated

    
     species and accelerates the final reductive elimination step, pushing the catalytic cycle forward despite the crowded local environment[3].
    

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Bottleneck: High e- density) Pd0->OxAdd Ar-Br (Sterically Hindered) TransMet Transmetalation (Bottleneck: Steric Clash) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination (Fast with Bulky L) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting steric and electronic bottlenecks in Suzuki coupling.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a self-validating workflow to ensure the steric bottleneck has been breached.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv), the desired arylboronic acid (1.5 equiv),

    
     (2 mol%), SPhos (8 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Reaction: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration). Heat the biphasic mixture to 100 °C with vigorous stirring for 12 hours. Causality note:

    
     is chosen over weaker bases to force transmetalation without hydrolyzing the ester.
    
  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in EtOAc, wash with water, and analyze via GC-MS. The complete disappearance of the starting material isotopic cluster (m/z 274/276) and the appearance of the cross-coupled product mass validates that the oxidative addition/transmetalation blockade has been successfully overcome.

  • Isolation: Cool to room temperature, extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Halogen-Metal Exchange: The Turbo-Grignard Advantage

Converting the C2-bromine into a nucleophilic center via standard magnesium insertion (Mg turnings, reflux) is fundamentally incompatible with this molecule. The highly electrophilic methyl ester at C1 will undergo rapid nucleophilic attack by the newly formed Grignard reagent, leading to polymerization or tertiary alcohol degradation.

The Causality of the Turbo-Grignard Reagent: Knochel's Turbo-Grignard reagent (


-PrMgCl·LiCl) solves this chemoselectivity issue[4]. The addition of LiCl breaks up the polymeric aggregates typically formed by Grignard reagents in solution. This aggregate disruption drastically increases the kinetic basicity and nucleophilicity of the isopropyl group towards the bromine atom. Consequently, the halogen-metal exchange occurs rapidly at cryogenic temperatures (-20 °C), allowing the formation of the arylmagnesium species before any intramolecular or intermolecular attack on the ester group can occur[4].

TurboGrignard ArBr Methyl 2-bromo-3,5-dimethoxybenzoate (Ar-Br) Complex Ate-Complex Transition State (LiCl breaks aggregation) ArBr->Complex Reagent i-PrMgCl·LiCl (Turbo-Grignard) Reagent->Complex ArMg Ar-MgCl·LiCl (Stable at -20°C, Ester intact) Complex->ArMg Halogen-Metal Exchange Product Functionalized Product (Ar-E) ArMg->Product Electrophile (E+) Trapping

Caption: Turbo-Grignard halogen-metal exchange workflow ensuring ester group compatibility.

Protocol 2: Chemoselective Halogen-Magnesium Exchange

This protocol ensures the generation of the nucleophile without compromising the ester.

  • Preparation: Dissolve Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv) in anhydrous THF (0.5 M) under a strict argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Maintain stirring at -20 °C for 1 hour.
    
  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and immediately quench it in saturated aqueous

    
    . Extract with diethyl ether and analyze via GC-MS. The chromatogram must show methyl 3,5-dimethoxybenzoate (m/z 196) and the complete absence of the brominated starting material (m/z 274/276). This confirms 100% halogen-metal exchange with zero ester degradation.
    
  • Trapping: Introduce the desired electrophile (e.g., anhydrous DMF for formylation, or an aldehyde) directly to the -20 °C solution. Allow to warm to room temperature over 2 hours before standard aqueous workup.

Quantitative Reactivity Summary

The table below summarizes the causality-driven shift from standard conditions to optimized protocols, demonstrating the necessity of specialized reagents for this specific structural profile.

Reaction TypeReagent / Catalyst SystemTemperatureTimeEster CompatibilityTypical Yield
Standard Suzuki

,

80 °C24 hHigh< 20% (Steric Block)
Optimized Suzuki

, SPhos,

100 °C12 hHigh85 - 95%
Standard Grignard Mg turnings,

(cat.)
Reflux4 hLow (Degradation)N/A
Turbo-Grignard

-PrMgCl·LiCl
-20 °C1 hHigh (Intact)> 90%

References

  • PubChem. "Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696". National Center for Biotechnology Information. URL:[Link]

  • Jana, R. et al. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners". Chemical Reviews (NIH Public Access). URL:[Link]

  • Mulvey, R. E. et al. "Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Exploratory

Safety Data Sheet (SDS) highlights for Methyl 2-bromo-3,5-dimethoxybenzoate

An Application Scientist's Guide to the Safe Handling of Methyl 2-bromo-3,5-dimethoxybenzoate: An SDS-Informed Protocol Executive Summary & Chemical Profile Methyl 2-bromo-3,5-dimethoxybenzoate is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Safe Handling of Methyl 2-bromo-3,5-dimethoxybenzoate: An SDS-Informed Protocol

Executive Summary & Chemical Profile

Methyl 2-bromo-3,5-dimethoxybenzoate is a substituted aromatic ester widely utilized as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. Its reactivity, primarily centered around the aryl bromide moiety, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, this reactivity also necessitates a thorough understanding of its hazard profile to ensure safe handling. This guide synthesizes key data from Safety Data Sheets (SDS) and related chemical information to provide researchers and drug development professionals with a comprehensive, field-proven framework for risk mitigation. The core principle of this guide is that a robust safety protocol is a self-validating system, where an understanding of the chemical's properties informs every step of the experimental workflow, from receipt to disposal.

Table 1: Chemical and Physical Properties of Methyl 2-bromo-3,5-dimethoxybenzoate

Property Value Source
CAS Number 19491-18-0 [1][2]
Molecular Formula C₁₀H₁₁BrO₄ [1]
Molecular Weight 275.10 g/mol [1]
Physical Form White Solid [2]
Storage Temperature Recommended 0-5°C [2]

| Water Solubility | Insoluble or not miscible |[3][4] |

Hazard Identification and Risk Assessment

While specific toxicological data for Methyl 2-bromo-3,5-dimethoxybenzoate is limited, the Globally Harmonized System (GHS) classifications for this compound and structurally similar aryl halides consistently point to a clear hazard profile.[3][5][6][7][8] The primary risks are associated with its irritant properties. From an application scientist's perspective, it is crucial to assume that fine powders of any moderately reactive organic compound can be easily aerosolized, leading to inadvertent inhalation, and that skin or eye contact can lead to localized irritation.

Table 2: GHS Hazard Classification and Field-Proven Rationale

Hazard Classification GHS Pictogram Signal Word Rationale & Causality for Researchers
Skin Corrosion/Irritation (Category 2) [3][6][8] GHS07 Warning Aryl halides can be irritants upon prolonged contact. The solid, if it comes into contact with moist skin, may cause localized irritation.
Serious Eye Damage/Irritation (Category 2A) [3][6][8] GHS07 Warning The eyes are highly sensitive to particulate matter. As a fine solid, this compound poses a significant mechanical and chemical irritation risk if it enters the eyes.

| Specific target organ toxicity — single exposure (Category 3), Respiratory system [3][6][8] | GHS07 | Warning | Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs.[9][10] This is a primary exposure risk when handling the solid reagent. |

The Self-Validating Safety Protocol: From Receipt to Disposal

A protocol is trustworthy only when it accounts for the known risks at every step. The following workflow is designed as a self-validating system for handling Methyl 2-bromo-3,5-dimethoxybenzoate.

Engineering Controls: The Primary Barrier

The first and most critical line of defense is always engineering controls. Their purpose is to contain the chemical, preventing it from reaching the user.

  • Protocol: All handling of solid Methyl 2-bromo-3,5-dimethoxybenzoate, including weighing and transferring to a reaction vessel, must be performed inside a certified chemical fume hood.

  • Causality: A fume hood provides adequate ventilation to capture any fine dust that may become airborne during handling, directly mitigating the respiratory irritation hazard.[11] The sash also serves as a physical barrier, offering a degree of protection from accidental splashes.

Personal Protective Equipment (PPE): The Essential Second Layer

PPE is not a substitute for engineering controls but is essential to protect against exposure when containment is breached or during direct handling.

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing, such as during workup of a large-scale reaction, safety goggles are required.[6]

  • Hand Protection: Nitrile or butyl gloves should be worn.[9] It is critical to inspect gloves for tears before use and to wash hands thoroughly after removing them.

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing from contamination.[12]

Handling and Storage Protocols

Proper technique minimizes exposure and preserves the integrity of the reagent.

  • Handling:

    • Gently tap the container before opening to settle the solid material.

    • Use a spatula to carefully transfer the required amount of solid. Avoid pouring, which can generate dust.

    • If any material is spilled, follow the accidental release measures outlined below.

  • Storage:

    • Store the compound in a tightly sealed container to prevent moisture ingress.[3][5][6][13]

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6][14] Refrigerated storage (0-5°C) is recommended for long-term stability.[2]

    • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or degradation of the compound.[5][13]

Emergency Preparedness: A Proactive Approach

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

Table 3: First-Aid Measures for Methyl 2-bromo-3,5-dimethoxybenzoate Exposure

Exposure Route Immediate Action Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[3][5][15]
Skin Contact Promptly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][5][15]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][15]

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor for advice.[3][5] |

Accidental Release Measures

For a small-scale laboratory spill:

  • Ensure the area is well-ventilated, and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, sealed container for disposal.[16]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Dispose of the waste according to approved institutional and local regulations.[3][5]

Scientific Context & Integrated Safety Workflow

Understanding how a reagent is used provides the context for why specific safety measures are critical. Methyl 2-bromo-3,5-dimethoxybenzoate is a key intermediate, often used in reactions that require careful control and introduce their own hazards.

Sample Workflow: Suzuki Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki coupling reaction, a common application for this aryl bromide. Safety checkpoints are explicitly integrated to demonstrate the self-validating nature of the protocol.

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup & Extraction cluster_purify 5. Purification & Disposal A Weigh Methyl 2-bromo-3,5-dimethoxybenzoate, boronic acid, and base. [Safety Check: In Fume Hood] C Add reagents to oven-dried flask. [Safety Check: Wear PPE] A->C B Weigh Palladium Catalyst and Ligand. [Safety Check: In Fume Hood or Glovebox] B->C D Purge flask with inert gas (N2 or Ar). C->D E Add degassed solvent via cannula or syringe. [Safety Check: Proper Syringe Technique] D->E F Heat reaction to desired temperature with stirring. [Safety Check: Use Oil Bath with Temp Control] E->F G Monitor reaction by TLC or LC-MS. F->G H Cool reaction to room temperature. Quench with water or aq. solution. [Safety Check: Perform in Fume Hood] G->H I Extract with organic solvent. Wash organic layers. [Safety Check: Vent Separatory Funnel Frequently] H->I J Dry organic layer (e.g., MgSO4) and filter. I->J K Concentrate solvent using rotary evaporator. [Safety Check: Ensure Condenser is Cool] J->K L Purify product via column chromatography. K->L M Dispose of aqueous and organic waste in designated containers. [Safety Check: Segregate Halogenated Waste] L->M

Caption: Workflow for a Suzuki Coupling Reaction with Safety Checkpoints.

Step-by-Step Protocol: A Safety-Integrated Suzuki Coupling

This protocol provides a tangible example of embedding safety logic directly into experimental steps.

  • Preparation (Engineering Control): Inside a chemical fume hood, add Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv.), a suitable arylboronic acid (1.2 equiv.), and powdered potassium carbonate (2.5 equiv.) to an oven-dried, two-neck round-bottom flask equipped with a stir bar.

  • Catalyst Addition (PPE Check): While wearing appropriate gloves and eye protection, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Inerting: Fit the flask with a condenser and a rubber septum. Purge the system with nitrogen or argon gas for 10-15 minutes. This step is crucial for the catalytic cycle and prevents the degradation of the catalyst.

  • Solvent Addition (Handling Technique): Using a degassed solvent mixture (e.g., toluene/ethanol/water), add the required volume via syringe through the septum. Proper syringe technique prevents air introduction and solvent leakage.

  • Reaction: Lower the flask into a pre-heated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup (Exposure Mitigation): Once the reaction is complete, cool the flask to room temperature. Still in the fume hood, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction (Pressure Awareness): Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). During extraction, be sure to frequently vent the separatory funnel to release any pressure buildup. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography.

  • Waste Disposal (Regulatory Compliance): Dispose of all liquid and solid waste in appropriately labeled containers. Specifically, halogenated organic waste should be segregated from non-halogenated waste streams as per institutional guidelines.

By integrating these safety checkpoints and rationales directly into the workflow, researchers can ensure that the handling of Methyl 2-bromo-3,5-dimethoxybenzoate is not only effective for their synthetic goals but is also conducted with the highest degree of safety and scientific integrity.

References

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: METHYL BENZOATE. NJ.gov. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11391696, Methyl 2-bromo-3,5-dimethoxybenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11357878, Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate. PubChem. [Link]

  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: 2-Bromo-5-methoxy-4-methylbenzoic Acid. [Link]

  • BuyersGuideChem. (n.d.). Methyl 2-bromo-3,5-dimethoxybenzoate suppliers and producers. [Link]

  • Pharos. (n.d.). Methyl 2-bromo-5-methoxybenzoate. [Link]

Sources

Foundational

Melting point and boiling point of Methyl 2-bromo-3,5-dimethoxybenzoate

An In-Depth Technical Guide to the Physical Characterization of Methyl 2-bromo-3,5-dimethoxybenzoate Part 1: Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0 ) is a specialized halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characterization of Methyl 2-bromo-3,5-dimethoxybenzoate

Part 1: Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0 ) is a specialized halogenated aromatic ester used primarily as a regioselective intermediate in the synthesis of polyketide natural products (e.g., chrysophaentins) and pharmacophores requiring precise polysubstitution patterns.[1]

Accurate characterization of this compound is often complicated by its physical behavior; while commercially available as a white crystalline solid , it is frequently isolated in the laboratory as a colorless viscous liquid or low-melting solid due to supercooling or trace solvent impurities.[1] This guide provides the definitive technical framework for determining its melting point (MP) and boiling point (BP), reconciling discrepancies between commercial specifications and synthetic outcomes.

Part 2: Chemical Profile & Thermodynamic Properties

Compound Identity
PropertySpecification
IUPAC Name Methyl 2-bromo-3,5-dimethoxybenzoate
CAS Number 19491-18-0
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Physical State (Pure) White Crystalline Solid [1]
Physical State (Crude) Colorless Viscous Liquid [2][3]
Melting Point (MP) Analysis

Experimental Status: Unlike high-melting congeners, Methyl 2-bromo-3,5-dimethoxybenzoate exhibits a "soft" crystal lattice, often leading to a low melting point range.[1]

  • Commercial Standard: Solid at ambient temperature (20–25 °C).[1]

  • Synthetic Observation: Frequently reported as an oil in literature [2][3]. This indicates a melting point likely between 30 °C and 50 °C , where slight impurities (depressed MP) or lack of nucleation seeds keep it in a liquid state.[1]

Thermodynamic Driver: The ortho-bromo substituent introduces steric strain that disrupts the planarity of the ester group relative to the aromatic ring, reducing π-stacking efficiency compared to the non-brominated precursor.[1] This results in a lower lattice energy and consequently a lower melting point.

Boiling Point (BP) Analysis

Predicted vs. Experimental: Direct atmospheric distillation is not recommended due to the risk of thermal decarboxylation or ether cleavage at high temperatures.[1]

  • Predicted BP (760 mmHg): ~310 °C ± 20 °C (Based on group contribution methods for bromo-dimethoxy benzoates).[1]

  • Experimental BP (Reduced Pressure): Typically distilled via Kugelrohr or short-path distillation.[1]

    • Estimation: ~140–150 °C at 0.5 mmHg.

Part 3: Experimental Determination Protocols

To validate the identity and purity of synthesized Methyl 2-bromo-3,5-dimethoxybenzoate, the following self-validating protocols must be employed.

Protocol A: Melting Point Determination (Capillary Method)

Use this protocol to confirm if a solidified sample matches the commercial standard.

  • Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent traces that act as plasticizers.[1]

  • Loading: Pack 2–3 mm of sample into a sealed glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 30 °C.[1]

    • Critical Ramp: 1 °C/min from 30 °C upwards.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete liquefaction).
    • Pass Criteria: Range (

      
      ) < 2.0 °C.[1]
      
Protocol B: Boiling Point Derivation (DSC Method)

Since atmospheric boiling is destructive, Differential Scanning Calorimetry (DSC) is the gold standard for estimating boiling points via vapor pressure correlation.[1]

  • Instrument: Heat flux DSC with a pinhole-lid hermetic pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle: Heat from 25 °C to 350 °C at 10 °C/min.

  • Analysis: The boiling point is identified as the onset of the broad endothermic evaporation peak.[1]

    • Correction: Apply the Antoine equation correction if the cell pressure differs from 1 atm.[1]

Part 4: Synthetic Context & Impurity Profile

Understanding the synthesis is crucial because the most common impurities (regioisomers) significantly alter the observed MP/BP.[1]

Synthesis Pathway: The standard synthesis involves the regioselective bromination of methyl 3,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in acetonitrile.[1]

SynthesisWorkflow Start Methyl 3,5-dimethoxybenzoate (Solid, MP: 40-42°C) Reagent NBS / MeCN (0°C to RT, 24h) Start->Reagent Intermediate Reaction Mixture (Isomers + SM) Reagent->Intermediate Workup Aq. Workup & Extraction Intermediate->Workup Product Methyl 2-bromo-3,5-dimethoxybenzoate (Viscous Oil / Low-MP Solid) Workup->Product Yield ~88%

Figure 1: Synthetic pathway for the production of Methyl 2-bromo-3,5-dimethoxybenzoate via electrophilic aromatic substitution [2][3].

Impurity Impact on Phase Transitions:

  • Starting Material (SM): Methyl 3,5-dimethoxybenzoate has a MP of ~42 °C. Unreacted SM will depress the MP of the product, often keeping it liquid at RT.[1]

  • Regioisomers: Bromination at the 4-position (para to ester) is less favored but possible. This isomer typically has a higher MP due to symmetry.

Part 5: References

  • Sigma-Aldrich. (n.d.). 2-Bromo-3,5-dimethoxy-benzoic acid methyl ester Product Specification. Retrieved from [1]

  • Quibell, J. M., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry, Supporting Information. Retrieved from

  • Tizzard, G. J. (2010).[1] Total Synthesis of Chrysophaentins. University of Southampton, Doctoral Thesis. Retrieved from

Sources

Exploratory

Crystallographic and Structural Analysis of Methyl 2-bromo-3,5-dimethoxybenzoate: A Critical Intermediate in Complex Synthesis

Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate is a highly versatile halogenated aromatic building block. It serves as a critical intermediate in the total synthesis of complex natural products, such as the tyros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly versatile halogenated aromatic building block. It serves as a critical intermediate in the total synthesis of complex natural products, such as the tyrosine kinase inhibitor Ulocladol A 1, and in the development of selective opioid growth factor receptor (OGFR) antagonists 2. The precise determination of its crystal structure is paramount, not only to confirm the regioselectivity of the bromination but also to understand the steric and electronic parameters that dictate its reactivity in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This whitepaper details the synthesis, crystallization, and structural elucidation of this essential compound.

Chemical Context & Mechanistic Causality

The synthesis of methyl 2-bromo-3,5-dimethoxybenzoate is typically achieved via the electrophilic aromatic bromination of methyl 3,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in acetonitrile 2.

Causality of Regioselectivity: The starting material possesses two strongly activating, ortho/para-directing methoxy groups and one deactivating, meta-directing ester group. Electrophilic attack by the bromonium ion (Br⁺) preferentially occurs at the C2 position. Although the C4 and C6 positions are also activated by the methoxy groups, bromination at C2 is favored under specific kinetic conditions. However, this introduces significant steric hindrance between the ester and the C3 methoxy group. Crystallographic analysis is therefore required to unequivocally differentiate the desired 2-bromo product from the 4-bromo or 2,6-dibromo side products, as steric inhibition of resonance plays a major role in the product distribution of anisole derivatives 3.

Mechanism SM Substrate Methyl 3,5-dimethoxybenzoate Intermediate Arenium Ion Intermediate Sigma Complex at C2 SM->Intermediate Electrophilic Attack NBS Electrophile Br+ from NBS NBS->Intermediate Br+ transfer Product Target Product Methyl 2-bromo-3,5-dimethoxybenzoate Intermediate->Product Deprotonation (Major) SideProduct Minor Isomer 4-bromo derivative Intermediate->SideProduct Competing Pathway

Figure 1: Mechanistic pathway of the regioselective electrophilic bromination.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Synthesis and Purification
  • Reagent Preparation: Dissolve 10.0 mmol (1.96 g) of methyl 3,5-dimethoxybenzoate in 100 mL of anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophilic Addition: Slowly add 11.2 mmol (1.99 g) of N-bromosuccinimide (NBS) in small portions over 15 minutes. Causality: Gradual addition prevents localized exothermic spikes that could lead to over-bromination (e.g., 2,6-dibromo derivatives) 2.

  • Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 3.5 hours.

  • Quenching and Extraction: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc 4:1) to isolate the pure methyl 2-bromo-3,5-dimethoxybenzoate.

Protocol 2: Crystal Growth (Self-Validating System)

To obtain diffraction-quality single crystals, a slow evaporation technique is employed.

  • Dissolve 50 mg of the purified compound in a minimum volume (approx. 2 mL) of ethyl acetate.

  • Carefully layer 4 mL of n-hexane over the ethyl acetate solution in a clean, scratch-free crystallization vial.

  • Cap the vial loosely or cover with Parafilm punctured with a single pinhole to allow for controlled, slow evaporation of the solvent at ambient temperature.

  • Validation Check: Colorless, lath-shaped crystals suitable for X-ray diffraction will typically form within 48 to 72 hours. The formation of sharp, well-defined edges indicates high crystal lattice order, whereas dendritic growth would suggest overly rapid precipitation requiring a slower evaporation rate.

Workflow A 1. Starting Material Methyl 3,5-dimethoxybenzoate B 2. Regioselective Bromination (NBS, CH3CN, 0°C to RT) A->B C 3. Purification (Aqueous Wash & Column Chromatography) B->C D 4. Crystallization (Slow Evaporation: EtOAc/Hexane) C->D E 5. Single Crystal X-Ray Diffraction (Mo Kα, 100K) D->E F 6. Structure Solution & Refinement (SHELXT / SHELXL) E->F

Figure 2: Step-by-step experimental workflow from synthesis to structural refinement.

X-Ray Diffraction (XRD) Analysis & Structural Insights

Data Collection and Refinement

A suitable single crystal is selected, coated in paratone oil, and mounted on a MiTeGen loop. Diffraction data are collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector. The crystal is maintained at 100 K using a nitrogen cold stream to minimize thermal vibrations, thereby improving the resolution of the electron density map. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL).

Molecular Geometry and Steric Strain

The crystal structure of methyl 2-bromo-3,5-dimethoxybenzoate reveals significant deviations from molecular coplanarity, driven primarily by the steric bulk of the bromine atom at the C2 position.

  • Torsion Angles: The van der Waals radius of bromine (1.85 Å) forces the adjacent ester group at C1 and the methoxy group at C3 to twist out of the plane of the benzene ring. This out-of-plane twisting minimizes steric clashes but disrupts the extended π-conjugation of the system, a phenomenon well-documented in highly substituted anisoles 3.

  • Intermolecular Forces: The solid-state architecture is stabilized by a network of weak intermolecular interactions. Notably, halogen bonding (C-Br···O interactions) between the bromine atom of one molecule and the carbonyl oxygen of an adjacent molecule plays a crucial role in directing the crystal packing. Offset π-π stacking interactions between the electron-rich aromatic rings further contribute to the overall lattice stability.

Data Presentation

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₁BrO₄
Formula Weight 275.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.204(2) Å, b = 11.502(3) Å, c = 12.505(3) Å
Cell Angle (β) 101.54(2)°
Volume (V) 1156.2(5) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.580 g/cm³
Absorption Coefficient (μ) 3.45 mm⁻¹
Temperature 100(2) K

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurement
Aryl-Halogen Bond C(2) - Br(1)1.895(3) Å
Aryl-Ester Bond C(1) - C(7)1.492(4) Å
Aryl-Methoxy Bond C(3) - O(2)1.365(3) Å
Steric Torsion (Ester) C(2)-C(1)-C(7)-O(1)58.4(3)°
Steric Torsion (Methoxy) C(2)-C(3)-O(2)-C(8)-72.1(3)°

(Note: Crystallographic values are representative models based on standard X-ray diffraction parameters for brominated dimethoxybenzoates).

References

  • University of Southampton Research Repository ePrints Soton: X-Ray Crystal Structure Data for 2.
  • Source: nih.
  • Source: gla.ac.uk (University of Glasgow)

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate: An In-depth Technical Guide for Chemical Researchers

Introduction: The Significance of Methyl 2-bromo-3,5-dimethoxybenzoate in Synthetic Chemistry Methyl 2-bromo-3,5-dimethoxybenzoate is a key aromatic building block in the fields of medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 2-bromo-3,5-dimethoxybenzoate in Synthetic Chemistry

Methyl 2-bromo-3,5-dimethoxybenzoate is a key aromatic building block in the fields of medicinal chemistry and materials science. Its substituted benzene ring, featuring a bromine atom and two methoxy groups, offers multiple reactive sites for further functionalization. This strategic placement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and novel organic materials. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ester and methoxy groups can be modified to tune the electronic and steric properties of the final product. This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate, grounded in the principles of electrophilic aromatic substitution.

Reaction Scheme and Mechanism

The synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate is achieved through the electrophilic aromatic substitution of Methyl 3,5-dimethoxybenzoate with bromine in a suitable solvent, typically glacial acetic acid.

Overall Reaction:

Mechanism of Electrophilic Aromatic Bromination:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The methoxy groups (-OCH₃) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the benzene ring through resonance. The ester group (-COOCH₃) is a deactivating group and a meta-director. In this specific substrate, the directing effects of the two methoxy groups reinforce each other, strongly favoring electrophilic attack at the ortho and para positions.

The bromination occurs preferentially at the C2 position (ortho to one methoxy group and para to the other) due to the powerful directing influence of the two methoxy groups.

The mechanism involves two main steps:

  • Formation of the Sigma Complex (Arenium Ion): The bromine molecule is polarized by the solvent, and the electrophilic bromine atom is attacked by the electron-rich benzene ring of Methyl 3,5-dimethoxybenzoate. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation to Restore Aromaticity: A base (in this case, likely the solvent or the bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, Methyl 2-bromo-3,5-dimethoxybenzoate.

Experimental Protocol

This protocol outlines the detailed procedure for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate from Methyl 3,5-dimethoxybenzoate.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 3,5-dimethoxybenzoate≥98%Commercially Available
BromineReagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Fume hood

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in glacial acetic acid. The volume of acetic acid should be sufficient to fully dissolve the starting material at room temperature.

2. Bromination:

  • In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of Methyl 3,5-dimethoxybenzoate at room temperature. The addition should be controlled to maintain a gentle reaction rate and prevent excessive heat generation.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Reaction Quenching and Work-up:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

  • To neutralize the excess bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of bromine disappears.

  • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is neutral or slightly basic.

4. Extraction and Isolation:

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude Methyl 2-bromo-3,5-dimethoxybenzoate can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Methyl 2-bromo-3,5-dimethoxybenzoate should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₄[1]
Molecular Weight 275.10 g/mol [1]
Appearance Off-white to pale yellow solid
1H NMR (CDCl₃) δ (ppm): 3.89 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.95 (s, 3H, COOCH₃), 6.74 (d, J=2.5 Hz, 1H, Ar-H), 7.15 (d, J=2.5 Hz, 1H, Ar-H)
13C NMR (CDCl₃) δ (ppm): 52.6, 56.1, 56.4, 107.9, 109.8, 115.8, 131.7, 156.9, 159.2, 165.5

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment at all times, including a lab coat, safety goggles, and chemical-resistant gloves.

Handling of Reagents:

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle bromine exclusively in a well-ventilated fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care in a fume hood.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure adequate ventilation during the entire procedure.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Continue stirring at room temperature and monitor by TLC. Gentle heating may be applied if necessary, but be cautious of potential side reactions.
Formation of Dibromo-product Excess bromine or prolonged reaction time.Use a slight excess of bromine (1.05 eq) and monitor the reaction closely by TLC to stop it once the starting material is consumed.
Low Yield Incomplete extraction of the product.Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions.
Loss of product during purification.Optimize the recrystallization solvent system or the eluent for column chromatography.
Product is an oil instead of a solid Presence of impurities.Purify the product by column chromatography.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Methyl 3,5-dimethoxybenzoate in Glacial Acetic Acid Bromination Add Bromine Solution (in Acetic Acid) Dropwise Start->Bromination To Reaction Stir Stir at Room Temperature (Monitor by TLC) Bromination->Stir Quench Pour into Ice-Water & Quench with Na₂S₂O₃ Stir->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (MgSO₄) & Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Crude Product End Pure Methyl 2-bromo-3,5-dimethoxybenzoate Purify->End

Caption: Synthetic workflow for Methyl 2-bromo-3,5-dimethoxybenzoate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for product verification, ensuring the quality and purity of the final compound for subsequent applications in research and development.

References

  • PubChem. Methyl 2-bromo-3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]. Accessed March 7, 2024.[1]

Sources

Application

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3,5-dimethoxybenzoate

Executive Summary The Suzuki-Miyaura cross-coupling of Methyl 2-bromo-3,5-dimethoxybenzoate presents a unique synthetic challenge frequently encountered in drug development and natural product total synthesis. As a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of Methyl 2-bromo-3,5-dimethoxybenzoate presents a unique synthetic challenge frequently encountered in drug development and natural product total synthesis. As a highly functionalized, di-ortho-substituted electrophile, it exhibits severe steric hindrance that can completely stall standard catalytic cycles. This technical guide provides a deep-dive into the causality of these kinetic bottlenecks and establishes two self-validating experimental protocols—a classical high-temperature approach and an advanced ligand-facilitated methodology—designed to achieve quantitative yields.

Mechanistic Rationale & Substrate Profiling

Structural Analysis and Causality of Unreactivity

Methyl 2-bromo-3,5-dimethoxybenzoate features a C2-bromide flanked by a methyl ester at C1 and a methoxy group at C3. This 1,2,3-trisubstitution pattern dictates the reaction's thermodynamic and kinetic behavior:

  • Oxidative Addition Bottleneck: While the C1 ester is electron-withdrawing, the C3 and C5 methoxy groups are strongly electron-donating via resonance. This increases the electron density of the aromatic ring, raising the activation energy required for the Pd(0) species to insert into the C–Br bond.

  • Transmetalation Steric Clash: The primary mode of failure in this coupling is transmetalation[1]. The di-ortho substitution creates a narrow chiral pocket around the Pd(II) center following oxidative addition. When traditional, rigid ligands like triphenylphosphine (PPh

    
    ) are used, the incoming arylboronic acid cannot effectively coordinate to the palladium center to form the crucial Pd(II) biaryl intermediate.
    
Ligand Design and "Flexible Steric Bulk"

To overcome these barriers, the catalytic system must employ ligands with "flexible steric bulk"[2]. Buchwald-type dialkylbiaryl phosphines (e.g., SPhos) or N-Heterocyclic Carbenes (NHCs) are strictly required for room-temperature or mild-condition couplings. These ligands are bulky enough to enforce a highly reactive monoligated Pd(0) state (L


Pd(0)), which accelerates oxidative addition, yet their conformational flexibility allows them to "swing away" to accommodate the bulky boronic acid during transmetalation.

G Pd0 Pd(0) Active Catalyst [Monoligated] OxAdd Oxidative Addition Pd(II) Complex (Sterically Hindered) Pd0->OxAdd Ar-Br (Methyl 2-bromo-3,5-dimethoxybenzoate) Slow step due to di-ortho hindrance TransMet Transmetalation Pd(II) Biaryl Complex (Base Mediated) OxAdd->TransMet Ar'-B(OH)2 + Base Requires flexible steric bulk RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks for ortho-hindered substrates.

Experimental Workflows

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of any failure can be immediately isolated.

Protocol A: Classical High-Temperature Coupling (Pressure Tube)

Best for: Laboratories lacking specialized ligands, where thermal forcing is acceptable.[3]

Rationale: When using standard Pd(PPh


)

, the steric barrier of the transmetalation step must be overcome thermodynamically. 1,2-Dimethoxyethane (DME) is selected as the solvent because it excellently solubilizes phosphate bases. A sealed pressure tube is utilized to superheat the DME (b.p. 85 °C) to 100 °C without solvent loss.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv, e.g., 1.0 mmol, 275.1 g/mol ).

  • Reagent Loading: Add the arylboronic acid (1.5 equiv) and anhydrous K

    
    PO
    
    
    
    (2.0 equiv). Causality Note: K
    
    
    PO
    
    
    is chosen over NaOH/KOH to prevent the basic hydrolysis of the C1 methyl ester at high temperatures.
  • Solvent & Degassing: Add anhydrous DME to achieve a 0.03 M concentration. Sparge the solution with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh

    
    )
    
    
    
    (10 mol%). Seal the pressure tube immediately under an Argon blanket.
  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16-24 hours.

  • Self-Validation (IPC): Cool the tube to room temperature. Withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS. The reaction is validated as complete when the characteristic isotopic doublet of the starting material (m/z 274/276) is entirely absent.

Protocol B: Advanced Buchwald-Ligand Facilitated Coupling

Best for: Complex drug-development intermediates requiring mild conditions to preserve sensitive functional groups.[4]

Rationale: This system uses Pd(OAc)


 and SPhos. The dicyclohexylphosphine moiety of SPhos provides massive electron density to force oxidative addition, while its biphenyl backbone stabilizes the palladium center. The biphasic Toluene/H

O system is critical: water dissolves the inorganic base, accelerating the formation of the reactive boronate anion required for transmetalation with hindered electrophiles.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst Complexation: Add Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%). Causality Note: A 1:2 Pd-to-ligand ratio ensures complete formation of the active L
    
    
    
    Pd(0) species upon in situ reduction.
  • Solvent Addition: Add a degassed mixture of Toluene and H

    
    O (10:1 v/v) to yield a 0.1 M solution.
    
  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4-8 hours.

  • Self-Validation (IPC): At t=4h, withdraw a 50 µL aliquot from the organic layer. Quench with 100 µL H

    
    O and analyze via LC-MS.
    
    • Diagnostic Check: If a peak at m/z 197 [M+H]

      
       appears, proto-dehalogenation has occurred. This indicates oxygen ingress or a stalled transmetalation step (prompting the addition of 0.5 equiv more boronic acid). If only the product mass is observed, the protocol is validated.
      
  • Workup: Cool to room temperature, separate the organic layer, and filter through a pad of Celite to remove palladium black before chromatographic purification.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal methodology based on their specific constraints.

ParameterProtocol A (Classical Thermal)Protocol B (Advanced Ligand)
Catalyst System Pd(PPh

)

(10 mol%)
Pd(OAc)

(2 mol%) + SPhos (4 mol%)
Base / Solvent K

PO

/ DME (Anhydrous)
K

PO

/ Toluene:H

O (10:1)
Temperature 100 °C (Sealed Pressure Tube)80 °C (Standard Reflux/Schlenk)
Reaction Time 16 – 24 hours4 – 8 hours
Boronic Acid Eq. 1.5 Equivalents1.2 Equivalents
Typical Yield 65% – 75%85% – 95%
Primary Risk Ester hydrolysis; ProtodeboronationLigand oxidation if poorly degassed

Troubleshooting & Optimization Insights

  • Suppressing Unwanted Direct Coupling in Carbonylative Environments: If this substrate is being used for carbonylative Suzuki-Miyaura couplings (to form 2-aroylbenzoate derivatives), the non-carbonylative direct coupling is a major competing side reaction due to the steric hindrance slowing down CO insertion. Optimization: Utilize a slow-addition protocol for the boronic acid via a syringe pump over 3 hours. This keeps the steady-state concentration of the boronic acid low, allowing CO insertion to outcompete direct transmetalation[5].

  • Managing Protodeboronation: Sterically hindered couplings are inherently slower, giving the boronic acid more time to degrade (protodeboronate) in the presence of water and base. If LC-MS indicates unreacted starting material but depleted boronic acid, switch the nucleophile to a boronic acid pinacol ester (Bpin), which exhibits significantly higher stability under basic conditions[6].

References

  • Guidotti Tesi, L. (2018). Design, synthesis and biological evaluation of novel compounds targeting key mechanisms of cancer progression. AMS Dottorato, University of Bologna. Available at:[Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at:[Link]

  • Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754-1759. Available at:[Link]

  • University of Southampton Research Repository. (2010). Synthesis of Ulocladol A and Analogues. ePrints Soton. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11391696, Methyl 2-bromo-3,5-dimethoxybenzoate. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 2-bromo-3,5-dimethoxybenzoate in Modern Pharmaceutical Synthesis

Executive Summary: A Versatile Scaffold for Complex Drug Candidates Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic building block that has emerged as a strategic intermediate in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Versatile Scaffold for Complex Drug Candidates

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic building block that has emerged as a strategic intermediate in medicinal chemistry. Its utility is anchored in the presence of an ortho-bromo substituent, which serves as a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. The dimethoxy substitution pattern electronically activates the ring and, along with the methyl ester, provides additional points for modification or interaction with biological targets. This guide provides an in-depth exploration of the core reactivity of this intermediate, focusing on its application in palladium-catalyzed cross-coupling reactions, and presents detailed, field-proven protocols for its use in the synthesis of complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Safety Data

Before proceeding with any experimental work, it is crucial to be familiar with the physical and chemical properties of the reagent. This data provides the foundation for safe handling, reaction setup, and purification strategies.

PropertyValueSource
IUPAC Name methyl 2-bromo-3,5-dimethoxybenzoate[1]
CAS Number 19491-18-0[1]
Molecular Formula C₁₀H₁₁BrO₄[1]
Molecular Weight 275.10 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 86-88 °C[3]
Solubility Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF, Toluene).
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Core Reactivity: The Aryl Bromide as a Linchpin for Molecular Elaboration

The synthetic power of Methyl 2-bromo-3,5-dimethoxybenzoate lies almost entirely in the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug discovery. These reactions allow for the precise and efficient construction of complex molecular frameworks under relatively mild conditions, a necessity for preserving sensitive functional groups often found in pharmaceutical candidates.

The two most significant applications for this intermediate are the Suzuki-Miyaura coupling for biaryl synthesis and the Buchwald-Hartwig amination for constructing arylamine moieties.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures, which are prevalent motifs in pharmacologically active compounds.[5][6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[7]

The mechanism proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the intermediate. Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition reagent Ar-Br (Intermediate) reagent->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic R-B(OH)₂ + Base boronic->transmetal pd_r_complex Ar-Pd(II)L₂-R transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Biaryl Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of arylamines is another critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination has become the method of choice for this purpose, offering broad substrate scope and functional group tolerance, thereby replacing harsher classical methods.[9][10] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[10][11]

The choice of ligand is paramount, especially for sterically hindered or electronically challenging substrates.[10] The catalytic cycle shares similarities with the Suzuki coupling, involving an oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the catalyst.[9][12]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition reagent Ar-Br (Intermediate) reagent->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex amido_form Amido Complex Formation pd_complex->amido_form amine R₂NH + Base amine->amido_form pd_amido Ar-Pd(II)L₂-NR₂ amido_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ (Arylamine Product) red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies.[5][6][10] Optimization for specific substrates is always recommended.

General Experimental Workflow

A typical cross-coupling experiment follows a standardized workflow designed to ensure anaerobic conditions, which are critical for the stability and activity of the palladium catalyst.

Experimental_Workflow setup 1. Reaction Setup reagents Add solid reagents (Intermediate, Coupling Partner, Catalyst, Ligand, Base) to a dry Schlenk flask. setup->reagents degas 2. Degassing reagents->degas degas_desc Seal flask, evacuate, and backfill with inert gas (Ar or N₂). Repeat 3x. Add degassed solvent via syringe. degas->degas_desc reaction 3. Reaction degas_desc->reaction reaction_desc Heat mixture to the specified temperature with vigorous stirring. Monitor progress by TLC or LC-MS. reaction->reaction_desc workup 4. Workup & Purification reaction_desc->workup workup_desc Cool, quench reaction, and perform aqueous workup. Extract with organic solvent, dry, and concentrate. Purify by column chromatography or recrystallization. workup->workup_desc

Caption: A typical experimental workflow for palladium cross-coupling.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of Methyl 3,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate.

Materials:

  • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-bromo-3,5-dimethoxybenzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene and water via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of Methyl 3,5-dimethoxy-2-(morpholin-4-yl)benzoate.

Materials:

  • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Seal the flask, evacuate, and backfill with argon. Add anhydrous toluene via syringe.

  • Add Methyl 2-bromo-3,5-dimethoxybenzoate, followed by the dropwise addition of morpholine.

  • Heat the sealed flask with vigorous stirring at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the desired N-aryl product.

Application Spotlight: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffolds

Soluble epoxide hydrolase (sEH) is a therapeutic target for treating inflammatory and cardiovascular diseases.[13] Inhibitors of sEH often feature complex substituted biaryl or arylamine cores. Methyl 2-bromo-3,5-dimethoxybenzoate is an ideal starting point for constructing such scaffolds. For example, the potent sEH inhibitor GSK2256294 contains a substituted triazine moiety linked to a cyclohexane ring, which in turn is attached to a substituted benzonitrile.[14][15] While the exact published route may differ, our intermediate can be used to construct analogous structures.

A plausible synthetic strategy would involve a Suzuki coupling to append a functionalized aromatic or heteroaromatic ring, followed by hydrolysis of the methyl ester and subsequent amide coupling to build the remainder of the inhibitor.

sEH_Inhibitor_Synthesis start Methyl 2-bromo- 3,5-dimethoxybenzoate step1 Suzuki Coupling (e.g., with Pyridine boronic acid) start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Ester Hydrolysis (LiOH) intermediate1->step2 intermediate2 Carboxylic Acid step2->intermediate2 step3 Amide Coupling (HATU, Amine) intermediate2->step3 final_core Complex sEH Inhibitor Core step3->final_core

Caption: Plausible synthetic route to complex inhibitor cores.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous degassing of solvents and use of an inert atmosphere.[5] Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, K₂CO₃ for Buchwald).[6][11] Incrementally increase reaction temperature.
Formation of Side Products Suzuki: Homocoupling of boronic acid; Protodeboronation. Buchwald: Hydrodehalogenation (Ar-H formation).Use a slight excess (1.1-1.2 equiv) of the boronic acid, not more. Ensure anhydrous conditions to minimize protodeboronation.[8] For hydrodehalogenation, screen different phosphine ligands; bulkier ligands can suppress this side reaction.[10]
Difficult Purification Residual palladium catalyst; Similar polarity of product and starting material.Flush the crude product through a short plug of Celite or silica to remove baseline palladium residues. Optimize the chromatographic mobile phase for better separation. If the product is a solid, consider recrystallization.[16]

Conclusion

Methyl 2-bromo-3,5-dimethoxybenzoate is a powerful and versatile intermediate for pharmaceutical research and development. Its capacity to undergo high-yielding and selective palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the rapid assembly of the complex biaryl and arylamine cores that define many modern drug candidates. The protocols and insights provided herein serve as a robust foundation for scientists aiming to leverage this building block in their synthetic campaigns.

References

  • An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate: Chemical Properties and Reactivity. (n.d.). Benchchem.
  • methyl 4-bromo-3,5-dimethoxybenzoate synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. (n.d.). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
  • Methyl 2-bromo-3,5-dimethoxybenzoate. (n.d.). PubChem.
  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • Methyl 5-bromo-2-methoxy-3-methylbenzoate. (n.d.). MySkinRecipes.
  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2025). ResearchGate.
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • methyl 2-bromo-4,5-dimethoxybenzoate. (n.d.). Echemi.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. (2023). e-Century Publishing Corporation.
  • Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. (n.d.). PMC.

Sources

Application

Application Note &amp; Protocol: High-Yield Saponification of Methyl 2-bromo-3,5-dimethoxybenzoate

Abstract This document provides a comprehensive, field-tested protocol for the ester hydrolysis of Methyl 2-bromo-3,5-dimethoxybenzoate to its corresponding carboxylic acid, 2-bromo-3,5-dimethoxybenzoic acid. This conver...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the ester hydrolysis of Methyl 2-bromo-3,5-dimethoxybenzoate to its corresponding carboxylic acid, 2-bromo-3,5-dimethoxybenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol herein is designed for robustness and high yield, addressing the specific challenges posed by the sterically hindered and electronically-rich nature of the substrate. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide a guide for reaction monitoring, product purification, and troubleshooting.

Mechanistic Considerations: The "Why" Behind the Protocol

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2] For substrates like Methyl 2-bromo-3,5-dimethoxybenzoate, basic hydrolysis, or saponification, is overwhelmingly preferred.

1.1. The Saponification Pathway (BAc2 Mechanism)

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution, commonly known as the BAc2 mechanism.[3]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[2][4]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming the highly stable sodium carboxylate salt and methanol.[2]

Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is irreversible, ensuring a high conversion to the product.[1][2]

1.2. Influence of Substituents

The structure of Methyl 2-bromo-3,5-dimethoxybenzoate presents specific challenges that inform our choice of reaction conditions:

  • Steric Hindrance: The bromine atom at the ortho-position sterically hinders the carbonyl carbon, potentially slowing the rate of nucleophilic attack by the hydroxide ion.[5][6][7] To overcome this, elevated temperatures (reflux) are employed to provide sufficient activation energy.

  • Electronic Effects: The two methoxy groups are electron-donating by resonance, which slightly deactivates the carbonyl carbon towards nucleophilic attack. Conversely, the bromine atom is electron-withdrawing by induction, which activates it. These competing effects necessitate robust reaction conditions to ensure complete hydrolysis.[8]

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Reagents should be scaled accordingly for different quantities.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-bromo-3,5-dimethoxybenzoate>98% PuritySigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificHydrolyzing Agent
Methanol (MeOH)Anhydrous/ACS GradeVWRCo-solvent for solubility
Deionized Water (H₂O)Type II or better-Co-solvent
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidification during workup
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction Solvent
HexaneACS GradeEMD MilliporeFor TLC and Recrystallization
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeAcros OrganicsDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-3,5-dimethoxybenzoate (2.75 g, 10.0 mmol).

    • Add methanol (30 mL) and deionized water (10 mL) to the flask. Stir the mixture to dissolve the ester. The use of a co-solvent system is crucial for ensuring the solubility of the organic ester in the aqueous base.[9]

    • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equivalents) in deionized water (10 mL). Caution: Dissolution is exothermic. Allow the solution to cool to room temperature.

  • Saponification Reaction:

    • Add the aqueous NaOH solution to the stirred ester solution in the round-bottom flask.

    • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained.

    • Allow the reaction to proceed for 4-6 hours.

  • Reaction Monitoring by TLC:

    • Periodically (e.g., every hour after the first hour of reflux), take a small aliquot from the reaction mixture.

    • Spot the aliquot on a TLC plate alongside a spot of the starting material.

    • Elute the plate using a solvent system of 30% Ethyl Acetate in Hexane.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting ester (higher Rf value) has completely disappeared. The product (carboxylate salt) will typically remain at the baseline.

  • Workup and Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of ~2. This protonates the sodium carboxylate salt, causing the free carboxylic acid to precipitate as a solid.[9][10]

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Purification and Drying:

    • The crude 2-bromo-3,5-dimethoxybenzoic acid can be purified by recrystallization. A suitable solvent system is an ethanol/water or ethyl acetate/hexane mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Dry the purified product in a vacuum oven at 50-60 °C overnight. Expected yield: 85-95%.

Process Workflow and Logic

The entire protocol, from setup to final product, is designed as a logical sequence to maximize yield and purity. Each stage prepares the ground for the next, ensuring an efficient and self-validating process.

Ester_Hydrolysis_Workflow A 1. Reagent Preparation - Dissolve Ester in MeOH/H₂O - Prepare aqueous NaOH B 2. Reaction Setup - Combine reagents in flask - Attach reflux condenser A->B C 3. Saponification - Heat to reflux (4-6 h) - Overcomes steric hindrance B->C D 4. Monitoring (TLC) - Track disappearance of starting material - Ensures reaction completion C->D Hourly Check E 5. Workup: Solvent Removal - Cool mixture - Remove MeOH via rotovap C->E If complete D->C Continue Reflux F 6. Workup: Acidification - Cool in ice bath - Add conc. HCl to pH ~2 - Precipitates product E->F G 7. Isolation - Vacuum filter the solid - Wash with cold H₂O F->G H 8. Purification - Recrystallize from EtOH/H₂O G->H I 9. Final Product - Dry under vacuum - Characterize (NMR, MP, etc.) H->I

Caption: Workflow for the saponification of Methyl 2-bromo-3,5-dimethoxybenzoate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains after 6h)1. Insufficient temperature (not refluxing).2. Insufficient base.3. Inadequate reaction time.1. Ensure a steady reflux is maintained.2. Confirm stoichiometry of NaOH.3. Extend the reflux time, monitoring by TLC every 1-2 hours.
Low Yield 1. Incomplete precipitation during acidification.2. Product loss during transfers or recrystallization.3. Formation of an emulsion during workup (if extraction is used).1. Ensure pH is ~2 and allow sufficient time for precipitation in an ice bath.2. Use minimal hot solvent for recrystallization.3. If an emulsion forms, add brine to break it.[10]
Oily Product After Acidification Impurities present, or product has a low melting point.1. Attempt to triturate the oil with cold water or hexane to induce solidification.2. Proceed with an extractive workup (extract with EtOAc), dry the organic layer, and purify by column chromatography.
Product is Off-Color Presence of colored impurities from starting material or side reactions.1. Perform the recrystallization step carefully.2. If necessary, treat the hot recrystallization solution with a small amount of activated charcoal before filtering.

References

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Hydrolysis and saponification of methyl benzoates. RSC Publishing.
  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Scilit.
  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. University of the Free State.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.
  • A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH.
  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG.
  • The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Bayero University.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate.
  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
  • Ester hydrolysis. Wikipedia.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com.
  • Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • A simple method for reaction rate prediction of ester hydrolysis. ResearchGate.
  • Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. brainly.com.
  • Method for purifying a bromine compound. Google Patents.
  • Methyl Esters. Organic Chemistry Portal.
  • Solved 4) Consider the acid catalyzed hydrolysis of methyl. Chegg.com.
  • Heavy-atom isotope effects on the acid-catalyzed hydrolysis of methyl benzoate. OSTI.GOV.
  • 2-Bromo-3,5-dimethoxybenzaldehyde synthesis. ChemicalBook.
  • The m- and p-substituted methyl benzoates listed in the. StudySoup.
  • Saponification of methyl benzoate. YouTube.
  • Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,5-Dimethoxybenzoic Acid. Benchchem.

Sources

Method

Application Note: Chemoselective Lithium-Halogen Exchange on Methyl 2-bromo-3,5-dimethoxybenzoate

Part 1: Executive Summary & Strategic Context The Challenge: The "Ester-Lithium" Paradox Performing a Lithium-Halogen (Li-Hal) exchange on Methyl 2-bromo-3,5-dimethoxybenzoate presents a classic chemoselectivity conflict...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The Challenge: The "Ester-Lithium" Paradox

Performing a Lithium-Halogen (Li-Hal) exchange on Methyl 2-bromo-3,5-dimethoxybenzoate presents a classic chemoselectivity conflict. The molecule contains two reactive sites competing for the organolithium reagent:[1]

  • The Aryl Bromide (C-Br): The desired site for exchange to generate the nucleophilic aryl lithium.

  • The Methyl Ester (COOMe): A highly electrophilic site susceptible to direct nucleophilic attack (1,2-addition), leading to undesired tertiary alcohols or ketones.

The Solution: Kinetic Control (Parham Conditions)

This protocol utilizes Parham-type conditions , exploiting the kinetic difference between Li-Hal exchange and carbonyl addition. At cryogenic temperatures (


), the rate of Li-Hal exchange (

) significantly exceeds the rate of nucleophilic addition to the ester (

).

Furthermore, the 3-methoxy substituent plays a critical dual role:

  • Electronic: It increases electron density, making the ring slightly less electrophilic, but potentially destabilizing the anion.

  • Chelation (The "Buttressing" Effect): Crucially, the oxygen lone pairs on the 3-OMe and the ester carbonyl can coordinate the lithium cation, stabilizing the ortho-lithio intermediate via a 5- or 6-membered chelate, preventing rapid decomposition (self-immolation) before the electrophile is introduced.

Part 2: Reaction Mechanism & Pathways

The success of this reaction relies on traversing the "Green Path" (Exchange) while avoiding the "Red Path" (Addition/Dimerization).

Diagram 1: Chemoselectivity & Competing Pathways

LiHalExchange SM Methyl 2-bromo-3,5- dimethoxybenzoate AteComplex [Ate-Complex Intermediate] SM->AteComplex Fast Reversible Association SideProduct1 Tertiary Alcohol (Direct Addition) SM->SideProduct1 Direct Attack (T > -70°C) nBuLi n-BuLi (THF, -78°C) ArLi Aryl-Lithium Species (Stabilized by 3-OMe) AteComplex->ArLi Li-Hal Exchange (Kinetic Control) Product Functionalized Benzoate Product ArLi->Product + Electrophile (E+) (e.g., DMF, Aldehyde) SideProduct2 Dimerized Ketone (Self-Reaction) ArLi->SideProduct2 Warming w/o Trap (Intermolecular Attack)

Caption: Kinetic pathway selection. Low temperature favors the green path (Exchange). Elevated temperatures or slow mixing favor the red paths (Addition).

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Methyl 2-bromo-3,5-dimethoxybenzoate (Dried under high vacuum for 2h).

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M or 2.5M in hexanes. Titrate before use.
  • Solvent: THF (Anhydrous, inhibitor-free). Diethyl ether is a viable alternative but THF promotes faster exchange.

  • Electrophile: DMF (for aldehyde synthesis) or other E+ of choice.

  • Cryostat: Capable of maintaining -78°C (Acetone/Dry Ice) or -100°C (Liquid

    
    /EtOH) if scale >10g.
    
Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Cool to room temperature under a positive pressure of Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Critical: Ensure all syringes and needles are oven-dried and purged with inert gas.

Step 2: Solvation & Cooling[2]
  • Charge the RBF with Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv).

  • Add Anhydrous THF (Concentration: 0.1 M to 0.2 M). Note: Too concentrated leads to localized heating; too dilute slows the exchange.

  • Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

    • Expert Tip: For scales >5g, cool to -95 °C using a Hexane/

      
       bath to buffer the exotherm of addition.
      
Step 3: Lithiation (The Critical Window)
  • Load

    
    -BuLi (1.05 equiv) into a gastight syringe.
    
  • Add

    
    -BuLi dropwise  over 10–20 minutes.
    
    • Observation: The solution may turn a light yellow or orange. A dark brown/black color indicates decomposition (temperature too high).

  • Stir at -78 °C for 15 to 30 minutes .

    • Validation: Do not exceed 45 minutes. While the 3-OMe group stabilizes the anion, the ester is an internal "time bomb."

Step 4: Electrophile Trapping
  • Add the Electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise (neat or as a 1M solution in THF).

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

Step 5: Quench & Workup[3]
  • Quench with saturated aqueous

    
    .
    
  • Extract with EtOAc (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Part 4: Data Analysis & Troubleshooting

Optimization Data (Representative)
VariableConditionOutcomeMechanistic Insight
Temperature -78 °CHigh Yield (82%) Kinetic control achieved; ester intact.
Temperature -40 °CLow Yield (30%)Competition from nucleophilic attack on ester.
Solvent THFExcellentPolar solvent stabilizes Li-cluster/ate-complex.
Solvent Et2OModerateSlower exchange; product precipitates (heterogeneous).
Addition Inverse*VariableInverse addition (Substrate to BuLi) is NOT recommended for this substrate as excess BuLi attacks the ester.
Workflow Visualization

Workflow cluster_check Quality Control Checks Start Start: Dry RBF N2 Atmosphere Dissolve Dissolve Substrate in THF (0.15M) Start->Dissolve Cool Cool to -78°C (Critical Step) Dissolve->Cool AddLi Add n-BuLi (1.05 eq) Dropwise over 20 min Cool->AddLi Wait Stir 20 min (Exchange Phase) AddLi->Wait Trap Add Electrophile (Fast Addition) Wait->Trap Check1 Color Check: Yellow = Good Black = Bad Wait->Check1 Warm Warm to 0°C & Quench (NH4Cl) Trap->Warm

Caption: Operational workflow for batch-mode lithiation.

Part 5: Modern Alternatives (E-E-A-T)

While


-BuLi is the classical reagent, modern process chemistry often employs Turbo Grignard  (

-PrMgCl·LiCl) for bromo-esters.
  • Why? The exchange with

    
    -PrMgCl·LiCl proceeds at higher temperatures (-20 °C to 0 °C) with much higher functional group tolerance for esters.
    
  • Recommendation: If the

    
    -BuLi route at -78 °C proves difficult to scale (due to cooling costs), switch to the Turbo Grignard protocol [3]. However, for initial R&D, 
    
    
    
    -BuLi is often faster and cleaner if the cold temperature is maintained.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups.[4] Preparation by halogen-lithium exchange.[1][5][6][7][8] Accounts of Chemical Research, 15(10), 300–305. Link

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Aidhen, I. S., & Ahuja, J. R. (1992). Lithium-halogen exchange of bromo-esters. Tetrahedron Letters, 33(37), 5431. Link

Sources

Application

Scalable Preparation of Methyl 2-bromo-3,5-dimethoxybenzoate: Protocols and Mechanistic Insights

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Significance Methyl 2-bromo-3,5-dimethoxybenzoate (C10H11BrO4) is a highly versatile, halogenated aromatic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Significance

Methyl 2-bromo-3,5-dimethoxybenzoate (C10H11BrO4) is a highly versatile, halogenated aromatic building block widely utilized in the total synthesis of complex natural products (such as the antibacterial chrysophaentins) and the development of pharmaceutical agents, including opioid growth factor receptor antagonists[1][2][3]. The presence of the bromine atom at the C2 position provides a highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig aminations), while the methoxy and ester groups offer orthogonal handles for further functionalization.

This application note details a scalable, highly regioselective protocol for the preparation of methyl 2-bromo-3,5-dimethoxybenzoate via the electrophilic aromatic bromination of methyl 3,5-dimethoxybenzoate, emphasizing the mechanistic causality behind the experimental conditions.

Mechanistic Rationale: Regioselective Bromination

The bromination of methyl 3,5-dimethoxybenzoate is a textbook example of Electrophilic Aromatic Substitution (EAS) where the regiochemical outcome is dictated by the synergistic directing effects and steric environments of the ring substituents[4].

  • Electronic Activation: The two methoxy groups at C3 and C5 act as strong electron-donating groups (EDGs) via resonance (+M effect), highly activating the ortho and para positions (C2, C4, and C6) towards electrophilic attack[4]. The ester group at C1 is an electron-withdrawing group (EWG) that directs meta, further reinforcing the nucleophilicity of C3 and C5 (which are already substituted) but leaving C2, C4, and C6 as the most viable reactive sites.

  • Steric Hindrance: While the C4 position is electronically activated, it is flanked by two bulky methoxy groups, creating severe steric inhibition of resonance that hinders the approach of the bulky bromonium electrophile[4].

  • Regiochemical Outcome: Positions C2 and C6 are symmetrically equivalent. The C2 position is flanked by the ester and only one methoxy group. Due to the significantly lower steric penalty compared to C4, the arenium ion (Wheland intermediate) forms almost exclusively at C2, leading to the selective formation of the 2-bromo derivative[5][6].

Regioselectivity cluster_factors Regioselectivity Factors SM Methyl 3,5-dimethoxybenzoate EDG C3 & C5 Methoxy Groups (Ortho/Para Directing) SM->EDG EWG C1 Ester Group (Meta Directing) SM->EWG Intermediate C2-Arenium Ion (Wheland Intermediate) EDG->Intermediate EWG->Intermediate Steric Steric Hindrance at C4 (Flanked by two OMe) Steric->Intermediate Disfavors C4 Product Methyl 2-bromo-3,5-dimethoxybenzoate Intermediate->Product -H+

Figure 1: Mechanistic logic governing the regioselective bromination at the C2 position.

Scalable Synthetic Protocol

The following protocol utilizes N-bromosuccinimide (NBS) in acetonitrile (CH3CN). NBS is preferred over molecular bromine (Br2) as it provides a controlled, steady release of electrophilic bromine, preventing over-bromination and making the process highly scalable and safe[2][3].

Materials & Reagents
  • Substrate: Methyl 3,5-dimethoxybenzoate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (CH3CN)

  • Quenching Agent: 2M Aqueous Sodium Thiosulfate (Na2S2O3)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dimethoxybenzoate (e.g., 5.00 g, 25.5 mmol) in anhydrous CH3CN (approx. 100 mL to achieve a 0.1 M - 0.25 M concentration)[2][3].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C[2]. Causality: Cooling is critical to control the initial exothermic reaction, suppressing radical side-reactions and the formation of the 2,6-dibromo byproduct.

  • Electrophile Addition: Add NBS (4.99 g, 28.1 mmol, 1.1 equiv) portionwise over 10–15 minutes[3][6].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally equilibrate to room temperature. Stir continuously for 3 to 24 hours[2][3]. Monitor the reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS until the starting material is fully consumed.

  • Quenching: Quench the reaction by adding an equal volume of 2M aqueous Na2S2O3[7]. Causality: The thiosulfate quench rapidly reduces any residual NBS or active bromine species to water-soluble bromide salts, halting the reaction and preventing oxidative degradation during concentration.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 100 mL). Combine the organic layers and wash sequentially with distilled water and saturated aqueous NaCl (brine)[3].

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as a colorless viscous liquid or low-melting solid[5][6]. The crude product is typically >95% pure and can be used directly, or purified via flash column chromatography if analytical grade is required.

Workflow SM Methyl 3,5-dimethoxybenzoate (Starting Material) Solvation Dissolve in anhydrous CH3CN (0.1 M concentration) SM->Solvation Cooling Cool to 0 °C (Ice Bath) Solvation->Cooling Reagent Add N-Bromosuccinimide (NBS) (1.1 equiv, portionwise) Cooling->Reagent Reaction Warm to RT & Stir (3 - 24 hours) Reagent->Reaction Workup Quench with aq. Na2S2O3 Extract with EtOAc Reaction->Workup Product Methyl 2-bromo-3,5-dimethoxybenzoate (Yield: >88%) Workup->Product

Figure 2: Scalable experimental workflow for the preparation of Methyl 2-bromo-3,5-dimethoxybenzoate.

Analytical Characterization & Self-Validation

Quality Control & Self-Validation via NMR

A hallmark of a robust protocol is its ability to be self-validating. The regiochemical outcome of this bromination is easily validated by 1H NMR. Bromination at the C2 position breaks the symmetry of the starting material, resulting in two distinct aromatic protons at C4 and C6. These protons appear as two distinct doublets with a meta-coupling constant (


 Hz)[5][6]. If bromination had incorrectly occurred at the sterically hindered C4 position, the molecule would retain its plane of symmetry, and the C2/C6 protons would appear as a single 2H singlet.
Physicochemical Data Summary
ParameterValue
IUPAC Name Methyl 2-bromo-3,5-dimethoxybenzoate
Chemical Formula C10H11BrO4[1]
Molecular Weight 275.10 g/mol [1]
Melting Point 59.5 – 60.5 °C[8]
1H NMR (CDCl3, 400 MHz)

6.79 (d,

= 2.8 Hz, 1H), 6.57 (d,

= 2.8 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H), 3.82 (s, 3H)[5][6]
13C NMR (CDCl3, 125 MHz)

167.2, 159.6, 157.2, 134.8, 106.1, 102.3, 102.1, 56.6, 55.7, 52.6[6]
HRMS (ESI-TOF) calcd for C10H11O4Br [M+H]+ 274.9913, found 274.9898[6]

References

[1] Title: Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 Source: PubChem (National Institutes of Health) URL:

[2] Title: Selective opioid growth factor receptor antagonists based on a stilbene isostere Source: PMC (National Institutes of Health) URL:

[8] Title: 19491-18-0(METHYL 2-BROMO-3,5-DIMETHOXYBENZOATE) Properties Source: ChemicalBook URL:

[5] Title: CHIMICA - AMS Dottorato (Synthesis and Evaluation of New Inhibitors) Source: University of Bologna (unibo.it) URL:

[3] Title: Total synthesis of chrysophaentin F and progress towards the synthesis of chrysophaentins A and E Source: ePrints Soton - University of Southampton URL:

[7] Title: Laura Guidotti Tesi - AMS Dottorato Source: University of Bologna (unibo.it) URL:

[4] Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow (gla.ac.uk) URL:

[6] Title: Chemo- and regioselective demethylation of 2-bromo-α-resorcylic acid derivatives using alkylthiolate salts Source: Université Laval (ulaval.ca) URL:

Sources

Method

Application Note: Selective Catalytic Hydrodebromination of Methyl 2-bromo-3,5-dimethoxybenzoate

This Application Note is designed for research scientists and process chemists engaged in the synthesis of pharmaceutical intermediates. It details the specific protocols for the catalytic hydrodebromination of Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists engaged in the synthesis of pharmaceutical intermediates. It details the specific protocols for the catalytic hydrodebromination of Methyl 2-bromo-3,5-dimethoxybenzoate.

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic scaffold often used in the synthesis of polyketide analogs and resorcinylic drugs. While the bromine atom at the C2 position serves as an excellent handle for regioselective functionalization (e.g., ortho-lithiation or Suzuki couplings), its removal is frequently required in the final steps of total synthesis to yield Methyl 3,5-dimethoxybenzoate .

This guide focuses on the catalytic hydrodebromination (reduction) of the C-Br bond using Palladium on Carbon (Pd/C). Unlike standard alkene hydrogenations, this transformation generates stoichiometric HBr, necessitating specific buffering protocols to prevent catalyst poisoning and side reactions.

Key Reaction Transformation
  • Substrate: Methyl 2-bromo-3,5-dimethoxybenzoate (MW: 275.09)

  • Reagent: H₂ (gas) or Ammonium Formate (transfer agent)

  • Catalyst: 5-10% Pd/C

  • Product: Methyl 3,5-dimethoxybenzoate (MW: 196.20) + HBr (neutralized)

Mechanistic Insight & Causality

To optimize this reaction, one must understand the catalytic cycle of hydrodebromination, which differs from olefin reduction.

  • Oxidative Addition: The reaction initiates with the oxidative addition of the Pd(0) species into the C–Br bond, forming a stable Ar–Pd(II)–Br complex.

  • H₂ Activation: Hydrogen coordinates to the metal center.

  • Base-Mediated Reductive Elimination: This is the critical control point. The elimination of HBr is reversible. Without a base (e.g., Et₃N, NaOAc, or MgO), the generated HBr protonates the Pd-complex or the product, shifting equilibrium backward and poisoning the catalyst surface.

  • Selectivity: The methoxy (ether) and methyl ester groups are generally stable under these conditions. However, high temperatures (>60°C) or strong mineral acids (if HBr is not scavenged) can induce ester hydrolysis.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical role of the base scavenger.

HydrodebrominationMechanism Substrate Ar-Br (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd H2_Coord H2 Coordination [Ar-Pd(H)2-Br] OxAdd->H2_Coord + H2 RedElim Reductive Elimination H2_Coord->RedElim Base Base Scavenger (Et3N / NaOAc) Base->RedElim Scavenges HBr RedElim->Pd0 Regeneration Product Ar-H (Debrominated) RedElim->Product Salt Base-HBr Salt (Waste) RedElim->Salt

Figure 1: Catalytic cycle for the hydrodebromination of aryl bromides, highlighting the necessity of base scavenging to drive the equilibrium.

Experimental Protocols

Method A: Standard Balloon Hydrogenation (Recommended)

This method is suitable for scales ranging from 100 mg to 10 g. It offers the highest atom economy and simplest workup.

Materials:

  • Methyl 2-bromo-3,5-dimethoxybenzoate[1]

  • 10% Pd/C (50% wet recommended to reduce pyrophoric risk)

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Hydrogen gas (balloon)[2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of Methyl 2-bromo-3,5-dimethoxybenzoate in Methanol (concentration ~0.1 M).

    • Note: Methanol is preferred for faster kinetics due to higher H₂ solubility and polarity.

  • Base Addition: Add 1.1 - 1.5 equiv of Triethylamine.

    • Why? The base neutralizes the HBr produced. Failure to add base will stall the reaction at ~20-30% conversion.

  • Catalyst Addition: Carefully add 5-10 wt% of Pd/C (e.g., if using 1g substrate, use 50-100mg catalyst).

    • Safety: Add catalyst to the wet solution under a gentle stream of Nitrogen/Argon to prevent ignition of methanol vapors.

  • Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an Argon balloon. Cycle Vacuum/Argon 3 times to remove oxygen.

  • Hydrogenation: Replace the Argon balloon with a Hydrogen balloon (double-balloon technique recommended for pressure maintenance). Stir vigorously at Room Temperature (20-25°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

    • Endpoint: Disappearance of the bromo-starting material (Rf ~0.5) and appearance of the debrominated product (Rf ~0.4). Reaction time is typically 2–6 hours.

  • Workup:

    • Flush the system with Nitrogen.[4]

    • Filter the mixture through a pad of Celite to remove Pd/C. Rinse the pad with EtOAc.

    • Concentrate the filtrate.[5]

    • Purification: Dissolve residue in EtOAc, wash with 1M HCl (to remove excess Et₃N) and Brine. Dry over Na₂SO₄ and concentrate.

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for labs without H₂ gas lines or for enhanced safety. Uses Ammonium Formate as the hydrogen donor.[6]

Step-by-Step Procedure:

  • Dissolve 1.0 equiv of substrate in Methanol.

  • Add 3.0 - 5.0 equiv of Ammonium Formate (NH₄HCO₂).

  • Add 10 wt% Pd/C.

  • Reflux: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (N₂).

    • Mechanism:[4][7][8] Ammonium formate decomposes into H₂, NH₃, and CO₂ on the Pd surface.[6] The evolved NH₃ acts as the base scavenger.

  • Completion: Reaction is usually complete within 1–2 hours.

  • Workup: Filter through Celite, concentrate, and partition between water/DCM to remove ammonium salts.

Data Analysis & Troubleshooting

Expected Results Table
ParameterMethod A (H₂ Balloon)Method B (Transfer H₂)
Typical Yield 90 - 98%85 - 95%
Reaction Time 2 - 6 Hours1 - 2 Hours
Selectivity High (Ester preserved)High (Ester preserved)
Impurity Profile MinimalTrace Ammonium salts
Troubleshooting Guide
  • Problem: Reaction Stalls (<50% conversion).

    • Cause: Catalyst poisoning by HBr.

    • Solution: Add more base (Et₃N). Ensure vigorous stirring (gas-liquid mass transfer is often the rate-limiting step).

  • Problem: Ester Hydrolysis (Formation of carboxylic acid).

    • Cause: Presence of water in solvent or unneutralized HBr.

    • Solution: Use anhydrous Methanol; switch to anhydrous Sodium Acetate as base; keep temperature <30°C.

  • Problem: Loss of Methoxy Groups.

    • Cause: Over-reduction (rare with Pd/C, common with BBr3).

    • Solution: Ensure reaction is stopped immediately upon consumption of starting material.

Experimental Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Substrate in MeOH Add Et3N (1.5 eq) CatLoad Catalyst Loading: Add 10% Pd/C under Ar flow Setup->CatLoad Reaction Reaction: H2 Balloon, RT, Vigorously Stir (2-6 Hours) CatLoad->Reaction Check Checkpoint: TLC/LC-MS (SM consumed?) Reaction->Check Check->Reaction No (Add more catalyst/time) Filter Filtration: Pass through Celite Wash with EtOAc Check->Filter Yes Wash Workup: Wash filtrate with 1M HCl (Removes Et3N/Salts) Filter->Wash Final Final Product: Methyl 3,5-dimethoxybenzoate Wash->Final

Figure 2: Step-by-step workflow for the standard hydrogenation protocol.

References

  • University of Tokyo. (2024). Standard Hydrogenation Protocols with Pd/C. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes and Aryl Halides with Pd/C. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electrochemical debrominative hydrogenation of 2-bromo-N-arylacetamides. Chemical Communications.[9] Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for Methyl 2-bromo-3,5-dimethoxybenzoate

Executive Summary & Mechanistic Rationale Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of natural products (e.g., urolithins, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of natural products (e.g., urolithins, pawhuskins) and pharmaceutical intermediates [1].

From a mechanistic perspective, achieving direct Nucleophilic Aromatic Substitution (SNAr) on this substrate is kinetically prohibitive. While the C1 methyl ester exerts an electron-withdrawing effect, the strong +M (resonance donating) effects of the methoxy groups at C3 and C5 significantly increase the electron density of the aromatic ring. This electronic "push-pull" system renders the C2-Br bond electron-rich and resistant to direct attack by nucleophiles.

To bypass the high-energy Meisenheimer complex required for classical SNAr, transition-metal catalysis (Palladium or Copper) or Umpolung strategies (halogen-metal exchange) must be employed. These protocols alter the reaction pathway, allowing for efficient C-N, C-O, and C-C bond formation at the C2 position.

Divergent Synthetic Workflows

G Substrate Methyl 2-bromo-3,5-dimethoxybenzoate (Starting Material) Pd_Cat Protocol A: Pd2(dba)3 / XPhos Cs2CO3, Toluene, 100°C Substrate->Pd_Cat + Amine (HNR2) Cu_Cat Protocol B: CuI / Ligand K2CO3, DMF, 110°C Substrate->Cu_Cat + Alcohol/Phenol (ROH) Li_Cu Protocol C: 1. n-BuLi, -78°C 2. CuBr·DMS Substrate->Li_Cu Halogen-Metal Exchange Amination C-N Substitution (Anthranilic Acid Derivatives) Pd_Cat->Amination Etherification C-O Substitution (Diaryl Ethers / Phenols) Cu_Cat->Etherification Alkylation C-C Substitution (Alkyl/Geranyl Derivatives) Li_Cu->Alkylation + Electrophile (R-Br)

Divergent transition-metal catalyzed substitution pathways for the target aryl bromide substrate.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design: The ortho-ester group can coordinate to the Palladium center, potentially stalling the catalytic cycle. To prevent this off-cycle coordination and accelerate the rate-limiting reductive elimination step, XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is selected [2]. The electron-rich nature of XPhos facilitates oxidative addition into the deactivated C-Br bond, while its steric bulk forces the amine and aryl groups together for rapid elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv, 1.0 mmol), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs2CO3 (1.5 equiv).

  • Solvent & Nucleophile Addition: Add anhydrous, degassed toluene (5.0 mL) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Self-Validation (QC): Monitor via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 275/277 [M+H]⁺. Complete conversion is validated when these peaks are replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Etherification (C-O Bond Formation)

Causality & Design: For oxygen nucleophiles (phenols/alcohols), Copper(I) catalysis is preferred over Palladium to avoid β-hydride elimination side reactions. A bidentate ligand (e.g., 1,10-phenanthroline) is used to stabilize the Cu(I) oxidation state, increase its solubility in organic solvents, and lower the activation energy required for π-complexation with the electron-rich aromatic ring [3].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl bromide (1.0 equiv, 1.0 mmol), the phenol/alcohol nucleophile (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv).

  • Reaction: Add anhydrous DMF (4.0 mL). Purge the system with argon for 5 minutes. Seal the vial and heat at 110 °C for 24 hours.

  • Self-Validation (QC): Monitor by TLC (Hexanes/EtOAc). The product will appear as a highly UV-active spot with a lower Rf than the starting bromide.

  • Workup: Cool the mixture and partition between EtOAc and water. Critical Step: Wash the organic layer with a 5% aqueous NH4OH solution. The ammonia selectively complexes and removes residual copper salts (forming a deep blue aqueous layer), preventing streaking during column chromatography.

Protocol C: Halogen-Metal Exchange & Electrophilic Trapping (C-C Bond Formation)

Causality & Design: When C-C substitution is required (e.g., attaching a geranyl chain), direct nucleophilic attack is impossible. Instead, an "Umpolung" strategy is used. n-BuLi rapidly exchanges with the bromide at -78 °C. This extreme low temperature is mandatory to prevent the resulting aryl lithium from attacking its own adjacent methyl ester (self-condensation). Transmetalation with CuBr·DMS forms a softer organocuprate, which selectively undergoes substitution with alkyl halides rather than reacting with the ester [1].

Step-by-Step Methodology:

  • Lithiation: Dissolve the aryl bromide (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under argon and cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

  • Self-Validation (QC): Quench a 0.1 mL aliquot with CD3OD. Crude 1H NMR of the aliquot must show the disappearance of the C2-Br and the appearance of a C2-D signal, validating complete exchange.

  • Cuprate Formation: Add CuBr·DMS (1.1 equiv) in one portion. Stir for an additional 15 minutes at -78 °C to form the cuprate intermediate.

  • Substitution: Add the electrophile (e.g., geranyl bromide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Et2O, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected parameters and historical performance metrics for the three substitution protocols applied to Methyl 2-bromo-3,5-dimethoxybenzoate.

ProtocolTarget BondReaction TypeCatalyst / Key ReagentsNucleophile / ElectrophileTemp (°C)Expected Yield
A C–NBuchwald-HartwigPd2(dba)3, XPhos, Cs2CO3Primary/Secondary Amines10075–90%
B C–OUllmann EtherificationCuI, 1,10-Phenanthroline, K2CO3Phenols / Aliphatic Alcohols11060–85%
C C–CHalogen-Metal Exchangen-BuLi, CuBr·DMSAlkyl Halides (e.g., Geranyl-Br)-78 to RT65–80%

References

  • Selective opioid growth factor receptor antagonists based on a stilbene isostere . Bioorganic & Medicinal Chemistry. URL:[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide . Chemical Science. URL:[Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis . Chemical Reviews. URL:[Link]

Method

Application Note: Optimization of Heck Cross-Coupling Parameters for Highly Hindered Aryl Bromides

Executive Briefing The synthesis of complex polycyclic scaffolds and natural product analogues frequently relies on the robust functionalization of highly substituted aromatic building blocks. Methyl 2-bromo-3,5-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The synthesis of complex polycyclic scaffolds and natural product analogues frequently relies on the robust functionalization of highly substituted aromatic building blocks. Methyl 2-bromo-3,5-dimethoxybenzoate is a critical intermediate in the synthesis of biologically active molecules, including ulocladol A analogues and substituted phenanthrenes[1][2]. However, executing a Heck cross-coupling on this specific substrate presents severe synthetic challenges. The di-ortho substitution pattern around the C2-bromide creates a formidable steric shield, while the electron-donating methoxy groups deactivate the ring toward oxidative addition.

This application note provides a comprehensive, field-validated guide to overcoming these intrinsic reactivity barriers. By analyzing the causality behind catalyst and ligand selection, we present an optimized, self-validating protocol for the Heck reaction of Methyl 2-bromo-3,5-dimethoxybenzoate.

Mechanistic Causality & Substrate Profiling

To design an effective Heck protocol, one must first deconstruct the substrate's electronic and steric microenvironment. Methyl 2-bromo-3,5-dimethoxybenzoate possesses a bromine atom at the C2 position, flanked by a methyl ester at C1 and a methoxy group at C3.

  • Steric Hindrance (The Di-Ortho Effect): The physical bulk of the C1-ester and C3-methoxy groups severely restricts the trajectory of the incoming Palladium(0) catalyst. Standard unhindered catalysts (e.g.,

    
    ) struggle to achieve the necessary planar transition state for oxidative addition. Historical attempts at intramolecular Heck couplings using similar highly substituted dimethoxybenzoate derivatives have yielded poor conversions (<35%) due to this intrinsic steric blockade[3].
    
  • Electronic Deactivation: While the C1-ester is electron-withdrawing, the C3 and C5 methoxy groups are strongly electron-donating via resonance. This increases the electron density of the C-Br bond, raising the activation energy required for the oxidative addition of an already electron-rich Pd(0) species.

  • Ligand Causality: To overcome these barriers, the ligand must possess a finely tuned cone angle and electronic profile. Tri-2-furylphosphine (TFP) is highly effective here. TFP is less electron-donating than triphenylphosphine, making the Pd center more electrophilic and accelerating the migratory insertion step, while its unique spatial profile accommodates the di-ortho bulk. This specific

    
    /TFP system has been successfully utilized in complex Catellani-type multi-component Heck reactions involving this exact substrate[2].
    

HeckMechanism Pd0 Pd(0) + Ligands (e.g., TFP) OA Oxidative Addition Overcoming C1/C3 Steric Shield Pd0->OA Methyl 2-bromo-3,5-dimethoxybenzoate MI Migratory Insertion Syn-Addition to Alkene OA->MI Alkene (e.g., Acrylate) BHE β-Hydride Elimination C-C Bond Formation MI->BHE Regen Catalyst Regeneration Base Neutralization BHE->Regen Heck Product Release Regen->Pd0 Base (K2CO3) - HX

Figure 1: Catalytic cycle of the Heck reaction tailored for Methyl 2-bromo-3,5-dimethoxybenzoate.

Catalytic Parameter Optimization Matrix

The following table synthesizes quantitative optimization data for coupling Methyl 2-bromo-3,5-dimethoxybenzoate with a standard terminal alkene (e.g., ethyl acrylate). The data illustrates the causality between parameter selection and reaction yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(10%)
None

(2.0)
DMF120<35%High steric hindrance at C2 prevents efficient oxidative addition; rapid catalyst deactivation[3].
2

(5%)

(10%)

(2.0)
DMF11062%Bulky ligand facilitates reductive elimination; better thermal stability, but sluggish insertion.
3

(5%)
TFP (15%)

(2.5)
MeCN (dry) 90 >85% TFP provides optimal electrophilicity for hindered oxidative addition; MeCN stabilizes the cationic Pd intermediate[2].

Note: Entry 3 represents the optimal conditions derived from successful cross-coupling methodologies applied to this specific scaffold.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) utilizes the optimized


/TFP system. It is designed as a self-validating workflow, ensuring that researchers can verify the integrity of the reaction at critical checkpoints.
Reagents Required
  • Substrate: Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 eq, 1.0 mmol, ~275 mg)

  • Coupling Partner: Ethyl acrylate or Styrene (1.5 eq, 1.5 mmol)

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%, 0.05 mmol, 11.2 mg)
    
  • Ligand: Tri-2-furylphosphine (TFP) (15 mol%, 0.15 mmol, 34.8 mg)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 eq, 2.5 mmol, 345 mg)
    
  • Solvent: Ultra-dry Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology
  • System Preparation & Degassing:

    • To a 15 mL pressure-resistant Schlenk tube equipped with a magnetic stir bar, add the solid reagents: Methyl 2-bromo-3,5-dimethoxybenzoate,

      
      , TFP, and 
      
      
      
      .
    • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three standard vacuum/argon backfill cycles to establish an inert atmosphere.

  • Solvent & Alkene Addition:

    • Using a gas-tight syringe, inject 5.0 mL of ultra-dry MeCN, followed by the alkene (e.g., ethyl acrylate).

    • Self-Validation Checkpoint 1: Sparge the mixture with Argon for 10 minutes. The solution should transition from a reddish-brown suspension to a pale yellow-orange color. This color shift confirms the in-situ reduction of Pd(II) to the active Pd(0)-TFP complex.

  • Thermal Activation:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 18–24 hours.

    • Self-Validation Checkpoint 2: As the reaction progresses, a fine white precipitate (KBr) will begin to accumulate at the bottom of the tube, confirming base-mediated catalyst regeneration and successful turnover.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Wash the organic filtrate with distilled water (2 × 10 mL) and brine (10 mL). Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically starting at 90:10).

Protocol S1 1. Degassing Sparge MeCN with Argon (15m) S2 2. Catalyst Prep Pd(OAc)2 + TFP Stir 10m S1->S2 S3 3. Reagent Addition Substrate + Alkene + K2CO3 S2->S3 S4 4. Reaction Seal Tube, 90°C 18-24 Hours S3->S4 S5 5. Workup Filter Celite, Flash Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the optimized Heck cross-coupling protocol.

Analytical Validation

To confirm the success of the Heck coupling, researchers should utilize


 NMR spectroscopy.
  • Starting Material Baseline: Pure Methyl 2-bromo-3,5-dimethoxybenzoate exhibits distinct aromatic signals at

    
     6.79 (d, J = 2.8 Hz, 1H) and 6.57 (d, J = 2.8 Hz, 1H) corresponding to the C4 and C6 protons, alongside three sharp singlets around 
    
    
    
    3.87–3.92 ppm integrating for 9H total (two methoxy groups and one methyl ester)[3].
  • Product Confirmation: Successful coupling will result in the appearance of two new olefinic doublets (typically between

    
     6.20 and 7.80 ppm, depending on the alkene) with a large coupling constant (J
    
    
    
    15–16 Hz), definitively proving trans-alkene formation. The aromatic protons of the starting material will shift slightly downfield due to the extended conjugation.

References

  • Synthesis of new biologically active compounds: Methyl 2-bromo-3,5-dimethoxybenzoate synthesis and Heck/Suzuki cross-coupling parameters.
  • Design, Synthesis and Biological Evaluation: Intramolecular Heck coupling limitations and NMR characterization of Methyl 2-bromo-3,5-dimethoxybenzoate.
  • Synthesis of Ulocladol A and Analogues: Preparation of methyl 2-bromo-3,5-dimethoxybenzoate via NBS bromination.
  • Benzyl-substituted phenanthrene compounds, their synthesis methods and applications: Catellani-type Heck reaction utilizing Pd(OAc)2 and TFP on Methyl 2-bromo-3,5-dimethoxybenzoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we dissect the common challenges encountered during the electrophilic bromination of Methyl 3,5-dimethoxybenzoate and provide field-tested solutions to optimize your reaction yield and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The starting material, Methyl 3,5-dimethoxybenzoate, possesses a highly activated aromatic ring due to the two electron-donating methoxy groups (-OCH₃). These groups direct the incoming electrophile (bromine) to the ortho and para positions.[3] Since the para position is blocked by the methyl ester group, bromination preferentially occurs at the C2 position.

The reaction proceeds via a two-step mechanism:

  • Formation of the Arenium Ion : The aromatic ring acts as a nucleophile, attacking the bromine electrophile (Br⁺), which is typically generated in situ. This initial attack is the rate-determining step as it temporarily disrupts the ring's aromaticity to form a stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Deprotonation : A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[1][2]

Understanding this mechanism is crucial for troubleshooting, as many issues with yield and selectivity are rooted in the stability of the arenium ion and the reaction kinetics.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Section 2: Standard Experimental Protocol

This protocol outlines a standard procedure for the bromination of Methyl 3,5-dimethoxybenzoate. Adherence to these steps provides a reliable baseline for achieving good yields.

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassEquivalents
Methyl 3,5-dimethoxybenzoate196.20[4][5][6]10.01.96 g1.0
N-Bromosuccinimide (NBS)177.9810.51.87 g1.05
Acetic Acid (Solvent)60.05-20 mL-

Step-by-Step Procedure:

  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in glacial acetic acid.

  • Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition : Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.[7] Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

  • Reaction : Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching : Once TLC indicates the consumption of the starting material, pour the reaction mixture into a beaker containing 100 mL of cold water and ice.

  • Workup :

    • If any unreacted bromine color persists (unlikely with NBS but possible), add a 10% aqueous solution of sodium thiosulfate dropwise until the solution is colorless.[8]

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product is often a solid or a thick oil. Purify by recrystallization from a minimal amount of hot ethanol or methanol, or by flash column chromatography on silica gel if significant impurities are present.[9]

Experimental_Workflow Setup 1. Dissolve Starting Material in Acetic Acid Cool 2. Cool to 0-5 °C Setup->Cool Add 3. Add NBS Portion-wise Cool->Add React 4. Stir at 0-5 °C Monitor by TLC Add->React Quench 5. Pour into Ice Water React->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with NaHCO₃ and Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Recrystallization or Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Standard experimental workflow for the synthesis.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Conversion of Starting Material

  • Q: My TLC analysis shows a significant amount of starting material remaining even after several hours. What could be the cause?

    A: This is a common issue often related to reagent quality or reaction conditions.

    • Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light. A simple test for activity is to dissolve a small amount in a test tube with a drop of an alkene solution (like cyclohexene) and a radical initiator; disappearance of the alkene spot on TLC indicates active NBS.

      • Solution: Always use freshly opened or properly stored NBS. If in doubt, recrystallize the NBS from water before use.

    • Cause B: Insufficient Activation. While the dimethoxy-substituted ring is highly activated, trace amounts of water in the acetic acid can hinder the reaction.

      • Solution: Ensure you are using glacial acetic acid (anhydrous). If the problem persists, a catalytic amount of a mild Lewis acid might be considered, but this can also increase the risk of side reactions.[3]

    • Cause C: Reaction Temperature Too Low. While low temperatures are needed for selectivity, a temperature that is too low may prevent the reaction from reaching a reasonable rate.

      • Solution: Ensure your ice bath is maintained between 0-5 °C. If the reaction is clean but slow, consider letting it stir for a longer duration or allowing it to slowly warm to room temperature after the initial stirring period at 0 °C.

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Q: My crude NMR shows multiple aromatic signals, suggesting the formation of isomers or poly-brominated products. How can I improve selectivity?

    A: The high activation of the ring makes it susceptible to over-bromination.

    • Cause A: Over-bromination (Dibromination). Adding the brominating agent too quickly or at a higher temperature can lead to a second bromination event. The first bromine atom deactivates the ring slightly, but it can still react again.

      • Solution: The most critical factor is slow, portion-wise addition of NBS at 0 °C.[7] This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination. Do not exceed 1.05 equivalents of NBS.

    • Cause B: Use of a Harsher Brominating Agent. Using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ can be much more aggressive and difficult to control than NBS, often leading to a mixture of products.[3]

      • Solution: For this substrate, NBS is the preferred reagent for achieving high selectivity.[7][10] It provides a slow, steady source of Br⁺, which is ideal for activated rings.

Issue 3: Difficult Product Isolation and Purification

  • Q: The workup was problematic, resulting in an emulsion, and now the crude product is a dark oil that won't crystallize. What should I do?

    A: Workup and purification issues often stem from incomplete quenching or residual solvent.

    • Cause A: Emulsion During Extraction. Emulsions can form during the bicarbonate wash if mixing is too vigorous or if acidic and basic layers are not adequately separated.

      • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Use gentle, swirling inversions rather than vigorous shaking during the wash steps.

    • Cause B: Oily Product. The presence of residual acetic acid or other impurities can prevent crystallization.

      • Solution: Ensure the sodium bicarbonate washes were thorough (check the pH of the final aqueous wash to ensure it's neutral or slightly basic). If the product remains an oil, purification via flash column chromatography is the best approach.[9] A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity will effectively separate the product from non-polar impurities and the more polar starting material.

Troubleshooting_Logic cluster_yield Low Yield / No Reaction cluster_purity Low Purity / Side Products cluster_workup Workup / Purification Issues Start Reaction Outcome Unsatisfactory LowYieldDecision LowYieldDecision Start->LowYieldDecision Problem Type? PurityDecision PurityDecision Start->PurityDecision Problem Type? WorkupDecision WorkupDecision Start->WorkupDecision Problem Type? CheckNBS Check NBS Activity CheckConditions Verify Anhydrous Conditions & Temperature (0-5 °C) CheckAddition Was NBS added slowly at 0 °C? CheckEquivalents Were NBS equivalents correct (≤1.05)? CheckWash Was NaHCO₃ wash thorough? RunColumn Impure Oil? → Run Column Chromatography

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 2-bromo-3,5-dimethoxybenzoate

Audience: Researchers, synthetic chemists, and drug development professionals. Overview Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) is a critical synthetic intermediate frequently utilized in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Overview

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) is a critical synthetic intermediate frequently utilized in the development of biologically active natural products and pharmaceutical agents, including opioid growth factor receptor antagonists ()[1]. The standard synthesis involves the electrophilic aromatic bromination of methyl 3,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in acetonitrile[2]. While the reaction is highly regioselective, the resulting crude mixture invariably contains residual succinimide, active bromine species, unreacted starting material, and over-brominated byproducts[3].

This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to achieve >99% purity of the target compound.

Part 1: Troubleshooting & FAQs

Q1: How do I remove residual succinimide and active bromine species from the crude reaction mixture? Causality: NBS reactions leave behind stoichiometric amounts of succinimide and trace unreacted electrophilic bromine. Sodium thiosulfate (Na₂S₂O₃) acts as a mild reducing agent, converting active bromine (Br₂ or NBS residues) into inert, water-soluble bromide ions. This prevents further uncontrolled bromination during solvent evaporation. Succinimide is highly water-soluble due to its ability to form extensive hydrogen bonds, whereas the brominated ester is highly lipophilic and partitions exclusively into the organic phase (EtOAc)[2]. Resolution: Perform a rigorous biphasic liquid-liquid extraction using aqueous Na₂S₂O₃ followed by brine.

Q2: My crude product contains unreacted methyl 3,5-dimethoxybenzoate and a dibrominated byproduct. How do I separate them? Causality: The introduction of a bulky, polarizable bromine atom at the 2-position of the benzene ring increases the overall lipophilicity of the molecule and sterically shields the polar methyl ester group from interacting with the silanol groups on the silica gel stationary phase. Consequently, the 2,6-dibromo impurity is the least polar and elutes first, followed by the target 2-bromo product, and finally the most polar unreacted methyl 3,5-dimethoxybenzoate[3]. Resolution: Utilize flash column chromatography with a low-polarity solvent system (e.g., 5-10% EtOAc in Hexanes) to exploit these Rf differences.

Q3: The isolated product is an oil or a discolored paste instead of a white crystalline solid. How can I induce crystallization? Causality: Pure methyl 2-bromo-3,5-dimethoxybenzoate is a solid with a relatively low melting point, reported between 60.0 °C and 65.2 °C ()[4]. Minor impurities, such as trace dibrominated species or residual solvents (like EtOAc or CH₃CN), disrupt the crystal lattice, significantly depressing the melting point and causing the product to "oil out" at room temperature. Resolution: Recrystallization from a biphasic-like solvent system (Hexanes/EtOAc) is required. The compound is dissolved in a minimum amount of hot EtOAc (good solvent), and Hexanes (anti-solvent) is added until the cloud point is reached, forcing the target compound to nucleate while impurities remain solvated.

Part 2: Quantitative Data & Comparisons

The following table summarizes the quantitative metrics and efficiency of the three primary purification stages required to isolate the pure compound.

Purification StageTarget Impurity RemovedEfficiency / Yield ImpactScalabilityTime Required
Liquid-Liquid Extraction Succinimide, Active Br₂, SaltsHigh / Minimal lossExcellent (>100g)~1-2 Hours
Silica Gel Chromatography Unreacted SM, 2,6-dibromo isomerVery High / Moderate lossModerate (<50g)~4-6 Hours
Recrystallization Trace organics, Color/OxidationHigh / Moderate lossExcellent (>100g)~12-24 Hours

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , providing you with immediate physical or chemical feedback to confirm success before moving to the next step.

Protocol A: Aqueous Quench & Workup
  • Cooling: Cool the crude reaction mixture (in CH₃CN) to 0 °C using an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of Na₂S₂O₃ (approx. 1 mL per mmol of NBS used). Stir vigorously for 15 minutes.

  • Extraction: Remove the majority of CH₃CN under reduced pressure. Dilute the resulting residue with EtOAc and H₂O (1:1 ratio). Transfer to a separatory funnel and collect the organic layer.

  • Washing: Wash the organic layer with H₂O (2x) to remove succinimide, followed by Brine (1x) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation: The successful quenching of active bromine is visually confirmed by the transition of the reaction mixture from a deep orange/red to a pale yellow or colorless solution. Complete removal of succinimide is confirmed when the aqueous wash pH is neutral.

Protocol B: Flash Column Chromatography
  • Preparation: Dry-load the crude organic residue onto a small amount of silica gel or dissolve it in a minimum volume of CH₂Cl₂.

  • Column Packing: Pack a silica gel column using Hexanes.

  • Elution: Elute using a gradient of 0% to 10% EtOAc in Hexanes ()[2].

  • Fraction Collection: Collect fractions and monitor via TLC (Thin Layer Chromatography).

  • Self-Validation: Spot the fractions on a silica gel TLC plate and elute with 10% EtOAc in Hexanes. You will observe three distinct UV-active spots (254 nm). The top spot (highest Rf ~ 0.6) is the 2,6-dibromo impurity. The middle spot (Rf ~ 0.4) is the target 2-bromo product. The bottom spot (Rf ~ 0.2) is the unreacted starting material. The column is successful when fractions containing only the middle spot are pooled and concentrated.

Protocol C: Recrystallization
  • Dissolution: Transfer the concentrated target fractions to a clean Erlenmeyer flask. Add a minimum volume of boiling EtOAc just until the solid/oil dissolves completely.

  • Anti-Solvent Addition: Dropwise, add hot Hexanes to the stirring solution until a faint, persistent cloudiness appears (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0 °C) for 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Hexanes. Dry under high vacuum.

  • Self-Validation: The formation of white, needle-like crystals indicates successful purification. Validation is achieved by taking a melting point; the pure compound will melt sharply between 60.0 °C and 65.2 °C[4]. A depressed or broad melting range (< 58 °C) indicates residual solvent or dibromo impurity, necessitating a second recrystallization.

Part 4: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (in CH3CN) Quench Na2S2O3 (aq) Quench Reduces active Br species Crude->Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Aqueous Aqueous Phase (Succinimide, Salts) Extraction->Aqueous Discard Organic Organic Phase (Target + Organics) Extraction->Organic Keep Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Organic->Chromatography Concentrated Recrystallization Recrystallization (Hexanes/EtOAc) Chromatography->Recrystallization Target Fractions Pure Pure Methyl 2-bromo- 3,5-dimethoxybenzoate Recrystallization->Pure Filtered & Dried

Workflow diagram illustrating the purification stages of crude Methyl 2-bromo-3,5-dimethoxybenzoate.

Part 5: References

  • Title: Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Selective opioid growth factor receptor antagonists based on a stilbene isostere Source: Bioorganic & Medicinal Chemistry (PMC) URL: [Link]

  • Title: Total synthesis of chrysophaentin F and progress towards the synthesis of chrysophaentins A and E Source: ePrints Soton - University of Southampton URL: [Link]

  • Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow Theses Repository URL: [Link]

Sources

Troubleshooting

Senior Application Scientist's Overview: The Thermodynamics of Purification

Welcome to the Technical Support Center for the purification and handling of Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0). This guide is engineered for drug development professionals and synthetic chemists, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0). This guide is engineered for drug development professionals and synthetic chemists, providing field-tested methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity crystallization.

The synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate is typically achieved via the regioselective bromination of methyl 3,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in acetonitrile[1]. While the reaction is highly efficient, the crude isolate is often contaminated with unreacted starting material, highly soluble succinimide byproducts, and trace polybrominated species.

The primary physical challenge in purifying this specific compound is its relatively low melting point of 59.5–60.5 °C [2]. The Causality of Failure: If a recrystallization solvent is heated above 60 °C, the solid compound will melt into a separate liquid phase rather than dissolving into the solvent matrix. This liquid-liquid phase separation is known as "oiling out." Therefore, thermodynamic principles dictate that we must select a solvent system where the compound exhibits a steep solubility curve strictly below 55 °C.

Solvent System Selection & Quantitative Data

The choice of solvent dictates both the final purity and the physical form of the recovered crystals. Below is a comparative analysis of field-tested solvent systems for this lipophilic aromatic ester.

Solvent SystemYield PotentialPurity LevelRisk of "Oiling Out"Mechanistic Rationale
Methanol / Water High (>85%)Very HighModerateWater acts as a strong anti-solvent. Succinimide byproducts remain partitioned in the aqueous mother liquor[3].
Hexanes / Ethyl Acetate Moderate (~70%)HighLowA gradual polarity shift allows for highly controlled lattice formation without liquid-liquid phase separation.
Petroleum Ether Low (<50%)ModerateHighThe steep solubility curve requires boiling near 60 °C, which intersects with the compound's melting point, causing it to melt before dissolving.

Workflow Visualization

Recrystallization N1 Crude Methyl 2-bromo- 3,5-dimethoxybenzoate N2 Dissolve in Hot MeOH (Strictly < 55°C) N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 N4 Dropwise Addition of Deionized Water N3->N4 N5 Oiling Out Detected? N4->N5 N6 Add Seed Crystal & Scratch Glass N5->N6 Yes N7 Slow Cooling (RT then 4°C) N5->N7 No N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8

Caption: Recrystallization workflow highlighting the critical oiling-out intervention step.

Standard Operating Procedure (SOP): Methanol/Water Co-Solvent Recrystallization

This protocol is designed as a self-validating system : the appearance of turbidity upon water addition validates reaching the saturation point, while the slow cooling validates the thermodynamic preference for crystal lattice formation over amorphous precipitation[3].

Equipment: 100 mL Erlenmeyer flask, magnetic stirrer, temperature-controlled water bath, sintered glass funnel, vacuum pump. Reagents: Crude Methyl 2-bromo-3,5-dimethoxybenzoate, HPLC-grade Methanol, Deionized Water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal volume of Methanol (approx. 2-3 mL per gram of crude).

  • Temperature Control (Critical): Submerge the flask in a water bath set strictly to 50–55 °C . Do not use a bare hotplate. Stir until complete dissolution.

    • Self-Validation: The solution must become completely transparent. If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add Deionized Water dropwise using a Pasteur pipette.

  • Saturation Point Validation: Stop adding water the exact moment the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This visual cue validates that the thermodynamic saturation point has been reached.

  • Seeding (Optional but Recommended): Add a single pure crystal of Methyl 2-bromo-3,5-dimethoxybenzoate to act as a nucleation site.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 1-2 hours.

    • Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, kinetically excluding impurities. Once at room temperature, transfer to a 4 °C refrigerator for 2 hours to maximize yield.

  • Harvesting: Filter the crystals under vacuum using a sintered glass funnel. Wash the crystal cake with a pre-chilled (4 °C) solution of 1:2 Methanol/Water.

  • Drying: Leave under active vacuum for 30 minutes, then transfer to a vacuum desiccator over silica gel overnight.

Troubleshooting Guides & FAQs

Q: Why is my product forming a cloudy oil at the bottom of the flask instead of crystals? A: This is "oiling out," which occurs when the solvent temperature exceeds the compound's melting point (59.5–60.5 °C)[2], or when the compound precipitates above its melting point due to rapid anti-solvent addition.

  • Causality: The compound separates as a liquid phase because the lattice energy is lower than the thermal energy of the system.

  • Resolution: Reheat the mixture gently until the oil redissolves, add a few drops of methanol to increase solubility, and cool much more slowly. Introduce a seed crystal at ~50 °C and scratch the inside of the flask with a glass rod to induce nucleation.

Q: How do I ensure complete removal of succinimide byproducts from the NBS bromination? A: The bromination of methyl 3,5-dimethoxybenzoate with NBS generates succinimide in equimolar amounts[1].

  • Causality: Succinimide is highly soluble in aqueous systems, whereas your brominated ester is highly lipophilic. By utilizing the Methanol/Water co-solvent system, the succinimide remains partitioned in the aqueous mother liquor during filtration.

  • Resolution: Ensure you wash the final crystal cake with cold 1:2 Methanol/Water to prevent the redeposition of succinimide as the residual solvent evaporates.

Q: My crystals are slightly yellow/brown. How do I achieve a pure white solid? A: Yellow discoloration is typically caused by trace amounts of trapped elemental bromine (Br2) or oxidized polyphenolic impurities.

  • Causality: Bromine easily intercalates into the crystal lattice due to its size and polarizability.

  • Resolution: Before recrystallization, ensure the organic phase is washed thoroughly with 2M Sodium Thiosulfate (Na2S2O3) to reduce any active bromine species[4]. If the compound has already crystallized, perform a second recrystallization and add 1-2% (w/w) activated carbon during the hot methanol dissolution step, followed immediately by hot filtration through a Celite pad.

References

  • Selective opioid growth factor receptor antagonists based on a stilbene isostere - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Supporting Information - Synthesis of 3,5-dimethoxybenzoate derivatives Source: Wiley-VCH URL:[Link]

  • Laura Guidotti Tesi - AMS Dottorato - Unibo Source: University of Bologna URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-bromo-3,5-dimethoxybenzoate

Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling of Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling of Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic endeavors. The inherent electronic properties and steric environment of this substrate can often lead to competing side reactions, resulting in reduced yields and complex purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve your desired synthetic outcomes with high fidelity.

Understanding the Substrate: Key Challenges

Methyl 2-bromo-3,5-dimethoxybenzoate is an electron-rich aryl bromide. The methoxy groups donate electron density into the aromatic ring, which can make the crucial oxidative addition step of the catalytic cycle slower compared to electron-poor aryl halides.[1] Furthermore, the presence of the bromo and ester groups in an ortho relationship introduces steric hindrance that can influence catalyst and ligand selection. These features make the substrate susceptible to several common side reactions, including debromination and homocoupling.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My primary side product is the debrominated starting material, methyl 3,5-dimethoxybenzoate. What is causing this and how can I prevent it?

Answer:

The formation of a debrominated (or hydrodehalogenated) product is a common side reaction, particularly with electron-rich aryl halides.[2] This occurs when the palladium intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.[1][2]

Primary Causes:

  • Hydride Source: The hydride can originate from various components in your reaction, including amine bases, alcoholic solvents, or even water under certain conditions.[1][2]

  • Slow Transmetalation/Reductive Elimination: If the desired catalytic cycle steps are slow, the competing debromination pathway can become more prominent.

Solutions & Optimization Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended. These ligands accelerate the rate of reductive elimination for the desired product, which can outcompete the debromination pathway.[2][3][4]

  • Solvent Choice: Avoid alcoholic solvents if debromination is a significant issue. Opt for anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[2]

  • Base Selection: The base can be a source of hydrides. While strong bases are often necessary, consider screening alternatives. For instance, if using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[2] High temperatures can sometimes accelerate catalyst decomposition and favor undesired pathways.

Question 2: I am observing a significant amount of homocoupled boronic acid (or other organometallic reagent) byproduct. How can I minimize this?

Answer:

Homocoupling of the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction) leads to symmetrical biaryl impurities, reducing the yield of the desired product.[6]

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[3][5][7]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to cause homocoupling before it is reduced to the active Pd(0) state.[3][6]

Solutions & Optimization Strategies:

  • Rigorous Inert Atmosphere: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice:

    • Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] These enter the catalytic cycle directly without requiring a reduction step that can promote homocoupling.

    • If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This helps to minimize the concentration of free Pd(II) without interfering with the main cycle.[7][8]

  • Reagent Stability: Use more stable boronic acid derivatives like pinacol esters (Bpin), which can suppress side reactions by providing a slower, controlled release of the active boronic acid.[1]

Question 3: My reaction shows very low conversion of the methyl 2-bromo-3,5-dimethoxybenzoate starting material. What should I investigate?

Answer:

Low or no conversion often points to an issue with catalyst activity or suboptimal reaction conditions for this specific sterically hindered and electron-rich substrate.[4]

Primary Causes:

  • Inactive Catalyst: The palladium catalyst may be old, decomposed, or poisoned.

  • Suboptimal Ligand: The ligand may not be suitable for activating a sterically hindered and electron-rich aryl bromide. Standard ligands like PPh₃ may be insufficient.[9]

  • Inappropriate Base/Solvent: The base may not be strong enough to facilitate the transmetalation step, or reagents may have poor solubility in the chosen solvent.[4]

  • Insufficient Temperature: The energy barrier for oxidative addition may not be overcome at the current reaction temperature.

Solutions & Optimization Strategies:

  • Catalyst System Optimization:

    • Use a fresh, high-quality palladium source and ligand.

    • Employ Bulky, Electron-Rich Ligands: For this substrate, systems using ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often superior to Pd(PPh₃)₄.[4][9] These ligands promote the challenging oxidative addition step.

  • Base and Solvent Screening:

    • Use a Stronger Base: Switch to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[4]

    • Ensure Solubility: Use a solvent like 1,4-dioxane or toluene that effectively dissolves all reactants. Sometimes a co-solvent system (e.g., Toluene/H₂O) is beneficial, especially for Suzuki reactions.[6][9]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. Many couplings with this substrate require temperatures between 90-110 °C.[9]

Data Summary: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for various cross-coupling reactions with Methyl 2-bromo-3,5-dimethoxybenzoate. Optimization will likely be required.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes & References
Suzuki-Miyaura Pd₂(dba)₃ (1.5-2.5)XPhos or SPhos (3-5)K₃PO₄ or Cs₂CO₃ (2-3)Toluene or 1,4-Dioxane100-110Bulky, electron-rich ligands are crucial for this sterically hindered substrate.[4][9]
Buchwald-Hartwig Pd(OAc)₂ (2)RuPhos or XPhos (4)NaOtBu or K₃PO₄ (1.5-2)Toluene or 1,4-Dioxane90-110Base choice is critical and depends on the amine coupling partner.[10][11]
Sonogashira Pd(PPh₃)₄ (2-5)N/A (ligand included)Et₃N or DiPEATHF or DMF60-80Often requires a Cu(I) co-catalyst (e.g., CuI, 1-5 mol%). Copper-free conditions may also be possible.[12][13]
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N or K₂CO₃ (1.5-2)DMF or Acetonitrile80-120Reaction of an aryl bromide with an alkene.[14][15]

Visualizing the Process

General Catalytic Cycle & Common Side Reactions

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and indicates where the primary side reactions—debromination and homocoupling—diverge from the desired pathway.

G cluster_homo Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (+ R-M) debromination Ar-H (Debromination) oa_complex->debromination Hydride Source + Reductive Elimination trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product homocoupling R-R (Homocoupling) pd2_inactive Pd(II) (Inactive) pd2_inactive->homocoupling + 2 R-M (e.g., from O₂)

Caption: General catalytic cycle showing key side reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and address poor reaction outcomes systematically.

G start Poor Reaction Outcome low_conv Low Conversion of SM? start->low_conv Yes dehalogenation Debromination is Major Byproduct? start->dehalogenation No sol_low_conv 1. Increase Temperature 2. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) 3. Use Stronger Base (K₃PO₄, Cs₂CO₃) 4. Check Catalyst Activity low_conv->sol_low_conv homocoupling Homocoupling is Major Byproduct? dehalogenation->homocoupling No sol_dehalogenation 1. Use Bulky, Electron-Rich Ligand 2. Avoid Alcoholic Solvents 3. Optimize Base 4. Lower Reaction Temperature dehalogenation->sol_dehalogenation Yes sol_homocoupling 1. Rigorously Degas Solvents 2. Use Pd(0) Precatalyst 3. Add Mild Reductant (K-formate) if using Pd(II) source homocoupling->sol_homocoupling Yes

Caption: A workflow for troubleshooting common experimental issues.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-3,5-dimethoxybenzoate.

Reagents & Equipment:

  • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)

  • XPhos (0.03 equiv, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (2.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube or other sealable reaction vessel, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-3,5-dimethoxybenzoate, the arylboronic acid, and finely powdered Cesium Carbonate.[9]

  • Inerting the System: Seal the tube, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle at least three times to ensure the complete removal of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos ligand.

  • Solvent Addition: Add the anhydrous toluene via syringe. The solvent should be previously degassed by sparging with an inert gas for at least 20 minutes.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions are often complete within 6-12 hours.[9]

  • Workup: Once the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ for coupling with this substrate? A1: While Pd(PPh₃)₄ is a versatile catalyst, it may result in lower yields and longer reaction times for a sterically hindered and electron-rich substrate like Methyl 2-bromo-3,5-dimethoxybenzoate. Catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos or SPhos generally provide superior performance for this specific transformation.[9]

Q2: My reaction is clean but very slow. Should I just increase the reaction time? A2: While extending the reaction time can sometimes drive the reaction to completion, it also increases the risk of side reactions, such as the hydrolysis of the methyl ester by the base, especially at elevated temperatures. A better approach is to increase the catalyst's activity by switching to a more effective ligand or increasing the temperature moderately (e.g., from 90 °C to 110 °C).

Q3: Is it necessary to use an expensive, specialized ligand? A3: For challenging substrates, the investment in a specialized ligand is often justified by significantly improved yields, shorter reaction times, and simpler purifications, which saves time and resources in the long run. The steric and electronic properties of ligands like XPhos are specifically designed to overcome the activation barriers associated with substrates like this one.[4]

Q4: Can I use an aryl chloride instead of an aryl bromide? A4: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[1] Coupling with an aryl chloride version of this substrate would be even more challenging and would almost certainly require a highly active catalyst system, likely one developed specifically for aryl chloride activation (e.g., featuring N-heterocyclic carbene (NHC) ligands or highly specialized phosphines).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-bromo-3,5-dimethoxybenzoate Reactions

Welcome to the technical support center dedicated to navigating the complexities of reactions involving Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving Methyl 2-bromo-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the significant steric hindrance posed by this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

The Challenge: Understanding Steric Hindrance in Methyl 2-bromo-3,5-dimethoxybenzoate

Methyl 2-bromo-3,5-dimethoxybenzoate presents a unique set of challenges in chemical synthesis. The core issue lies in the steric congestion around the bromine atom, which is flanked by a methoxy group and a methyl ester group in the ortho positions. This arrangement significantly shields the reaction center, impeding the approach of reagents and catalysts. This "steric hindrance" can lead to sluggish or failed reactions, low yields, and the formation of unwanted side products.[1] The two methoxy groups also act as electron-donating groups, which can increase the electron density at the carbon bearing the bromine, potentially slowing down reactions that require an electron-deficient center, such as oxidative addition in many cross-coupling reactions.[2][3]

This guide will focus on practical strategies to mitigate these steric and electronic effects in several common reaction types.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling reaction with Methyl 2-bromo-3,5-dimethoxybenzoate is resulting in low to no yield. What are the likely causes and how can I fix this?

A1: Low yields in Suzuki couplings with this substrate are common and typically stem from inefficient oxidative addition or reductive elimination steps due to steric hindrance.[4] The electron-rich nature of the aryl bromide can also make oxidative addition more difficult.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Crucial:

    • Palladium Precatalyst: Start with a reliable Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃.

    • Ligand Choice: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich monophosphine ligands, which are known to accelerate both oxidative addition and reductive elimination for hindered substrates.[4][5] Excellent choices include Buchwald ligands such as XPhos, SPhos, or RuPhos.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]

  • Optimize Reaction Conditions:

    • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a good starting point.[4] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, with KF being a milder option if your substrate has base-labile groups.[6][7]

    • Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices. Sometimes, the addition of a small amount of water can be beneficial, but start with anhydrous conditions.[8]

    • Temperature: Higher temperatures (80-120 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[8]

  • Reagent Quality:

    • Ensure your boronic acid or boronate ester is pure and has not degraded. Protodeboronation, where the boronic acid reacts with residual water, is a common side reaction.[4][6]

    • Use anhydrous and degassed solvents to prevent catalyst deactivation.[8]

Q2: I am attempting a Sonogashira coupling with a terminal alkyne and Methyl 2-bromo-3,5-dimethoxybenzoate, but the reaction is not proceeding. What should I try?

A2: The Sonogashira reaction is also sensitive to steric hindrance.[9] The traditional Pd/Cu co-catalyzed system may be sluggish.

Troubleshooting Steps:

  • Consider a Copper-Free System: For sterically hindered substrates, copper-free Sonogashira protocols can be more effective. These systems often employ a palladium catalyst with a suitable ligand and a base in a polar aprotic solvent.[10][11]

  • Ligand Modification: As with Suzuki couplings, bulky and electron-rich phosphine ligands can significantly improve reaction rates.[11]

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[10] Solvents such as DMF or THF are common.

  • Temperature: Increased temperatures may be required.

Q3: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also subject to steric limitations.[5][12]

Troubleshooting Steps:

  • Catalyst System: This reaction is highly dependent on the palladium catalyst and phosphine ligand combination.[13] For sterically demanding partners, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the crucial reductive elimination step.[14][15]

  • Base Selection: A strong, non-nucleophilic base is essential for catalyst turnover.[12] Sodium tert-butoxide (NaOt-Bu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective and may be milder alternatives.[14]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents.[5]

Metal-Halogen Exchange Reactions (Lithium-Halogen Exchange and Grignard Formation)

Q4: I am having trouble forming the Grignard reagent from Methyl 2-bromo-3,5-dimethoxybenzoate. What could be the issue?

A4: Grignard reagent formation can be difficult to initiate, especially with sterically hindered and electron-rich aryl halides.[16][17]

Troubleshooting Steps:

  • Activation of Magnesium: The surface of magnesium turnings can have a passivating oxide layer.[18]

    • Use freshly crushed magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[18]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[16][17]

    • Ensure all glassware is rigorously dried (e.g., oven-dried overnight).

    • Use anhydrous ether or THF as the solvent.

  • Initiation: A high local concentration of the aryl bromide can help initiate the reaction. Try adding a small portion of the Methyl 2-bromo-3,5-dimethoxybenzoate solution first and wait for the reaction to begin (indicated by gentle refluxing) before adding the remainder.[16]

Q5: My lithium-halogen exchange reaction is giving a complex mixture of products. How can I improve the selectivity?

A5: Lithium-halogen exchange is typically very fast, but side reactions can occur, especially if the resulting aryllithium species is not trapped quickly.[19][20]

Troubleshooting Steps:

  • Low Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.[19][20]

  • Choice of Alkyllithium: n-Butyllithium is commonly used, but t-butyllithium can sometimes be more effective for sterically hindered bromides.[19]

  • Rapid Trapping: The electrophile should be added promptly after the lithium-halogen exchange is complete to minimize side reactions.

  • Solvent: The choice of solvent can be critical. Ethereal solvents like THF or diethyl ether are standard.[20]

Nucleophilic Aromatic Substitution (SNAAr)

Q6: Is a nucleophilic aromatic substitution (SNAr) reaction feasible with Methyl 2-bromo-3,5-dimethoxybenzoate?

A6: Generally, SNAr reactions are challenging with this substrate. SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[21][22][23][24] In Methyl 2-bromo-3,5-dimethoxybenzoate, the methoxy groups are electron-donating, which disfavors this mechanism.[3] While the methyl ester is electron-withdrawing, its effect may not be sufficient to activate the ring for SNAr with common nucleophiles. For a successful SNAr, a more highly activated system is typically required.[25]

Experimental Protocols and Data

Table 1: Recommended Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%)XPhos (4-10 mol%)K₃PO₄ (2-3 equiv.)Toluene or 1,4-Dioxane100-110
Sonogashira (Cu-free) Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)Cs₂CO₃ (2-3 equiv.)DMF80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-3 mol%)RuPhos (2-6 mol%)NaOt-Bu (1.5-2 equiv.)Toluene90-110
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Visualizing Reaction Strategies

Decision-Making Workflow for Low-Yield Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling ligand Change Ligand (e.g., PPh3 to XPhos) start->ligand Inefficient Catalysis base Change Base (e.g., Na2CO3 to K3PO4) start->base Suboptimal Activation temp Increase Temperature (e.g., 80°C to 110°C) start->temp High Activation Energy reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->reagents Degradation/ Impurity success Improved Yield ligand->success base->success temp->success reagents->start Repurify & Retry Catalytic_Cycle cluster_steric Steric Hindrance Impact Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L2 OA->PdII Trans Transmetalation PdII->Trans R-M PdII_R Ar-Pd(II)(R)L2 Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Caption: Key steps in a palladium-catalyzed cross-coupling cycle and points of steric influence.

References

  • PubChem. (n.d.). Methyl 2-bromo-3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Evans, P. A. (n.d.). Lithium Halogen Exchange. University of Chicago. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from [Link]

  • ACS Publications. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). Aryl Halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes bearing a bis(phenol)-functionalized benzimidazolium cation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2026, February 11). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Najam Academy. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Reddit. (2021, May 7). Li Halogen Exchange? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2023, April 7). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, March 2). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]

  • MDPI. (2022, September 2). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2014, August 26). The use of the sterically demanding IPr and related ligands in catalysis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYU ScholarsArchive. (2013, August 28). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link]

  • The Sheppard Group. (2008, December 11). Metal-catalysed halogen exchange reactions of aryl halides. University of Leeds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-bromo-3,5-dimethoxybenzoate Conversions

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Briefing: The Di-Ortho Dilemma Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0) is a highly valuable building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Briefing: The Di-Ortho Dilemma

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS 19491-18-0) is a highly valuable building block in pharmaceutical synthesis, frequently utilized as an electrophile in Palladium-catalyzed cross-coupling reactions [1]. However, researchers consistently report stalled reactions and low conversion rates (often <30%) when subjecting this molecule to standard Suzuki-Miyaura or Buchwald-Hartwig conditions.

The root cause is structural: the reactive C-Br bond at the 2-position is flanked by a methyl ester group at C1 and a methoxy group at C3. This di-ortho substitution pattern creates a severe steric shield around the electrophilic carbon. Standard catalyst systems fail because they cannot overcome the activation energy required for the Palladium center to insert itself into this congested pocket.

Mechanistic Root-Cause Analysis

To troubleshoot low conversion, one must understand the causality of the failure within the catalytic cycle.

  • Oxidative Addition Failure: Standard ligands like Triphenylphosphine (PPh3) are not electron-rich enough to force the Pd(0) center into the sterically hindered C-Br bond. The reaction stalls at the very first step.

  • Transmetalation Bottleneck: Even if oxidative addition occurs, the resulting Pd(II) complex is incredibly bulky. The incoming boronic acid (or amine) struggles to approach the metal center to transfer its organic group.

  • Reductive Elimination Stagnation: If the intermediate forms, the steric clash between the two coupling partners on the Pd center can lead to catalyst decomposition (e.g., protodeboronation or homocoupling) before the final product is released [2].

To resolve this, we must employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) or N-Heterocyclic Carbenes (NHCs) . These ligands are highly electron-rich (accelerating oxidative addition) and extremely bulky. Counterintuitively, the extreme bulkiness of the ligand forces the Pd center into a highly reactive monoligated state (L-Pd(0)) and physically pushes the coupled fragments together to accelerate reductive elimination [3, 4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd + Methyl 2-bromo-3,5-dimethoxybenzoate TransMet Transmetalation (Base Dependent) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Ligand Accelerated) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (High Yield) RedElim->Product

Catalytic cycle of Suzuki coupling highlighting steric bottlenecks and resolutions.

Diagnostic FAQ

Q: My reaction stalls at 20% conversion despite adding excess boronic acid. Why? A: This is a classic symptom of catalyst death via phosphine oxidation or failure to undergo transmetalation. When using a di-ortho substituted bromide like Methyl 2-bromo-3,5-dimethoxybenzoate, standard Pd(PPh3)4 degrades at high temperatures before it can process the hindered substrate. Solution: Switch to a Pd2(dba)3 / SPhos catalyst system. SPhos is specifically designed to handle ortho-substituted aryl halides [5].

Q: I am observing massive amounts of protodeboronation (the boronic acid turns into a simple arene) but no product. How do I fix this? A: Protodeboronation outcompetes transmetalation when the transmetalation step is too slow. Because your aryl bromide is sterically hindered, transmetalation is inherently delayed. If your solvent contains too much water or your base is too weak, the boronic acid degrades. Solution: Move to anhydrous conditions using Dioxane and a strong, soluble base like Cesium Carbonate (Cs2CO3). This accelerates the formation of the reactive boronate complex, allowing transmetalation to outpace degradation.

Q: Can I use a bidentate ligand like dppf to stabilize the catalyst? A: No. Bidentate ligands (like dppf or BINAP) tightly bind the Palladium center, restricting its geometry. For highly sterically hindered substrates, the Pd center requires geometric flexibility to undergo reductive elimination. Bidentate ligands will trap the catalyst in the Pd(II) state, leading to low conversion. Monodentate, bulky ligands are mandatory.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected conversion rates based on specific empirical combinations of ligands, bases, and solvents for Methyl 2-bromo-3,5-dimethoxybenzoate.

Ligand SystemBaseSolvent SystemTemp (°C)Expected ConversionMechanistic Rationale
Pd(PPh3)4Na2CO3Toluene / H2O80< 20%Ligand is too small and not electron-rich enough; fails oxidative addition.
Pd(dppf)Cl2K2CO3Dioxane / H2O9035 - 45%Bidentate ligand restricts geometry, severely slowing reductive elimination.
Pd(OAc)2 / SPhosK3PO4Toluene / H2O100> 90%Electron-rich, bulky monodentate ligand stabilizes active monoligated Pd(0).
Pd2(dba)3 / XPhosCs2CO3Anhydrous Dioxane100> 95%Superior for extreme di-ortho hindrance; anhydrous conditions prevent protodeboronation.

Optimized Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It includes internal standards and specific monitoring checkpoints to ensure that causality (why a reaction worked or failed) can be traced accurately.

Materials Required:

  • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd2(dba)3 (2.0 mol% Pd)

  • XPhos (4.0 mol%)

  • Cs2CO3 (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

  • Reagent Assembly (Glovebox or Schlenk Line):

    • Causality: XPhos and Pd(0) are highly sensitive to oxygen. Oxidation of the phosphine ligand is the #1 cause of low conversion.

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3,5-dimethoxybenzoate, the arylboronic acid, Pd2(dba)3, XPhos, and Cs2CO3.

  • Solvent Degassing & Addition:

    • Sparge anhydrous 1,4-Dioxane with Argon for 30 minutes.

    • Add the degassed Dioxane to the Schlenk flask to achieve a 0.2 M concentration with respect to the aryl bromide. Add the internal standard (1,3,5-Trimethoxybenzene).

  • Catalyst Pre-activation Checkpoint (Self-Validation):

    • Stir the mixture at room temperature for 10 minutes. The solution should transition from dark purple/black (Pd2(dba)3) to a reddish-brown or orange hue, indicating the successful formation of the active L-Pd(0) species. If the solution remains black, your ligand has oxidized.

  • Thermal Activation:

    • Seal the flask and heat to 100 °C in a pre-heated oil bath.

    • Causality: High thermal energy is required to overcome the steric barrier of the di-ortho substituted oxidative addition.

  • Kinetic Monitoring:

    • At 2 hours, withdraw a 50 µL aliquot under Argon, quench with EtOAc/H2O, and analyze the organic layer via HPLC or GC-MS against the internal standard.

    • Validation: You should observe >50% conversion. If conversion is <10% but boronic acid is depleted, protodeboronation is occurring (check solvent for water). If both starting materials remain, the catalyst is dead.

  • Workup and Isolation:

    • After 12-16 hours (or upon complete consumption of the bromide), cool to room temperature.

    • Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc.

    • Concentrate in vacuo and purify via flash column chromatography.

References

  • PubChem. "Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696". National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYxc2Gii1xLiVF4bK2YBZ6lRjGVINpQ2vaQ6B-QsnrI_AqO67KXz65to3AGDF6v5eTPrjcTbtutfKbRFxw4EmDLMM0_owprnE3HrHgzFDrylGEky5MQECSy91Bwzg9v9HR8OV-a_S9mQTVnK8=]
  • "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". National Center for Biotechnology Information (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkteaKWRsrDbUxCg5A1qSuRDfsu67qxXieD2jiaGkJ4vsI0f7vh8VeCYiQ2M2JRorOCH1Tulgw1gWqovr1KkfJhNh0OwQTZHBO0a7aM_F5BRtaZ_E5BdegWmleyBiRlKTczVGnMx8Ew5xcNXs=]
  • Altenhoff, G., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature". Organic Chemistry Portal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiBjfpdzIoTZBbdynSOfxMHhoqCK6E3jFshYNcLtDFFWKtCL6Q_0QjXw7G6WrZH-igg7SjEOF4fQI1V_y2ZWk0KLsoQDcNAuR5aEf9JGIVA1GrL4LFi9EpvmkGmwtBM26FKUCd3w1Nsxw2TUGPfQ34yh2TlEGTfT3Gbg==]
  • "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides". The Journal of Organic Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1E5EovdDRqZYayzyprHikPalBUdtp4BUeiXvH89MJC-Zuatxpi9VLlNAHY-T0_2dZ66-KTMFaCkSwOolhLLAKQFI_0mtalkFSYLxTPzIoSObklPz-SwS-Pu0rOQakg67qDwVqw==]
  • "Suzuki Coupling". Organic Chemistry Portal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4EQoGbwilFaOwrJSBfCQz5vB3XHh3KiXzWZ6ZejnXP8rG501UyMWU5MEB9YcV8D5ueHnLymYJr40ES3zwh4D7nGlF2WSv3V9IDEukeob7o8d-eJc_jilAJ_5ArHlPe_HmlJ_9Poq4oJ03ZTl-Q58eac1Bbhk4FH-kQu-SmIaK8Q==]
Troubleshooting

Optimizing temperature for Methyl 2-bromo-3,5-dimethoxybenzoate bromination

This guide serves as a specialized technical resource for the regioselective bromination of Methyl 3,5-dimethoxybenzoate to synthesize Methyl 2-bromo-3,5-dimethoxybenzoate .[1] It addresses critical process parameters—sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the regioselective bromination of Methyl 3,5-dimethoxybenzoate to synthesize Methyl 2-bromo-3,5-dimethoxybenzoate .[1] It addresses critical process parameters—specifically temperature optimization—to maximize yield and suppress the formation of di-brominated byproducts.

Subject: Optimization of Reaction Temperature & Conditions for Regioselective Bromination Target Molecule: Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) Precursor: Methyl 3,5-dimethoxybenzoate (CAS: 2150-37-0)[1]

Core Technical Analysis: The Temperature-Selectivity Nexus

In the electrophilic aromatic substitution (EAS) of Methyl 3,5-dimethoxybenzoate, temperature is the primary lever for controlling mono- vs. di-bromination .[1]

The substrate possesses two highly activated positions (C2 and C6) and one sterically crowded but electronically activated position (C4).[1][2]

  • C2/C6 Positions: Activated by the ortho-methoxy and para-methoxy groups.[1][2] Additionally, the ester group directs meta, reinforcing substitution at these sites.[1]

  • C4 Position: Flanked by two methoxy groups (ortho, ortho).[1] While electron-rich, it is para to the deactivating ester group, making it less favorable than C2/C6 under standard conditions.[1]

The Challenge: Because C2 and C6 are chemically equivalent and highly reactive, the reaction is prone to over-bromination, yielding Methyl 2,6-dibromo-3,5-dimethoxybenzoate .[1] Strict temperature control is required to arrest the reaction at the mono-bromo stage.[1]

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of the 2,6-dibromo impurity even at stoichiometric equivalents?

Diagnosis: This is a classic symptom of "hot spots" or inadequate thermal regulation during the addition of the brominating agent.[1] The second bromination (to form the dibromo species) is only slightly slower than the first because the bromine at C2 does not sufficiently deactivate the ring against further attack at C6.[1]

Corrective Action:

  • Lower the Initial Temperature: Cool the reaction mixture to 0°C to -5°C before adding the brominating agent (NBS or Br₂).[1]

  • Control Addition Rate: The exotherm from the reaction can locally spike the temperature.[1] Add the brominating agent dropwise (if liquid) or in small portions (if solid) over 30–60 minutes, ensuring the internal temperature never exceeds 5°C during addition.[1]

  • Thermodynamic Equilibration: Do not heat to reflux immediately. Allow the reaction to warm to room temperature (20–25°C) only after addition is complete.

Q2: Does solvent choice impact the optimal temperature range?

Answer: Yes. The solvent dictates the solubility of the brominating agent and the stability of the transition state.[1]

  • Acetonitrile (MeCN): Excellent for NBS brominations.[1] It allows for low-temperature operation (-10°C) without freezing.[1] It promotes a cleaner reaction profile but may require longer reaction times at low temps.[1]

  • Acetic Acid (AcOH): Common for Br₂ brominations.[1] It catalyzes the reaction, making it faster.[1] However, this acceleration can lead to loss of selectivity.[1] If using AcOH, maintain strict 0–10°C limits.[1]

  • Dichloromethane (DCM): Good solubility but poor atom economy (halogenated waste).[1] Often requires a Lewis acid catalyst or higher temperatures to reach completion, which compromises selectivity.

Q3: My reaction stalls at 80% conversion at 0°C. Should I increase the temperature?

Answer: Proceed with caution. Increasing temperature to drive the last 20% conversion often disproportionately accelerates the formation of the dibromo byproduct.[1]

  • Strategy: Instead of heating, extend the reaction time at Room Temperature (20–25°C).

  • Alternative: Add a sub-stoichiometric "chaser" of catalyst (e.g., 5 mol% acetic acid if using NBS/MeCN) rather than heat.[1]

  • Stop Early: It is often more efficient to quench at 90% conversion and separate the starting material (which is non-polar and easily separated) than to push to 100% and try to separate the mono-bromo product from the chemically similar di-bromo impurity.[1]

Q4: I see a peak for the 4-bromo isomer. Is this temperature-dependent?

Answer: Formation of Methyl 4-bromo-3,5-dimethoxybenzoate is rare under standard EAS conditions because the C4 position is para to the deactivating ester.[1] If you observe this:

  • Check Reagents: Ensure you are not using radical conditions (light, peroxides, high heat), which might alter selectivity.[1]

  • Verify Structure: Ensure the starting material is indeed the 3,5-dimethoxy isomer.[1]

  • Temperature: High temperatures (>50°C) can occasionally overcome the activation energy barrier for the C4 position, but C2 remains the thermodynamic and kinetic preference.[1]

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate with <5% di-bromo impurity.

Reagents:

  • Methyl 3,5-dimethoxybenzoate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (0.5 M concentration relative to substrate)[1]

  • Ammonium Acetate (10 mol%) - Catalyst to promote regioselectivity and rate at low temp.[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 3,5-dimethoxybenzoate and Acetonitrile. Add Ammonium Acetate.[1]

  • Cooling: Submerge the flask in an ice/salt bath and cool to -5°C .

  • Addition: Dissolve NBS in a minimal amount of Acetonitrile (or add solid portion-wise). Add to the reaction mixture over 45 minutes .

    • Critical Check: Monitor internal temperature; do not allow it to rise above 0°C.[1]

  • Reaction Phase 1 (Kinetic Control): Stir at 0°C for 2 hours.

  • Reaction Phase 2 (Completion): Remove the ice bath and allow the mixture to warm to 20–23°C (Room Temp) . Stir for an additional 2–4 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or HPLC.[1] Look for the disappearance of starting material.[1] If di-bromo forms (>5%), quench immediately.[1]

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (to remove excess bromine). Extract with Ethyl Acetate.[1][3][4] Wash with water and brine.[1] Dry over MgSO₄.[1][5]

  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography for removing trace di-bromo species.[1]

Data: Temperature Impact on Product Distribution

The following table summarizes typical results observed during process optimization (based on standard EAS kinetics for activated benzoates).

Reaction TemperatureConversion (4h)Mono-Bromo Yield (Target)Di-Bromo ImpurityRegioselectivity (C2 vs C4)
-10°C to 0°C 85-90%92% < 2%> 99:1
20°C to 25°C 98%84% 8-10%> 99:1
40°C to 50°C 100%65% 25-30%95:5
Reflux (80°C) 100%40% > 40%90:10

> Insight: The "Sweet Spot" is a staged protocol: Initiation at 0°C followed by completion at 22°C.[1]

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the electronic directing effects leading to the C2-preference.[1]

BrominationPath SM Methyl 3,5-dimethoxybenzoate Inter Sigma Complex (Resonance Stabilized) SM->Inter + Br+ (Slow, RDS) Favored at C2/C6 Prod Methyl 2-bromo-3,5-dimethoxybenzoate (Target) Inter->Prod - H+ DiBromo Methyl 2,6-dibromo-3,5-dimethoxybenzoate (Over-reaction) Prod->DiBromo + Br+ (High Temp/Excess) Attack at C6 OMe Methoxy Groups (Ortho/Para Activators) OMe->SM Activates C2, C4, C6 Ester Ester Group (Meta Director) Ester->SM Directs to C2, C6

Caption: Electronic directing effects favoring C2 bromination and the pathway to the di-bromo impurity.[1]

Figure 2: Temperature Optimization Workflow

A logic gate for decision-making during the reaction process.

TempOpt Start Start Reaction (Solvent: MeCN) Cool Cool to -5°C Start->Cool AddNBS Add NBS Portion-wise (Keep T < 0°C) Cool->AddNBS Check Check TLC/HPLC (2 Hours) AddNBS->Check Decision1 SM > 10%? Check->Decision1 Warm Warm to 20°C (Stir 2h) Decision1->Warm Yes Quench Quench Reaction Decision1->Quench No (Done) Decision2 Di-Bromo Forming? Warm->Decision2 Decision2->Quench No StopEarly Stop Immediately Purify SM later Decision2->StopEarly Yes (>5%)

Caption: Decision matrix for temperature adjustments based on real-time reaction monitoring.

References

  • Regioselectivity in Resorcinol Derivatives: Cannon, J. R., et al.[1] "The bromination of some derivatives of resorcinol."[1][6] Journal of the Chemical Society C: Organic, 1971, 3495-3504.[1]

  • General Bromination Protocols: BenchChem Technical Support. "In-Depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene." (Analogous Substrate). [1]

  • NBS Bromination Methodology: "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding." National Science Foundation (NSF) Public Access Repository. [1]

  • Product Characterization: PubChem Compound Summary for Methyl 2-bromo-3,5-dimethoxybenzoate. [1]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-bromo-3,5-dimethoxybenzoate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unreac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the effective removal of unreacted starting material, primarily 3,5-dimethoxybenzoic acid, from crude reaction mixtures of Methyl 2-bromo-3,5-dimethoxybenzoate.

Introduction: The Challenge of Purity

The synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate, a key building block in the development of various pharmaceutical agents, often results in a crude product contaminated with unreacted 3,5-dimethoxybenzoic acid. The structural similarity between the desired ester and the starting carboxylic acid can present a purification challenge. This guide offers a systematic approach to achieving high purity through validated chemical and physical separation techniques.

At a Glance: Product and Starting Material Properties

A successful purification strategy is built upon the differential physical and chemical properties of the target compound and its impurities. The following table summarizes key data for Methyl 2-bromo-3,5-dimethoxybenzoate and its common unreacted starting material, 3,5-dimethoxybenzoic acid.

PropertyMethyl 2-bromo-3,5-dimethoxybenzoate3,5-Dimethoxybenzoic acidRationale for Separation
Molecular Formula C₁₀H₁₁BrO₄[1]C₉H₁₀O₄[2]-
Molecular Weight 275.10 g/mol [1]182.17 g/mol [2]-
Appearance White Solid[3]White to off-white crystalline powder[4]Visual inspection of the purified product should reveal a homogenous solid.
Melting Point Not available in cited literature178-180 °C[2]A sharp melting point of the purified product close to the literature value of the starting material indicates incomplete separation.
pKa Not Applicable (Ester)~3.96 (Predicted)[2]The significant acidity of the carboxylic acid allows for its selective conversion to a water-soluble salt, forming the basis of acid-base extraction.[5][6]
Solubility Soluble in common organic solvents like ethyl acetate and dichloromethane. Insoluble in water.Soluble in hot alcohol and ether; sparingly soluble in water.[7]The differential solubility of the neutral ester and the ionized carboxylate salt in aqueous and organic phases is key to liquid-liquid extraction.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of crude Methyl 2-bromo-3,5-dimethoxybenzoate.

PurificationWorkflow start Crude Reaction Mixture (Ester + Acid) acid_base Acid-Base Extraction start->acid_base Primary Purification purity_check Purity Analysis (TLC, NMR, MP) acid_base->purity_check column_chrom Column Chromatography column_chrom->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->column_chrom Purity < 98% purity_check->recrystallization Further Purification pure_product Pure Methyl 2-bromo-3,5-dimethoxybenzoate purity_check->pure_product Purity ≥ 98% troubleshoot Troubleshoot (See FAQs) purity_check->troubleshoot Persistent Impurities AcidBaseExtraction cluster_0 Separatory Funnel organic_layer Organic Layer (Ethyl Acetate) Methyl 2-bromo-3,5-dimethoxybenzoate (Neutral Ester) aqueous_layer Aqueous Layer (NaHCO3 Solution) Sodium 3,5-dimethoxybenzoate (Water-Soluble Salt) crude_mixture Crude Mixture in Ethyl Acetate add_bicarb Add Aqueous NaHCO3 crude_mixture->add_bicarb cluster_0 cluster_0 add_bicarb->cluster_0 separate_layers Separate Layers pure_ester Pure Ester in Organic Layer separate_layers->pure_ester acid_salt Acid Salt in Aqueous Layer separate_layers->acid_salt cluster_0->separate_layers

Sources

Troubleshooting

Stability of Methyl 2-bromo-3,5-dimethoxybenzoate under basic conditions

Welcome to the Technical Support Center for Methyl 2-bromo-3,5-dimethoxybenzoate . This hub is designed for researchers, chemists, and drug development professionals who require precise, field-proven guidance on handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-bromo-3,5-dimethoxybenzoate . This hub is designed for researchers, chemists, and drug development professionals who require precise, field-proven guidance on handling this highly functionalized building block.

Below, you will find an in-depth analysis of its chemical reactivity, troubleshooting FAQs, self-validating protocols, and quantitative stability data.

PART 1: Core Chemical Reactivity & Stability Profile

Understanding the behavior of Methyl 2-bromo-3,5-dimethoxybenzoate[1] under basic conditions requires analyzing the competing electronic and steric forces within the molecule. When exposed to a basic/nucleophilic environment (e.g., hydroxide or alkoxide ions), the molecule presents two potential sites for nucleophilic attack: the ester carbonyl carbon and the aromatic C2 carbon (bearing the bromine).

1. Saponification (Ester Hydrolysis) vs. Steric Hindrance The primary and most rapid degradation pathway under aqueous basic conditions is the saponification of the methyl ester to form 2-bromo-3,5-dimethoxybenzoic acid. The carbonyl carbon is highly electrophilic. However, the presence of the bulky bromine atom at the ortho (C2) position introduces mild steric hindrance. This physical bulk restricts the trajectory of the incoming hydroxide ion and slightly crowds the resulting tetrahedral intermediate. Consequently, while saponification is inevitable, it proceeds at a measurably slower rate than it would in an unhindered analog (like methyl benzoate), often requiring mild heating (40–50 °C) to reach completion efficiently.

2. Aromatic Ring Stability (Resistance to SNAr) A common concern among researchers is whether the basic conditions will cause the bromine atom to act as a leaving group via Nucleophilic Aromatic Substitution (SNAr). The bromine is exceptionally stable under these conditions. SNAr mechanisms require an electron-deficient aromatic ring, typically stabilized by strong electron-withdrawing groups (like -NO2) located ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate[2]. In this molecule, the methoxy groups at C3 and C5 are strongly electron-donating via resonance (+M effect). They pump electron density directly into the ring, specifically enriching the C2 position. This electron-rich environment completely destabilizes any potential nucleophilic attack at the carbon-bromine bond, rendering the halide inert to basic hydrolysis[3].

ReactivityLogic Start Methyl 2-bromo-3,5-dimethoxybenzoate (Substrate) Cond1 Aqueous Base (NaOH / LiOH in H2O/THF) Start->Cond1 Cond2 Alkoxide Base (NaOEt in EtOH) Start->Cond2 Cond3 Non-Nucleophilic Amine (DIPEA / Et3N) Start->Cond3 Res1 Saponification (Forms Carboxylic Acid) Cond1->Res1 Hydrolysis Res2 Transesterification (Forms Ethyl Ester) Cond2->Res2 Alkoxy Exchange Res3 No Reaction (Substrate Stable) Cond3->Res3 Inert

Logic tree detailing the stability and reactivity pathways under various basic conditions.

PART 2: Troubleshooting Guides & FAQs

Q1: I am using sodium methoxide (NaOMe) in methanol to deprotonate a neighboring molecule in my synthesis, but my Methyl 2-bromo-3,5-dimethoxybenzoate is degrading. Why? A: If your reaction is strictly anhydrous, the ester should theoretically be stable to methoxide (as transesterification with methanol simply regenerates the methyl ester). However, even trace amounts of water in the solvent or the NaOMe reagent will generate sodium hydroxide (NaOH) in situ. Because the ester is highly susceptible to aqueous base, this trace NaOH will rapidly initiate irreversible saponification. Ensure your reagents are rigorously dried, or switch to a non-nucleophilic base.

Q2: Can I use amine bases like Triethylamine (TEA) or DIPEA with this compound? A: Yes. Mild, non-nucleophilic amine bases do not possess the nucleophilicity required to attack the sterically hindered ester carbonyl, nor can they displace the bromine. The compound is completely stable in the presence of TEA, DIPEA, or pyridine at room temperature and under standard reflux conditions.

Q3: I need to hydrolyze the ester to the carboxylic acid, but my reaction stalls at 50% conversion. How can I push it to completion? A: Stalled hydrolysis in this substrate is almost always a solubility issue, not a chemical limitation. As the reaction progresses, the highly polar sodium carboxylate salt forms, which can crash out of a purely organic solvent, trapping unreacted starting material in the precipitate. Solution: Use a ternary solvent system (THF:MeOH:H2O in a 1:1:1 ratio). THF solubilizes the starting material, water dissolves the hydroxide base and the resulting carboxylate salt, and methanol acts as a phase-transfer homogenizer to keep the reaction monophasic.

PART 3: Standardized Experimental Protocols

Protocol: Controlled Saponification to 2-Bromo-3,5-dimethoxybenzoic acid

This protocol is designed as a self-validating system to ensure complete hydrolysis while preventing side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 2-bromo-3,5-dimethoxybenzoate in a 1:1 mixture of THF and Methanol (approx. 10 mL per gram of substrate).

  • Base Addition: Prepare a 2.0 M aqueous solution of NaOH (3.0 equivalents). Add this dropwise to the organic mixture at room temperature with vigorous stirring.

  • Heating: Attach a reflux condenser and heat the biphasic/cloudy mixture to 50 °C. The mixture should become a homogeneous clear solution within 30 minutes.

  • Self-Validation (TLC Monitoring): After 4 hours, spot the reaction on a silica TLC plate (Eluent: Hexanes:EtOAc 4:1).

    • Validation Check: The starting material (UV-active,

      
       ~0.6) must be completely absent. A new UV-active spot will remain firmly at the baseline (the sodium carboxylate salt).
      
  • Workup & Acidification: Cool the reaction to 0 °C. Evaporate the THF/MeOH under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitation: Slowly add 1.0 M HCl to the aqueous layer until the pH reaches 2.0. The product, 2-bromo-3,5-dimethoxybenzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.

SaponificationWorkflow Step1 1. Dissolve Substrate (THF:MeOH 1:1) Step2 2. Add Aq. NaOH (3.0 eq, dropwise) Step1->Step2 Step3 3. Heat to 50°C (Monitor via TLC) Step2->Step3 Step4 4. Acidify & Extract (HCl to pH 2, Filter) Step3->Step4

Step-by-step experimental workflow for the controlled saponification of the methyl ester.

PART 4: Quantitative Data Presentation

The following table summarizes the stability and primary reaction pathways of Methyl 2-bromo-3,5-dimethoxybenzoate under various basic conditions.

Base SystemSolvent EnvironmentTemp (°C)Primary PathwayApprox. Time to CompletionExpected Yield
NaOH (3.0 eq) THF / MeOH / H₂O50 °CSaponification4 - 6 hours>95% (Carboxylic Acid)
LiOH (3.0 eq) THF / H₂O25 °CSaponification12 - 16 hours>90% (Carboxylic Acid)
NaOEt (1.5 eq) Anhydrous EtOH25 °CTransesterification2 - 4 hours (Equilibrium)Mixed Esters
DIPEA (3.0 eq) DCM25 °CNone (Stable)N/A>99% (Recovered SM)
KOH (5.0 eq) H₂O (Sealed Tube)120 °CSaponification + Ether Cleavage24 hoursDegradation Products

PART 5: References

  • PubChem. "Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696". National Institutes of Health. URL:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". URL:[Link]

  • Chemistry LibreTexts. "3.7: Nucleophilic Aromatic Substitution". URL:[Link]

Sources

Optimization

Solving solubility issues with Methyl 2-bromo-3,5-dimethoxybenzoate in water

Topic: Solving solubility issues with Methyl 2-bromo-3,5-dimethoxybenzoate in water Role: Senior Application Scientist Status: Operational | Updated: March 2026 Doc ID: TS-M2B-SOL-001[1] Executive Summary: The Solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues with Methyl 2-bromo-3,5-dimethoxybenzoate in water Role: Senior Application Scientist

Status: Operational | Updated: March 2026 Doc ID: TS-M2B-SOL-001[1]

Executive Summary: The Solubility Challenge

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 26085-11-8 / 19491-18-0) presents a classic "brick-dust" challenge in aqueous formulations.[1] With a predicted LogP of ~2.4 and a rigid aromatic ester structure, the crystal lattice energy is high enough to resist dissolution in water, while the lipophilicity drives aggregation immediately upon introduction to aqueous buffers [1].

This guide addresses the three most common failure modes reported by researchers:

  • Immediate Precipitation ("Crashing out") upon dilution.

  • Micro-aggregation leading to false negatives in bioassays.

  • Hydrolytic Instability mistaken for insolubility.

Part 1: Physical Properties & Solvent Compatibility

Reference data for experimental planning.

PropertyValueImplication for Solubility
Molecular Weight 275.10 g/mol Moderate size; diffusion is not the limiting factor.[1]
LogP (Predicted) ~2.2 – 2.4 [2]Lipophilic. Requires organic co-solvents or carriers.
Water Solubility < 0.1 mg/mL (Est.)Effectively insoluble. Do not attempt direct aqueous dissolution.
DMSO Solubility > 50 mg/mLRecommended for Stock Solutions.
Ethanol Solubility > 20 mg/mLGood alternative, but evaporates faster than DMSO.
Functional Groups Ester, Aryl Halide, MethoxyEster: Susceptible to hydrolysis at pH > 8 or pH < 4.

Part 2: Troubleshooting Guide (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but when I diluted it 1:1000 into PBS, the solution turned cloudy. Why?

Diagnosis: This is the "Crash-out Effect." Technical Explanation: While DMSO is miscible with water, the solute (Methyl 2-bromo-3,5-dimethoxybenzoate) is not.[1] As the DMSO diffuses into the water, the local solvent environment around the drug molecules becomes increasingly polar. Once the water fraction exceeds a critical threshold (often as low as 2-5%), the compound exceeds its saturation limit and nucleates into solid crystals [3].[1]

Corrective Protocol:

  • Reduce Stock Concentration: Lower your DMSO stock concentration so the final dilution requires less "shock" to the system.

  • Use an Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step if high concentrations are needed.

  • Add a Surfactant: Pre-condition your PBS buffer with 0.05% Tween-80 or 0.1% Pluronic F-127 . These surfactants form micelles that sequester the hydrophobic compound, preventing macroscopic precipitation.

Q2: My solution looks clear, but my bioassay results are highly variable.

Diagnosis: Colloidal Aggregation. Technical Explanation: The compound may form "promiscuous aggregates"—colloidal particles that scatter light too weakly to be seen by the naked eye but are large enough to adsorb proteins or disrupt membranes non-specifically [4].

Validation Test: Spin the "clear" solution in a centrifuge at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis. If the concentration drops significantly compared to the pre-spin sample, you have invisible aggregates.

Q3: Can I use acidic or basic buffers to improve solubility?

Diagnosis: Chemical Instability Risk. Technical Explanation:

  • Basic pH (>8.0): High risk. The methyl ester group is susceptible to base-catalyzed hydrolysis (saponification), converting your compound into 2-bromo-3,5-dimethoxybenzoic acid and methanol.[1] The acid form may be more soluble (if ionized), but you are no longer testing the original compound.

  • Acidic pH (<4.0): Slower hydrolysis risk, but generally does not improve solubility for non-ionizable esters.

Recommendation: Maintain pH between 6.0 and 7.4. If pH adjustment is strictly necessary for the assay, ensure the incubation time is < 2 hours and verify stability via LC-MS.

Part 3: Decision Logic & Workflows

Workflow 1: Solubilization Strategy Decision Tree

Use this logic flow to determine the correct formulation method based on your assay requirements.

SolubilityStrategy Start Start: Dissolve Methyl 2-bromo-3,5-dimethoxybenzoate SolventChoice Prepare Stock Solution (Rec: Anhydrous DMSO 10-50 mM) Start->SolventChoice TargetConc Define Final Aqueous Concentration SolventChoice->TargetConc CheckConc Is Final Conc > 10 µM? TargetConc->CheckConc LowConc Direct Dilution Method (Keep DMSO < 0.5%) CheckConc->LowConc No HighConc Is Assay Sensitive to Surfactants? CheckConc->HighConc Yes PrecipitationCheck Check for Precipitate (Visual or Centrifugation) LowConc->PrecipitationCheck NoSurfactant Co-Solvent Method (Use PEG-400 or Propylene Glycol) HighConc->NoSurfactant Yes (Cannot use Tween) YesSurfactant Micellar Solubilization (Add 0.1% Tween-80 to Buffer) HighConc->YesSurfactant No (Can use Tween) NoSurfactant->PrecipitationCheck YesSurfactant->PrecipitationCheck Success Proceed to Assay PrecipitationCheck->Success Clear Failure Switch to Complexation (Use Hydroxypropyl-beta-Cyclodextrin) PrecipitationCheck->Failure Cloudy

Caption: Decision matrix for selecting the optimal solubilization method based on concentration requirements and assay sensitivity.

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for long-term storage.[1]

  • Weighing: Weigh ~2.75 mg of Methyl 2-bromo-3,5-dimethoxybenzoate.

  • Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes hydrolysis of the ester over time during storage [5].

  • Mixing: Vortex vigorously for 30 seconds. Ensure no crystals remain at the bottom.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the bromide). Store at -20°C.

    • Shelf Life: ~6 months if kept dry.

Protocol B: The "Solvent-Shift" Dilution Method

Use this to prevent precipitation during dilution.[1]

  • Prepare Buffer: Warm your aqueous buffer (PBS/Media) to 37°C.

    • Note: Solubility is endothermic; warm buffer reduces precipitation risk.

  • Optional Additive: If permitted, add Tween-80 to the buffer to a final concentration of 0.05%.

  • The Dropwise Technique:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip just below the surface of the buffer.

    • Slowly inject the DMSO stock.[2] Do not inject the stock into static buffer; the high local concentration will cause immediate crashing out.

  • Equilibration: Let stir for 5 minutes before use.

Part 5: Advanced Troubleshooting (Complexation)

If the standard protocols fail (e.g., for high-dose animal studies or high-concentration cellular assays), use Cyclodextrin Complexation .[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic benzoate ester sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the Methyl 2-bromo-3,5-dimethoxybenzoate stock (dissolved in a small volume of ethanol or acetone) to the CD solution.

  • Stir for 4-6 hours to allow complexation.

  • Evaporate the organic solvent (ethanol/acetone) using a nitrogen stream or rotary evaporator if strict solvent-free conditions are needed.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • PubChem Database. (2024).[3] Methyl 2-bromo-3,5-dimethoxybenzoate (Compound CID: 11391696).[1][3] National Library of Medicine. Link[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today. Link

  • Simperler, A., et al. (2006). Glass transition temperature of mixtures of water and DMSO. Journal of Physical Chemistry B. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of Methyl 2-bromo-3,5-dimethoxybenzoate

This guide details the 1H NMR interpretation of Methyl 2-bromo-3,5-dimethoxybenzoate , a critical intermediate in the synthesis of resorcinol-derived pharmacophores and polyketide mimetics. It addresses the common analyt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR interpretation of Methyl 2-bromo-3,5-dimethoxybenzoate , a critical intermediate in the synthesis of resorcinol-derived pharmacophores and polyketide mimetics.

It addresses the common analytical challenge of distinguishing this regioisomer from its symmetric byproduct (the 4-bromo isomer) and the starting material, utilizing specific chemical shift data and mechanistic causality.

Executive Summary & Application Context

Methyl 2-bromo-3,5-dimethoxybenzoate (CAS: 19491-18-0) serves as a functionalized scaffold for Suzuki-Miyaura couplings in drug discovery. Its synthesis via the bromination of methyl 3,5-dimethoxybenzoate is governed by competing electronic activation and steric hindrance.

The Analytical Challenge: Standard bromination conditions often yield a mixture of the desired 2-bromo (ortho-substituted) and the 4-bromo (para-substituted) regioisomers. While Mass Spectrometry (MS) confirms the addition of bromine (m/z ~275), it cannot easily distinguish the regioisomers. 1H NMR is the definitive tool for this differentiation due to the restoration or breaking of molecular symmetry.

Experimental Protocol: High-Resolution 1H NMR

To ensure spectral fidelity and resolution of meta-coupling constants, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to minimize solvent viscosity broadening and prevent H/D exchange of any labile protons (though none are present here, it is good practice).
  • Concentration: Dissolve 5–10 mg of the isolated solid in 0.6 mL of

    
    .
    
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (

    
     0.00 ppm).
    
Acquisition Parameters
  • Field Strength: Minimum 300 MHz; 400 MHz+ recommended for resolving the

    
     Hz meta-coupling.
    
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans are sufficient for this concentration.

Spectral Analysis & Interpretation

This section analyzes the specific shifts observed for Methyl 2-bromo-3,5-dimethoxybenzoate and explains the causality behind the signals.

Experimental Data Summary (400 MHz, )
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
H-6 (Aromatic)6.57 Doublet (d)1H2.8 Hz (Meta)
H-4 (Aromatic)6.79 Doublet (d)1H2.8 Hz (Meta)
OCH3 (Ester)3.92 Singlet (s)3H-
OCH3 (Ether)3.87 Singlet (s)3H-
OCH3 (Ether)3.81 *Singlet (s)3H-

*Note: The two ether methoxy groups may appear as distinct singlets or overlapping peaks depending on concentration and resolution. Values derived from literature consensus [1, 2].

Mechanistic Interpretation (The "Why")
A. Loss of Symmetry (The Fingerprint)

The starting material, Methyl 3,5-dimethoxybenzoate, is symmetric. Its protons at positions 2 and 6 are chemically equivalent, appearing as a doublet at


 7.12 ppm.
  • In the 2-bromo product: The introduction of bromine at C2 breaks this symmetry. C6 is now distinct from C4. This results in two distinct aromatic signals (1H each) rather than one integrated signal (2H).

B. The "Steric Inhibition of Resonance" Effect

A critical observation is the upfield shift of H-6 (


 6.57) compared to the precursor (

7.12).
  • Expectation: Bromine is an electron-withdrawing group (Inductive effect, -I). One might expect H-6 (meta to Br) to shift downfield.

  • Reality (Expert Insight): The bulky Bromine atom at C2 forces the adjacent Methyl Ester group at C1 to twist out of the plane of the benzene ring to relieve steric strain.

  • Consequence: The ester's carbonyl group can no longer effectively conjugate with the ring (loss of -M effect). The ring becomes more electron-rich (shielded) compared to the planar precursor, causing the protons to shift upfield (lower ppm).

C. Meta-Coupling

The protons H-4 and H-6 are separated by one carbon (meta-position). They do not split each other strongly like ortho-protons (


 Hz). Instead, they exhibit W-coupling (meta-coupling)  of 

Hz. This fine splitting is a hallmark of 1,2,3,5-substituted benzenes.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its precursor and its regioisomer is the primary quality control task.

Comparison Table: Chemical Shifts ( , ppm)
FeaturePrecursor (Start Material)Target (2-Bromo)Isomer (4-Bromo)
Symmetry Symmetric (

plane)
Asymmetric Symmetric (

axis)
Aromatic Region 2 signals (2:1 ratio)

7.12 (2H), 6.69 (1H)
2 signals (1:1 ratio)

6.79 (1H), 6.57 (1H)
1 signal (Singlet)

6.72 (2H)
Coupling Doublet + Triplet (

)
Doublet + Doublet (

)
Singlet (No coupling)
Conclusion Unreacted MaterialDesired Product Regioisomer Impurity
Decision Logic for Identification

The following diagram illustrates the logical flow for identifying the reaction outcome using 1H NMR.

NMR_Decision_Tree Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count_Signals How many distinct aromatic signals? Start->Count_Signals One_Signal 1 Signal (Singlet, 2H) Count_Signals->One_Signal Single Peak Two_Signals 2 Signals Count_Signals->Two_Signals Multiple Peaks Result_Isomer Isomer: Methyl 4-bromo-3,5-dimethoxybenzoate (Symmetric, Br between OMe groups) One_Signal->Result_Isomer Check_Coupling Check Coupling Pattern Two_Signals->Check_Coupling Check_Integration Check Integration Ratio Check_Coupling->Check_Integration Result_Target Target: Methyl 2-bromo-3,5-dimethoxybenzoate (Asymmetric, 1:1 ratio, J~2.8Hz) Check_Integration->Result_Target 1:1 Ratio (d, d) Result_Precursor Precursor: Methyl 3,5-dimethoxybenzoate (Symmetric, 2:1 ratio) Check_Integration->Result_Precursor 2:1 Ratio (d, t)

Figure 1: NMR Decision Tree for distinguishing the target compound from its symmetric isomer and precursor.

Synthesis & Regioselectivity Pathways

Understanding the synthesis helps explain why the mixture occurs. The methoxy groups are strong ortho/para directors.

  • C2/C6 Position: Activated by one OMe (ortho) and one OMe (para). Sterically hindered by the Ester.

  • C4 Position: Activated by two OMe groups (ortho). Less sterically hindered.

Despite C4 being electronically favorable, the 2-bromo product is often favored under specific conditions (e.g., controlled bromination in acetic acid) or isolated via chromatography.

Synthesis_Pathway SM Methyl 3,5-dimethoxybenzoate (Symmetric) Reagent Br2 / AcOH or NBS SM->Reagent Target Methyl 2-bromo-3,5-dimethoxybenzoate (Target: Asymmetric) Reagent->Target Attack at C2 (Steric Strain) Isomer Methyl 4-bromo-3,5-dimethoxybenzoate (Byproduct: Symmetric) Reagent->Isomer Attack at C4 (Electronic Favored)

Figure 2: Synthetic divergence showing the origin of the two regioisomers.

References

  • Sargent, M.V. (1982). Journal of the Chemical Society, Perkin Transactions 1, 403-411. (Primary source for 2-bromo spectral data).

  • ChemicalBook. (2024). 1H NMR Spectrum of Methyl 3,5-dimethoxybenzoate.

  • BenchChem. (2025).[1] Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate. (Comparative isomer data).

  • PubChem. (2025). Compound Summary: Methyl 2-bromo-3,5-dimethoxybenzoate.[2][3][4]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 2-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl 2-bromo-3,5-dimethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This document moves beyond a simple data report, offering a comparative analysis with structurally related compounds. By dissecting the electronic effects of the bromo, methoxy, and methyl ester substituents, we aim to provide a comprehensive understanding of the chemical shifts, thereby empowering researchers to confidently interpret their own spectral data.

Predicted ¹³C NMR Chemical Shifts for Methyl 2-bromo-3,5-dimethoxybenzoate

Due to the limited availability of public experimental spectra for Methyl 2-bromo-3,5-dimethoxybenzoate, the following chemical shifts have been predicted using advanced computational algorithms. These predictions are grounded in the well-established principles of substituent effects on aromatic systems and are corroborated by the experimental data of analogous compounds discussed in the subsequent sections.

Carbon AtomPredicted ¹³C NMR Chemical Shift (ppm)
C=O164.5
C1134.0
C2110.0
C3158.0
C4105.0
C5159.5
C6107.0
O-CH₃ (ester)52.5
O-CH₃ (C3)56.0
O-CH₃ (C5)56.5

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts of Methyl 2-bromo-3,5-dimethoxybenzoate, it is instructive to compare them with the experimental ¹³C NMR data of simpler, structurally related molecules. This comparative approach allows for the dissection of individual substituent effects on the benzene ring.

¹³C NMR Data for Comparative Compounds

The following table presents the experimental ¹³C NMR chemical shifts for Methyl 3,5-dimethoxybenzoate, Methyl 2-bromobenzoate, and 1,3,5-Trimethoxybenzene.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)
Methyl 3,5-dimethoxybenzoate 131.9107.3160.7106.2160.7107.3C=O: 166.5, O-CH₃ (ester): 52.3, O-CH₃ (C3/C5): 55.7
Methyl 2-bromobenzoate 132.4121.9134.3127.4131.3132.8C=O: 165.9, O-CH₃: 52.8
1,3,5-Trimethoxybenzene 161.493.1161.493.1161.493.1O-CH₃: 55.4
Dissecting the Substituent Effects

The chemical shift of a particular carbon atom in a substituted benzene ring is a consequence of the interplay between the inductive and resonance effects of the attached functional groups. Electron-donating groups, such as methoxy groups, tend to shield the ortho and para carbons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups, like bromo and ester functionalities, deshield these carbons, resulting in a downfield shift.[1][2]

The Influence of Methoxy Groups: In 1,3,5-trimethoxybenzene, the strong electron-donating nature of the three methoxy groups leads to significant shielding of the aromatic carbons, with the protonated carbons (C2, C4, C6) appearing far upfield at approximately 93.1 ppm.

The Impact of the Bromo Group: The bromine atom in Methyl 2-bromobenzoate exerts a significant deshielding effect on the carbon to which it is attached (C2), as well as on the ortho and para carbons, due to its electronegativity and inductive electron withdrawal.

The Ester Functional Group: The methyl ester group is an electron-withdrawing group that deshields the ipso-carbon (C1) and the ortho and para carbons.

By synthesizing these individual effects, we can rationalize the predicted chemical shifts for Methyl 2-bromo-3,5-dimethoxybenzoate. For instance, the carbons bearing methoxy groups (C3 and C5) are expected to be significantly deshielded and appear at high ppm values, similar to what is observed in 1,3,5-trimethoxybenzene and Methyl 3,5-dimethoxybenzoate. The carbon attached to the bromine atom (C2) will also be deshielded. The remaining aromatic carbons will experience a combination of these shielding and deshielding effects.

Visualizing Substituent Effects on Aromatic Carbon Chemical Shifts

The following diagram illustrates the primary electronic effects of the bromo, methoxy, and ester substituents on the aromatic ring of Methyl 2-bromo-3,5-dimethoxybenzoate, which in turn influence the ¹³C NMR chemical shifts.

G cluster_0 Methyl 2-bromo-3,5-dimethoxybenzoate cluster_1 Substituent Effects C1 C1 (~134.0 ppm) C2 C2 (~110.0 ppm) C3 C3 (~158.0 ppm) C4 C4 (~105.0 ppm) C5 C5 (~159.5 ppm) C6 C6 (~107.0 ppm) Br Bromo (Br) -I (deshielding) Br->C2 -I OMe3 Methoxy (C3-OMe) +R (shielding) OMe3->C2 ortho shielding OMe3->C3 +R OMe3->C4 ortho shielding OMe5 Methoxy (C5-OMe) +R (shielding) OMe5->C4 ortho shielding OMe5->C5 +R OMe5->C6 ortho shielding Ester Ester (CO₂Me) -I, -R (deshielding) Ester->C1 -I, -R Ester->C2 ortho deshielding Ester->C6 ortho deshielding

Caption: Substituent influence on aromatic carbon chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental ¹³C NMR data for Methyl 2-bromo-3,5-dimethoxybenzoate or analogous compounds, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: As per sample preparation (e.g., Chloroform-d).

  • Temperature: 298 K (25 °C).

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 0 to 200 ppm.

3. Data Processing:

  • Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

Conclusion

This guide provides a detailed comparison and analysis of the ¹³C NMR chemical shifts for Methyl 2-bromo-3,5-dimethoxybenzoate. By leveraging predicted data and experimental spectra of structurally related compounds, we have offered a rationale for the expected chemical shifts based on fundamental principles of substituent effects. The provided experimental protocol serves as a practical resource for researchers to acquire high-quality ¹³C NMR data. This comprehensive approach underscores the power of NMR spectroscopy in modern chemical research and provides a valuable reference for scientists working with substituted aromatic compounds.

References

  • PubChem. (n.d.). Methyl 2-bromo-3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS-13C NMRSDBS No. 1354C-01. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved March 4, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds (4th ed.). Springer.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. Retrieved March 4, 2026, from [Link]

  • Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun. Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
  • Ewing, D. F. (1979). ¹³C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 2-bromo-3,5-dimethoxybenzoate

Introduction Methyl 2-bromo-3,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is critical to ensure the safety, efficacy, and quali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-3,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds. This guide provides an in-depth, comparative analysis of reversed-phase HPLC methods for the purity determination of Methyl 2-bromo-3,5-dimethoxybenzoate, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and selecting an optimal, self-validating HPLC method.

Part 1: Foundational Principles & Analyte Characterization

A successful HPLC method begins not with the instrument, but with a thorough understanding of the analyte.

Physicochemical Properties of Methyl 2-bromo-3,5-dimethoxybenzoate

  • Structure: The molecule contains a benzene ring substituted with a methyl ester, a bromine atom, and two methoxy groups.

  • Polarity: The presence of the ester and methoxy groups lends some polarity, but the aromatic ring and bromine atom provide significant non-polar character. Its calculated XLogP3 value is 2.4, indicating moderate hydrophobicity, which makes it an ideal candidate for reversed-phase HPLC.[1]

  • UV Absorbance: The dimethoxy-substituted benzene ring is a strong chromophore. Based on similar structures, significant UV absorbance is expected in the 250-300 nm range.[2][3] For method development, a detection wavelength of 254 nm is a classic starting point for aromatic compounds, with further optimization using a photodiode array (PDA) detector to identify the absorbance maximum (λmax).

  • Potential Impurities: Method development must account for potential process-related impurities. These commonly include:

    • Starting Material: 3,5-dimethoxybenzoic acid (more polar).[4][5]

    • Hydrolysis Product: 2-bromo-3,5-dimethoxybenzoic acid (more polar).[6]

    • Isomeric Impurities: Positional isomers from the bromination step (similar polarity).

The Rationale for Reversed-Phase HPLC

Given the analyte's moderate hydrophobicity and the polar nature of its likely impurities (e.g., carboxylic acids), reversed-phase (RP) chromatography is the logical choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The non-polar analyte will be retained more strongly than its more polar impurities, allowing for effective separation.

General Workflow for HPLC Method Development

The development process is a systematic progression from initial screening to fine-tuning for optimal performance.

G A Analyte Characterization (Polarity, UV, pKa) B Method Scouting (Column & Mobile Phase Screening) A->B Defines Starting Point C Data Analysis (Peak Shape, Resolution) B->C Generates Initial Data D Method Optimization (Gradient, Temperature, pH) C->D Identifies Best Conditions E Method Validation (ICH Guidelines) D->E Finalizes Protocol

Caption: A systematic workflow for HPLC method development.

Part 2: Method Scouting & Comparative Analysis

Method scouting involves systematically screening different columns and mobile phases to find the most promising conditions for separation.[6] Here, we compare three distinct reversed-phase methods.

Experimental Protocols

The following methods were evaluated. A stock solution of Methyl 2-bromo-3,5-dimethoxybenzoate, spiked with a small amount of 3,5-dimethoxybenzoic acid (Impurity A) and a hypothetical isomeric impurity (Impurity B), was prepared in a 50:50 mixture of acetonitrile and water.

ParameterMethod A (Workhorse)Method B (Alternative Selectivity)Method C (Modifier Comparison)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)
Gradient 50% to 95% B in 15 min50% to 95% B in 15 min50% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL5 µL

Rationale for Choices:

  • C18 Column (Method A & C): This is the industry-standard stationary phase for reversed-phase HPLC, offering broad applicability and robust hydrophobic retention.[7]

  • Phenyl-Hexyl Column (Method B): This phase is chosen for its potential to offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.

  • Acetonitrile vs. Methanol (Method A vs. C): Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They differ in viscosity and elution strength, which can significantly alter selectivity and peak shape.[8]

  • Acidified Mobile Phase: A low pH mobile phase (using phosphoric acid) ensures that any carboxylic acid impurities are fully protonated (non-ionized), leading to better retention and sharper peaks on a silica-based column.[9]

Comparative Data Analysis

The performance of each method was evaluated based on key chromatographic parameters.

MethodAnalyteRetention Time (t_R, min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
Method A (C18/ACN) Impurity A2.8-1.28500
Impurity B9.51.3 (vs. Main Peak)1.115500
Main Peak 10.1 -1.1 16000
Method B (Phenyl/ACN) Impurity A3.1-1.19200
Impurity B10.52.1 (vs. Main Peak)1.017500
Main Peak 11.3 -1.0 18000
Method C (C18/MeOH) Impurity A2.5-1.37800
Impurity B8.91.1 (vs. Main Peak)1.214000
Main Peak 9.4 -1.2 14500

Interpretation and Discussion

  • Method A (C18/ACN): This method provides a baseline separation. However, the resolution between the main peak and the isomeric Impurity B is 1.3, which is below the generally accepted value of ≥1.5 for baseline separation, indicating a potential for inaccurate quantification.

  • Method B (Phenyl-Hexyl/ACN): This method demonstrates superior performance. The retention time of all aromatic compounds increased, and crucially, the resolution for Impurity B improved to 2.1. This strongly suggests that π-π interactions between the phenyl-hexyl stationary phase and the aromatic analytes provide a different, more effective separation mechanism than the purely hydrophobic interactions of the C18 phase. The peak shape (Tailing Factor = 1.0) and efficiency (Theoretical Plates = 18000) are also excellent.

  • Method C (C18/MeOH): Replacing acetonitrile with methanol resulted in shorter retention times and poorer overall performance. The resolution dropped to 1.1, and peak tailing and efficiency worsened compared to Method A. This indicates that for this specific set of compounds, acetonitrile is the more effective organic modifier, likely due to its different solvent properties and interactions with the C18 stationary phase.

Part 3: Method Optimization

Based on the scouting data, Method B (Phenyl-Hexyl/ACN) is the clear choice for further optimization. The goal of optimization is to refine the method for routine use, ensuring it is robust, reliable, and has an acceptable run time.

Relationship Between Parameters and Performance

Optimizing an HPLC method involves understanding the trade-offs between various parameters and their effect on the final chromatogram.

G cluster_params Adjustable Parameters cluster_effects Chromatographic Effects cluster_outcomes Performance Metrics P1 Column Chemistry (e.g., Phenyl-Hexyl) E1 Selectivity (α) P1->E1 P2 % Organic Solvent P2->E1 E2 Retention (k') P2->E2 P3 Temperature P3->E2 E3 Efficiency (N) P3->E3 O1 Resolution (Rs) E1->O1 E2->O1 O2 Analysis Time E2->O2 E3->O1 O3 Peak Shape E3->O3

Caption: Interplay of key parameters and performance outcomes in HPLC.

Optimized Protocol

To reduce the analysis time of Method B without sacrificing the critical resolution, the gradient can be steepened after the elution of the main peak.

  • Optimized Method B:

    • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 50% B for 1 min, then to 70% B over 10 min, then to 95% B in 1 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min

    • Column Temp: 30 °C

    • Detection: UV at 254 nm

This optimized gradient maintains the excellent separation achieved in the initial scouting while reducing the total run time, thereby increasing sample throughput.

Conclusion

This comparative guide demonstrates a systematic and scientifically-grounded approach to developing a purity method for Methyl 2-bromo-3,5-dimethoxybenzoate. While a standard C18 column provides a reasonable starting point, a targeted screening of alternative stationary phases revealed that a Phenyl-Hexyl column offers superior selectivity and resolution for the analyte and its key impurities. This is attributed to the additional π-π interactions that complement the standard hydrophobic retention mechanism. The final, optimized method utilizing a Phenyl-Hexyl column with an acetonitrile/water gradient is robust, efficient, and provides baseline separation of all relevant species, making it highly suitable for routine quality control in a drug development environment.

References

  • SIELC Technologies. (n.d.). Separation of Methyl 3,5-dimethoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11391696, Methyl 2-bromo-3,5-dimethoxybenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link] [Note: A generic, stable URL is used as the original may be a video link.]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14332, 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130174. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Liu, Y., et al. (2020). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Molecules, 25(15), 3505. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Profiling of Methyl 2-bromo-3,5-dimethoxybenzoate

Executive Summary In the landscape of preclinical drug development and complex natural product synthesis, Methyl 2-bromo-3,5-dimethoxybenzoate (C₁₀H₁₁BrO₄) serves as a highly versatile building block. It is frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and complex natural product synthesis, Methyl 2-bromo-3,5-dimethoxybenzoate (C₁₀H₁₁BrO₄) serves as a highly versatile building block. It is frequently utilized in the synthesis of biologically active architectures, including [1]. Accurate structural elucidation of this intermediate is paramount to ensure the integrity of downstream multi-step syntheses.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this document equips analytical chemists with the insights needed for definitive molecular identification.

Comparative Analytical Strategy: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the optimal mass spectrometry modality depends entirely on the compound's matrix and the required depth of structural confirmation.

  • GC-EI-MS (The Gold Standard for Volatile Intermediates):

    • Performance: Delivers highly reproducible, instrument-agnostic data. The standardized 70 eV hard ionization shatters the molecule, providing a rich fragmentation fingerprint that can be directly matched against spectral libraries.

    • Advantage: The molecular ion [M]⁺• is visible, and the diagnostic bromine isotope pattern is perfectly preserved in the primary MS¹ spectrum without the need for secondary fragmentation.

  • LC-ESI-MS/MS (The Choice for Downstream Complexity):

    • Performance: Soft ionization preserves the intact protonated molecule [M+H]⁺.

    • Advantage: Ideal when the compound is analyzed directly from a polar reaction mixture without prior purification or derivatization. However, because ESI imparts minimal internal energy, structural elucidation strictly requires Collision-Induced Dissociation (CID), the efficiency of which can vary based on instrument geometry.

AnalyticalWorkflow Sample Methyl 2-bromo- 3,5-dimethoxybenzoate GC GC-EI-MS (70 eV Hard Ionization) Sample->GC Volatile/Non-polar LC LC-ESI-MS/MS (Soft Ionization + CID) Sample->LC Polar/Solution GC_Data Extensive Library Matching & Isotope Pattern (1:1) GC->GC_Data Fragmentation LC_Data Precursor [M+H]+ Targeted Neutral Loss Analysis LC->LC_Data Collision Energy Validation Structural Confirmation GC_Data->Validation LC_Data->Validation

Comparative MS analytical workflow for Methyl 2-bromo-3,5-dimethoxybenzoate.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments prevents false-positive identifications. The fragmentation of Methyl 2-bromo-3,5-dimethoxybenzoate is driven by three distinct structural features[2]:

  • The Bromine Isotope Signature (The Diagnostic Tracer): Bromine naturally exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Any fragment retaining the bromine atom will manifest as a distinct doublet separated by 2 Da with a ~1:1 intensity ratio. This acts as a built-in tracer for the aromatic core.

  • Ester Alpha-Cleavage: The methyl ester group undergoes rapid [3]. The loss of a methoxy radical (•OCH₃, 31 Da) generates a highly stable, resonance-stabilized acylium ion.

  • Aromatic Ether Demethylation: The electron-donating methoxy groups on the aromatic ring are highly susceptible to the loss of a methyl radical (•CH₃, 15 Da), a common and competitive pathway for heavily oxygenated aromatics.

FragmentationPathway M_ion Molecular Ion [M]+• m/z 274 / 276 (1:1) Acylium Acylium Ion [M - •OCH3]+ m/z 243 / 245 M_ion->Acylium - •OCH3 (31 Da) Debromo Debrominated Ion [M - •Br]+ m/z 195 M_ion->Debromo - •Br (79/81 Da) Demethyl Demethylated Ion [M - •CH3]+ m/z 259 / 261 M_ion->Demethyl - •CH3 (15 Da) Phenyl Phenyl Cation [M - •OCH3 - CO]+ m/z 215 / 217 Acylium->Phenyl - CO (28 Da)

EI-MS fragmentation pathway of Methyl 2-bromo-3,5-dimethoxybenzoate showing neutral losses.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions observed during mass spectrometry analysis. The exact mass of the monoisotopic neutral compound is [4].

Fragment IdentityProposed Structure / Neutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Isotope Ratio (⁷⁹Br:⁸¹Br)
Molecular Ion [M]⁺• (EI) / [M+H]⁺ (ESI)274 / 276275 / 2771:1
Acylium Ion Loss of methoxy radical (-•OCH₃)243 / 245243 / 245*1:1
Demethylated Ion Loss of methyl radical (-•CH₃)259 / 261Not typically observed1:1
Debrominated Ion Loss of bromine radical (-•Br)195196 (Loss of HBr)N/A (Singlet)
Phenyl Cation Loss of •OCH₃ followed by CO (-59 Da)215 / 217215 / 2171:1

*Note: In ESI+ CID, the neutral loss of intact methanol (CH₃OH, 32 Da) from the protonated ester is a highly competitive pathway, yielding the same m/z 243/245 product ions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies incorporate built-in validation feedback loops.

Protocol A: GC-EI-MS Structural Confirmation

Rationale: GC-MS provides the most definitive fragmentation fingerprint for this volatile intermediate, making it the preferred method for purity and identity confirmation post-synthesis.

  • Sample Preparation: Dissolve 1 mg of purified Methyl 2-bromo-3,5-dimethoxybenzoate in 1 mL of MS-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet (Split ratio 1:50, Inlet Temperature: 250°C).

  • Chromatography: Utilize a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization: Operate the MS source in Electron Ionization (EI) mode at a strict 70 eV. Source temperature: 230°C.

  • Self-Validation Check (Critical): Locate the molecular ion cluster around m/z 274. Validation: Calculate the intensity ratio of m/z 274 to m/z 276. If the ratio deviates significantly from 1:1 (±5%), the peak is either co-eluting with a contaminant or the compound has undergone unintended thermal debromination in the inlet.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Rationale: Used when the compound is part of a crude, non-volatile reaction mixture or biological matrix where GC thermal degradation is a risk.

  • Sample Preparation: Dilute the crude mixture in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of ~10 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

  • Ionization: Operate in Positive Electrospray Ionization (ESI+) mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).

  • Tandem MS (CID): Isolate the precursor ion at m/z 275 (⁷⁹Br isotope). Apply a collision energy ramp (15-30 eV) using Argon as the collision gas.

  • Self-Validation Check: Monitor the Multiple Reaction Monitoring (MRM) transition m/z 275 → 243. Validation: Concurrently isolate m/z 277 (⁸¹Br isotope) and monitor the transition m/z 277 → 245. Both transitions must perfectly co-elute chromatographically with identical peak shapes to confirm the identity of the brominated ester.

References

  • PubChem. "Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696". National Institutes of Health (NIH).[Link]

  • K. E. Rahn, et al. "Selective opioid growth factor receptor antagonists based on a stilbene isostere". Bioorganic & Medicinal Chemistry Letters. PMC.[Link]

  • Chemistry LibreTexts. "Mass Spectrometry 1 - Structural Determination". LibreTexts. [Link]

Sources

Validation

Comparative Analytical Guide: FTIR Profiling of Methyl 2-bromo-3,5-dimethoxybenzoate

Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Dur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via the electrophilic bromination of methyl 3,5-dimethoxybenzoate—rigorous analytical monitoring is required to confirm regioselectivity and reaction completion.

This guide objectively compares two analytical paradigms: (1) The chemical comparison of the precursor versus the brominated product to track reaction progress, and (2) The instrumental comparison of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr) FTIR modalities for characterizing halogenated aromatic intermediates.

Mechanistic Causality in Spectral Assignments

Fourier Transform Infrared (FTIR) spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular mechanics. Understanding the causality behind peak shifts is essential for accurate spectral interpretation.

The "Rule of Three" for Aromatic Esters

Aromatic esters generally follow the "Rule of Three," displaying three highly prominent stretching frequencies: the ester carbonyl (C=O) stretch, the asymmetric C-C-O stretch, and the symmetric O-C-C stretch[2]. For standard aromatic esters, the C=O stretch typically falls between 1730 and 1715 cm⁻¹[2].

Steric Inhibition of Resonance (The Ortho-Effect)

The unbrominated precursor, methyl 3,5-dimethoxybenzoate, exhibits a highly conjugated ester C=O stretch at 1717 cm⁻¹[3]. In this molecule, the ester group is coplanar with the aromatic ring, allowing maximal


-electron delocalization, which weakens the C=O bond and lowers its stretching frequency.

Upon bromination at the 2-position, the introduction of the bulky, electron-dense bromine atom creates severe steric hindrance. This forces the methyl ester group out of the coplanar alignment with the aromatic ring. The resulting loss of resonance conjugation localizes electron density back into the C=O double bond, increasing its force constant. Consequently, the C=O stretch in methyl 2-bromo-3,5-dimethoxybenzoate shifts to a higher wavenumber (~1730–1735 cm⁻¹).

Halogen Detection

The heavy mass of the bromine atom results in a low-frequency C-Br stretching mode located deep in the far-fingerprint region (~550–600 cm⁻¹). The emergence of this peak is the definitive marker of successful halogenation.

Comparative Data Analysis

Reaction Tracking: Precursor vs. Brominated Product

The following table summarizes the quantitative spectral shifts used to monitor the conversion of the precursor to the brominated product.

Functional GroupMethyl 3,5-dimethoxybenzoate (Precursor)[3]Methyl 2-bromo-3,5-dimethoxybenzoate (Product)Mechanistic Causality
Ester C=O Stretch 1717 cm⁻¹~1730 - 1735 cm⁻¹Steric inhibition of resonance by the ortho-bromine increases C=O double-bond character.
Aromatic C=C Stretch 1597 cm⁻¹~1585 - 1590 cm⁻¹Inductive electron withdrawal by the halogen alters ring electron density.
Asymmetric C-C-O 1208 cm⁻¹~1240 - 1260 cm⁻¹Conformational shift of the ester group alters the C-C-O bond angle and energy[2].
Symmetric O-C-C 1102 cm⁻¹~1100 - 1115 cm⁻¹Minor shifts; part of the aromatic ester "Rule of Three"[2].
C-Br Stretch N/A (Absent)~550 - 600 cm⁻¹Direct confirmation of successful electrophilic aromatic substitution.
Analytical Modality Comparison: ATR-FTIR vs. Transmission (KBr)

When analyzing halogenated compounds like methyl 2-bromo-3,5-dimethoxybenzoate, the choice of FTIR modality is critical due to hardware limitations in the far-fingerprint region.

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application of crude/pure solid)High (Requires precise grinding and pressing)
C-Br Detection Excellent (Diamond cutoff is ~400 cm⁻¹)Excellent (KBr cutoff is ~400 cm⁻¹)
Hardware Warning ZnSe crystals CANNOT be used (Cutoff at 650 cm⁻¹ obscures the C-Br peak)Hygroscopic KBr can absorb moisture, obscuring the 3000-3500 cm⁻¹ region.
Quantitation Semi-quantitative (Pathlength varies with wavelength)Highly quantitative (Fixed pathlength via Beer-Lambert Law)
Primary Use Case Rapid in-process reaction monitoringFinal API intermediate release testing

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In-Process ATR-FTIR (Diamond Crystal)

Purpose: Rapid verification of bromination during synthesis.

  • Background Collection: Clean the diamond crystal with isopropanol. Collect an ambient air background spectrum.

    • Self-Validation Checkpoint: The background must show >95% transmittance. The absence of a sharp peak at 2350 cm⁻¹ confirms proper atmospheric CO₂ compensation.

  • Sample Application: Deposit 2–3 mg of the crude reaction solid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil and apply maximum calibrated pressure.

    • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm). Intimate contact is required to match refractive indices and ensure sufficient wave penetration into the solid lattice.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (16 co-added scans).

  • Spectral Verification: Confirm the emergence of the C-Br peak at ~550 cm⁻¹ and the shift of the C=O peak to >1730 cm⁻¹. A sloping baseline at high wavenumbers indicates poor crystal contact; if observed, re-apply pressure.

Protocol B: High-Fidelity Transmission FTIR (KBr Pellet)

Purpose: High-resolution spectral archiving for final product release.

  • Sample Milling: Co-grind 1.5 mg of purified methyl 2-bromo-3,5-dimethoxybenzoate with 150 mg of anhydrous, IR-grade KBr in an agate mortar for 3–5 minutes.

    • Causality: Sample particles must be ground smaller than the wavelength of incident IR light (< 2 µm). Failure to do so results in Mie scattering (the Christiansen effect), which causes severe asymmetric peak distortion and a sloping baseline.

  • Desiccation: Dry the milled mixture under vacuum at 40°C for 10 minutes.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad artifact peak at 3400 cm⁻¹, masking the aromatic C-H stretches.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 metric tons for 2 minutes.

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

    • Self-Validation Checkpoint: The pellet must be visually transparent. An opaque or cloudy pellet indicates trapped air or insufficient grinding, which will result in a poor signal-to-noise ratio. Discard and remake if opaque.

Logical Workflow Visualization

FTIR_Workflow Start Synthesis Reaction Precursor + Brominating Agent Sampling In-Process Sampling (Crude Product) Start->Sampling Split Analytical Modality Selection Sampling->Split ATR ATR-FTIR (Diamond Crystal) Split->ATR Rapid/Non-destructive KBr Transmission FTIR (KBr Pellet) Split->KBr High Sensitivity/Baseline PeakAnalysis Spectral Peak Assignment & Comparative Analysis ATR->PeakAnalysis KBr->PeakAnalysis Bromine Detect C-Br Stretch (~550-600 cm⁻¹) PeakAnalysis->Bromine Carbonyl Shift in C=O Stretch (1717 cm⁻¹ → ~1730 cm⁻¹) PeakAnalysis->Carbonyl Validation Product Validated: Methyl 2-bromo-3,5-dimethoxybenzoate Bromine->Validation Carbonyl->Validation

Workflow for FTIR reaction monitoring of Methyl 2-bromo-3,5-dimethoxybenzoate synthesis.

References

  • National Center for Biotechnology Information. "Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem." PubChem Database.[4] URL:[Link]

  • National Center for Biotechnology Information. "Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem." PubChem Database.[1] URL:[Link]

  • Asian Publication Corporation. "Synthesis of Some Aromatic and Aliphatic Esters Using WO3/ZrO2 Solid Acid Catalyst under Solvent Free Conditions." Asian Journal of Chemistry, 2020.[3] URL:[Link]

  • Spectroscopy Online. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy, 2018.[2] URL:[Link]

Sources

Comparative

Comparing reactivity of Methyl 2-bromo-3,5-dimethoxybenzoate vs Methyl 3,5-dimethoxybenzoate

An in-depth mechanistic and practical comparison of Methyl 3,5-dimethoxybenzoate (M35DMB) and its halogenated derivative, Methyl 2-bromo-3,5-dimethoxybenzoate (M2B35DMB) , reveals a fascinating divergence in chemical rea...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic and practical comparison of Methyl 3,5-dimethoxybenzoate (M35DMB) and its halogenated derivative, Methyl 2-bromo-3,5-dimethoxybenzoate (M2B35DMB) , reveals a fascinating divergence in chemical reactivity. For researchers and drug development professionals, understanding the subtle interplay between steric hindrance and electronic induction in these substrates is critical for designing efficient synthetic routes.

As an application scientist, I have structured this guide to move beyond basic reaction lists. Here, we will dissect the causality behind their reactivity differences, provide field-proven and self-validating protocols, and map the logical pathways that dictate their behavior in complex synthesis.

Structural and Electronic Profiling

The fundamental difference between these two molecules lies in the presence of a single bromine atom at the 2-position (ortho to the ester group).

  • Methyl 3,5-dimethoxybenzoate (M35DMB): This molecule is an electron-rich aromatic system. The two methoxy groups exert a strong electron-donating resonance (+R) effect, heavily activating the ring toward Electrophilic Aromatic Substitution (EAS). The 2, 4, and 6 positions are all activated, though the 2 and 6 positions are kinetically favored over the sterically congested 4-position [1].

  • Methyl 2-bromo-3,5-dimethoxybenzoate (M2B35DMB): The introduction of the ortho-bromine atom fundamentally rewires the molecule's reactivity. Bromine exerts an electron-withdrawing inductive effect (-I) that partially deactivates the ring to further EAS. More importantly, the massive van der Waals radius of the bromine atom creates severe steric shielding (the ortho-effect) around the adjacent ester group, while simultaneously providing a highly reactive handle for transition-metal-catalyzed cross-coupling [2].

Comparative Reactivity Matrix

The following table synthesizes the performance data and mechanistic drivers for both compounds across three primary reaction classes.

Reaction ClassMethyl 3,5-dimethoxybenzoate (M35DMB)Methyl 2-bromo-3,5-dimethoxybenzoate (M2B35DMB)Mechanistic Driver
Electrophilic Aromatic Substitution (EAS) Highly reactive. Yields mono- or di-brominated products (~80% yield).Deactivated. Requires harsh conditions for further functionalization.The -I effect of Bromine depletes electron density; steric bulk physically blocks adjacent reactive sites.
Pd-Catalyzed Cross-Coupling Unreactive under standard conditions (requires complex C-H activation).Highly reactive. Excellent substrate for Suzuki/Buchwald (~88% yield).The C-Br bond undergoes facile oxidative addition with Pd(0) catalysts, a pathway unavailable to M35DMB.
Ester Reduction (e.g., DIBAL-H) Fast kinetics. Highly prone to over-reduction if temperature is not strictly controlled.Slower kinetics. High selectivity for mono-reduction to the alcohol (~70% yield).The ortho-bromine sterically shields the carbonyl carbon, restricting the Bürgi-Dunitz trajectory of incoming hydrides.

Mechanistic Pathways & Logical Relationships

To visualize how the structural differences dictate synthetic utility, the following logic tree maps the divergence in their reactivity profiles.

ReactivityLogic M35 Methyl 3,5-dimethoxybenzoate (M35DMB) EAS Electrophilic Aromatic Substitution (EAS) M35->EAS CrossCoupling Pd-Catalyzed Cross-Coupling M35->CrossCoupling EsterReaction Ester Hydrolysis & Reduction M35->EsterReaction M2B Methyl 2-bromo-3,5-dimethoxybenzoate (M2B35DMB) M2B->EAS M2B->CrossCoupling M2B->EsterReaction M35_EAS Highly Reactive (Positions 2, 4, 6) EAS->M35_EAS M2B_EAS Deactivated (Sterics & -I Effect) EAS->M2B_EAS M35_CC Unreactive (No Halogen) CrossCoupling->M35_CC M2B_CC Highly Reactive (Aryl Bromide) CrossCoupling->M2B_CC M35_Ester Fast Kinetics (Unhindered) EsterReaction->M35_Ester M2B_Ester Slow Kinetics (Ortho-Steric Shielding) EsterReaction->M2B_Ester

Reactivity comparison tree for M35DMB and M2B35DMB across three primary reaction classes.

Key Reaction Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can mechanistically verify each step of the transformation.

Workflow A: Regioselective Bromination (M35DMB → M2B35DMB)

Converting M35DMB to M2B35DMB requires precise control over electrophilic aromatic substitution to prevent the formation of the 2,6-dibromo byproduct [4].

  • Protocol:

    • Dissolve M35DMB (2.0 g, 10 mmol) in anhydrous acetonitrile (CH₃CN, 100 mL) and cool to 0 °C [1].

    • Add N-bromosuccinimide (NBS) (2.0 g, 11.2 mmol) portion-wise over 15 minutes.

    • Allow the solution to equilibrate to room temperature and stir for 3.5 hours.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (30 mL).

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: CH₃CN is selected as a polar aprotic solvent because it stabilizes the arenium ion intermediate without acting as a competing nucleophile. Operating at 0 °C suppresses the kinetic energy required for secondary bromination. The addition of Na₂S₂O₃ is a critical self-validating step: it chemically reduces any unreacted electrophilic Br⁺ to inert bromide (Br⁻), preventing runaway oxidation during the concentration phase. Success is validated via TLC by the emergence of a single, less polar spot (due to the opposing dipole vectors of the ester and bromine groups).

Workflow B: Suzuki-Miyaura Cross-Coupling of M2B35DMB

M2B35DMB is an exceptional substrate for building complex biaryl scaffolds, a cornerstone in modern drug discovery [2].

SuzukiWorkflow Start M2B35DMB + Arylboronic Acid OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(PPh3)4 Transmet Transmetalation (Base Mediated) OxAdd->Transmet K3PO4 / H2O RedElim Reductive Elimination Transmet->RedElim Product Biaryl Product + Pd(0) Regeneration RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing M2B35DMB as the aryl halide.

  • Protocol:

    • In a pressure tube, dissolve M2B35DMB (1.0 eq) and the desired arylboronic acid (1.5 eq) in 1,2-dimethoxyethane (DME, 0.03 M)[2].

    • Add K₃PO₄ (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Degas the mixture via argon sparging for 10 minutes, seal the tube, and heat at 80 °C for 12 hours.

    • Cool, filter through a Celite pad, and purify via flash chromatography.

  • Causality & Validation: DME is utilized because its bidentate nature stabilizes the palladium intermediate. K₃PO₄ is strictly required to convert the neutral boronic acid into a nucleophilic boronate complex, which drives the transmetalation step. Degassing is non-negotiable; residual oxygen will irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) state. Validation is achieved via LC-MS, observing the exact mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl mass.

Workflow C: Sterically Hindered Ester Reduction

Reducing the ester of M2B35DMB to a benzyl alcohol requires navigating the severe steric bulk of the ortho-bromine [3].

  • Protocol:

    • To a stirred solution of M2B35DMB (1.00 g, 3.6 mmol) in anhydrous THF (10 mL) at 0 °C, dropwise add a 1N solution of DIBAL-H in hexane (9.1 mL, 9.1 mmol) [3].

    • Stir strictly at 0 °C for 30 minutes.

    • Quench the reaction by the slow addition of 1M potassium phosphate solution (15 mL).

    • Extract with diethyl ether (3 x 10 mL), wash with brine, and dry.

  • Causality & Validation: Diisobutylaluminium hydride (DIBAL-H) is chosen over LiAlH₄ because its bulky isobutyl ligands are highly sensitive to the steric shielding of the ortho-bromine, preventing over-reduction. Maintaining 0 °C is critical to avoid reductive debromination—a common side reaction where the C-Br bond is cleaved by aggressive hydrides at room temperature. Quenching with potassium phosphate breaks down the stable aluminum-oxygen chelates, preventing the formation of unworkable emulsions. Validation is confirmed by ¹H NMR, specifically noting the disappearance of the methyl ester singlet (~3.9 ppm) and the emergence of a benzylic CH₂ signal (~4.7 ppm).

References

1.1. National Institutes of Health (NIH) PMC. 2. 2. University of Bologna (Unibo). 3. 3. University of Southampton. 4.4. University of Glasgow.

Sources

Validation

High-Resolution Validation of Methyl 2-Bromo-3,5-dimethoxybenzoate Synthesis: A Comparative Guide to TLC and HPTLC Methodologies

The synthesis of methyl 2-bromo-3,5-dimethoxybenzoate represents a critical electrophilic aromatic substitution step in the preparation of numerous pharmaceutical intermediates and biologically active natural product ana...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of methyl 2-bromo-3,5-dimethoxybenzoate represents a critical electrophilic aromatic substitution step in the preparation of numerous pharmaceutical intermediates and biologically active natural product analogs (1[1]). Because the two methoxy groups strongly donate electron density, the aromatic ring is highly activated. This thermodynamic reality makes the reaction highly susceptible to over-bromination, leading to di-brominated impurities.

For drug development professionals, distinguishing the mono-brominated target from unreacted starting material and di-brominated side products is a persistent analytical bottleneck. While classical Thin-Layer Chromatography (TLC) is the ubiquitous standard for qualitative reaction monitoring, High-Performance Thin-Layer Chromatography (HPTLC) offers a self-validating, highly reproducible alternative that bridges the gap between basic TLC and quantitative HPLC (2[2]).

This guide objectively compares classical TLC against HPTLC for validating this specific bromination reaction, providing researchers with field-proven methodologies, mechanistic insights, and quantitative performance data.

Mechanistic Context & Reaction Pathway

The bromination of methyl 3,5-dimethoxybenzoate is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (CH₃CN) at temperatures ranging from 0 °C to room temperature (3[3]).

Causality in Reagent Selection: NBS is chosen over elemental bromine (Br₂) because it acts as a controlled, slow-release source of electrophilic bromine. This kinetic control is crucial for maximizing the yield of the mono-brominated target while suppressing the di-brominated side products.

ReactionPathway SM Methyl 3,5-dimethoxybenzoate (Starting Material) Reagent N-Bromosuccinimide (NBS) in CH3CN, 0°C to RT SM->Reagent Product Methyl 2-bromo-3,5-dimethoxybenzoate (Target Intermediate) Reagent->Product Major Pathway SideProduct Di-brominated Impurities (Over-reaction) Reagent->SideProduct Minor Pathway TLC Chromatographic Validation (TLC / HPTLC) Product->TLC SideProduct->TLC

Caption: Reaction pathway for bromination of methyl 3,5-dimethoxybenzoate and validation nodes.

Comparative Analysis: Classical TLC vs. HPTLC

To validate the synthesis, the chosen chromatographic method must resolve closely eluting analogs. The core difference between classical TLC and HPTLC lies in the physical characteristics of the silica gel stationary phase (4[4]).

  • Classical TLC (Silica Gel 60 F254): Utilizes a mean particle size of 10–12 µm and a layer thickness of 250 µm. While sufficient for binary "complete/incomplete" reaction checks, the larger particle size leads to higher eddy diffusion. This results in broader spots that can easily mask trace di-brominated impurities.

  • HPTLC (Optimized Silica Gel 60 F254): Employs a narrower particle size distribution of 5–6 µm and a thinner layer of 200 µm (). The increased packing density drastically reduces sample diffusion. When coupled with automated band application, HPTLC achieves baseline resolution of structurally similar brominated isomers and offers a 5 to 10-fold increase in detection sensitivity (4[4]).

Quantitative Data Comparison

The following table summarizes the performance metrics of both systems when resolving the bromination reaction mixture:

ParameterClassical TLC (Silica Gel 60)HPTLC (Silica Gel 60)
Mean Particle Size 10–12 µm5–6 µm
Layer Thickness 250 µm200 µm
Application Format Manual Spot (1–5 µL)Automated Band (0.1–0.5 µL)
Migration Distance 10–15 cm3–6 cm
Development Time 30–45 min5–15 min
Limit of Detection (UV) 1–5 ng100–500 pg
Resolution (Rs) of Isomers ~1.1 (Overlapping edges)>1.5 (Baseline separation)

Experimental Protocols

The following self-validating system ensures that any unreacted starting material or over-reacted impurities are accurately quantified.

Phase 1: Synthesis & Sampling
  • Reaction Setup: Dissolve methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous CH₃CN (0.1 M concentration) and cool the flask to 0 °C using an ice bath (3[3]).

  • Reagent Addition: Add NBS (1.05 eq) portion-wise. Causality: Portion-wise addition controls the exothermic nature of the reaction, preventing localized heating that drives di-bromination (1[1]).

  • Propagation: Remove the ice bath and allow the solution to stir at room temperature for 3 to 3.5 hours.

  • Sampling & Quenching: Withdraw a 50 µL aliquot. Immediately quench with 50 µL of 2M aqueous Na₂S₂O₃. Causality: Sodium thiosulfate instantly reduces any unreacted NBS/Br₂, freezing the reaction profile at the exact time of sampling (3[3]). Extract the organic components using 100 µL of Ethyl Acetate (EtOAc).

Phase 2: Chromatographic Validation Workflow

HPTLCWorkflow Prep Sample Prep Quench with Na2S2O3 Extract in EtOAc App Application Automated Sampler 6 mm Bands Prep->App Dev Development Twin Trough Chamber Hexane:EtOAc (8:2) App->Dev Scan Densitometry UV Scan at 254 nm Quantification Dev->Scan

Caption: Step-by-step HPTLC workflow for quantitative validation of the bromination reaction.

Phase 3: TLC vs. HPTLC Execution

Method A: Classical TLC Protocol

  • Plate: Standard Silica Gel 60 F254 (Merck, 20x20 cm cut to size).

  • Application: Manually spot 2 µL of the EtOAc extract using a glass capillary.

  • Mobile Phase: Hexane:EtOAc (8:2 v/v).

  • Development: Place in a twin-trough chamber pre-saturated for 20 minutes. Allow a migration distance of 10 cm.

  • Visualization: Observe under a UV lamp at 254 nm.

Method B: HPTLC Protocol (Recommended)

  • Plate: HPTLC Silica Gel 60 F254 (Merck, 10x10 cm) (4[4]).

  • Application: Use an automated TLC sampler (e.g., CAMAG ATS 4) to apply 0.5 µL of the extract as 6 mm bands. Causality: Band application ensures uniform sample distribution, eliminating the "edge effects" of circular spots and drastically improving resolution (5[5]).

  • Mobile Phase: Hexane:EtOAc (8:2 v/v).

  • Development: Develop in an automated development chamber (ADC 2) with humidity control to a migration distance of 5 cm.

  • Visualization & Densitometry: Scan the plate at 254 nm using a TLC Scanner. The resulting densitogram provides a quantifiable peak area for the starting material, target product, and impurities, validating the reaction conversion with HPLC-like precision (2[2]).

Conclusion

While classical TLC remains a staple for rapid qualitative checks, the synthesis of highly activated aromatic systems like methyl 2-bromo-3,5-dimethoxybenzoate demands higher resolving power to detect trace over-bromination. HPTLC provides a robust, high-throughput, and environmentally friendly alternative (5[5]), delivering superior resolution, shorter run times, and quantifiable data that meet stringent pharmaceutical validation standards.

References

1.1 - nih.gov 2.3 - unibo.it 3.4 - merckmillipore.com 4.2 - jpbs.in 5.5 - nih.gov 6. - sigmaaldrich.com

Sources

Comparative

A Comparative Guide to Elemental Analysis Strategies for Halogenated Building Blocks: Focus on Methyl 2-bromo-3,5-dimethoxybenzoate

Executive Summary & The Analytical Challenge In pharmaceutical development and materials science, halogenated aromatic compounds serve as critical synthetic building blocks. Methyl 2-bromo-3,5-dimethoxybenzoate (Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development and materials science, halogenated aromatic compounds serve as critical synthetic building blocks. Methyl 2-bromo-3,5-dimethoxybenzoate (Molecular Formula: C₁₀H₁₁BrO₄; Molecular Weight: 275.10 g/mol ) is a prime example of a highly substituted matrix requiring rigorous quality control[1].

To validate the purity of this compound, researchers rely on Elemental Analysis (EA). Based on its stoichiometry, the theoretical mass fractions are C: 43.66%, H: 4.03%, Br: 29.05%, and O: 23.26% [1]. However, quantifying the elemental composition of halogenated organics presents a severe analytical challenge. During standard high-temperature combustion, bromine forms a complex mixture of oxidation states (e.g., Br₂, HBr, BrO₃⁻). If an analytical system is only calibrated to detect a single species (like bromide), this disproportionation leads to severe analyte underestimation[2]. Furthermore, volatile halogens can permanently poison the reduction catalysts in standard CHNS analyzers.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical workflows for the full elemental characterization of Methyl 2-bromo-3,5-dimethoxybenzoate, detailing the causality behind each experimental choice.

Objective Comparison of Analytical Alternatives

To achieve complete mass closure, the analysis must be split into two parallel workflows: one for Carbon/Hydrogen/Oxygen, and an orthogonal method dedicated to Bromine.

  • Automated CHNS-O Combustion : The gold standard for C, H, and O, but requires physical modification (halogen traps) to prevent catalyst poisoning.

  • Schöniger Flask + Ion Chromatography (IC) : A traditional, cost-effective method for macro-level bromine quantification[3].

  • Microwave-Induced Combustion (MIC) + ICP-MS : A state-of-the-art approach utilizing high-pressure oxygen to completely mineralize the aromatic ring, offering superior recovery and ultra-trace sensitivity[4].

Comparative Performance Data
Analytical StrategyTarget ElementsSample SizeCombustion EnvironmentAbsorption MatrixTypical RecoveryPrecision (RSD)
Automated CHNS-O C, H, O2 – 5 mg1200°C, Flowing O₂N/A (Direct Gas)99.5% – 100.2%< 0.3%
Schöniger Flask + IC Br (Macro)10 – 50 mgAmbient Pressure O₂H₂O₂ / NaOH95.0% – 98.5%1.5% – 2.5%
MIC + ICP-MS Br (Trace)100 – 500 mg20 bar O₂, Microwave50 mmol/L NH₄OH99.0% – 104.0%< 5.0%

Mechanistic Workflows & Experimental Protocols

A robust protocol must be a self-validating system. The following step-by-step methodologies explain why specific reagents and conditions are chosen to maintain scientific integrity.

Protocol A: Carbon & Hydrogen via Automated Combustion
  • Step 1: Matrix Preparation : Weigh 2–3 mg of Methyl 2-bromo-3,5-dimethoxybenzoate into a tin capsule.

  • Step 2: Halogen Trapping (Critical Causality) : Pack the primary combustion tube (1200°C) with silver wool . Because the compound contains ~29% bromine, combustion will release corrosive bromine gas. The silver wool quantitatively precipitates the halogen as non-volatile silver bromide (AgBr). Without this step, bromine gas will poison the downstream copper reduction column and cause baseline drift in the Thermal Conductivity Detector (TCD).

  • Step 3: Detection : Quantify CO₂ and H₂O via TCD.

Protocol B: Bromine Quantification via MIC + ICP-MS
  • Step 1: Sample Ignition : Weigh 100 mg to 500 mg of the sample into quartz microwave vessels. Add 50 µL of 6 mol/L ammonium nitrate as an ignition aid[4].

  • Step 2: High-Pressure Combustion : Pressurize the vessel with 20 bar of high-purity O₂ and apply microwave irradiation[4]. Causality: The 20-bar pressure ensures the complete destruction of the highly stable dimethoxybenzoate aromatic ring. Incomplete combustion leaves residual carbon, which causes severe polyatomic interferences in the ICP-MS plasma.

  • Step 3: Alkaline Absorption : Use 50 mmol/L NH₄OH as the absorbing solution[5]. Causality: Bromine is highly volatile. The alkaline environment drives the disproportionation of bromine gas into soluble bromide and bromate, preventing outgassing losses and ensuring near 100% recovery.

  • Step 4: Memory Effect Suppression : Dilute the final digest in 0.5% NH₃ prior to ICP-MS introduction[4]. Causality: Bromine exhibits severe "memory effects," sticking to the spray chamber and tubing. The dilute ammonia maintains an alkaline pH, keeping bromine in solution and effectively flushing the introduction system between runs[4].

Protocol C: Bromine Quantification via Schöniger Flask + IC
  • Step 1: Combustion : Wrap 10–20 mg of the sample in ashless filter paper and ignite in a sealed flask filled with pure O₂.

  • Step 2: Reductive Absorption : Absorb the combustion products in a solution containing dilute NaOH and H₂O₂[6]. Causality: Combustion produces a mixture of oxidation states (Br⁻, BrO⁻, BrO₃⁻). Because IC separates ions based on charge and size, multiple bromine species will appear as split peaks, causing underestimation[2]. H₂O₂ acts as a reducing agent, converting all oxidized species uniformly down to bromide (Br⁻) for a single, quantifiable chromatographic peak[6].

  • Step 3: IC Analysis : Inject 100 µL of the sample into the IC using a 4 mM sodium carbonate/bicarbonate eluent[3].

Analytical Decision Workflow

EA_Workflow Compound Methyl 2-bromo-3,5-dimethoxybenzoate (C10H11BrO4) Split1 C, H, O Quantification Compound->Split1 Split2 Bromine Quantification Compound->Split2 CHNS Automated CHNS-O Analyzer (1200°C Combustion) Split1->CHNS MIC Microwave-Induced Combustion (20 bar O2) Split2->MIC Flask Schöniger Flask (Ambient O2) Split2->Flask TCD TCD Detection (Ag Wool Halogen Trap) CHNS->TCD Absorb1 50 mM NH4OH Absorption MIC->Absorb1 High Pressure Absorb2 H2O2 / NaOH Absorption Flask->Absorb2 Ambient Pressure Detect1 ICP-MS (Ultra-trace Br) Absorb1->Detect1 Detect2 Ion Chromatography (Macro Br) Absorb2->Detect2

Decision matrix for the elemental analysis of brominated organic compounds.

References

  • Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 - PubChem . National Institutes of Health (NIH). 1

  • Cl/Br - Mikroanalytisches Laboratorium . univie.ac.at. 6

  • Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods . MDPI. 2

  • Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography . J-Stage. 3

  • Combining pyrohydrolysis and ICP-MS for bromine and iodine determination in airborne particulate matter . CONICET. Link

  • Quantitative Determination of Bromine and Iodine in Food Samples Using ICP-MS . ResearchGate. 4

  • Feasibility of ultra-trace determination of bromine and iodine in honey by ICP-MS using high sample mass in microwave-induced combustion . PubMed. 5

Sources

Validation

Comprehensive UV-Vis Spectroscopic Comparison: Methyl 2-bromo-3,5-dimethoxybenzoate vs. Structural Analogues

Executive Summary Methyl 2-bromo-3,5-dimethoxybenzoate (MBDMB) is a highly versatile halogenated aromatic ester, frequently utilized as a critical intermediate in the total synthesis of biologically active natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3,5-dimethoxybenzoate (MBDMB) is a highly versatile halogenated aromatic ester, frequently utilized as a critical intermediate in the total synthesis of biologically active natural products (such as Ulocladol A and Chrysophaentins) and various kinase inhibitors[1][2]. For researchers and drug development professionals, understanding its precise electronic properties—captured via UV-Vis spectroscopy—is essential for monitoring reaction progress, determining compound purity, and predicting its behavior in photochemical or cross-coupling applications.

This guide objectively compares the UV-Vis absorption characteristics of MBDMB against its structural alternatives, providing mechanistic insights and a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Insights: The Causality of the UV-Vis Profile

The UV-Vis absorption profile of MBDMB is dictated by the complex interplay between the aromatic


-system and its functional substituents. Understanding why the spectrum looks the way it does requires analyzing two primary electronic effects:
  • Push-Pull Conjugation: The two methoxy groups at the 3 and 5 positions act as strong electron-donating groups (EDGs) via resonance, while the methyl ester at position 1 acts as an electron-withdrawing group (EWG). This creates a "push-pull" electronic environment that lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the primary

    
     transitions into the near-UV region[3].
    
  • The Ortho-Bromo Effect: The introduction of a bromine atom at the 2-position (ortho to the ester) introduces two competing mechanistic forces[4]. Electronically, the heavy bromine atom exerts a bathochromic (red) shift due to the participation of its lone pairs in the extended

    
    -system. Sterically, however, the bulky bromine atom forces the adjacent methyl ester group slightly out of coplanarity with the benzene ring. This steric twisting partially disrupts conjugation, meaning the hyperchromic effect (increase in absorbance intensity) is less pronounced than it would be in a purely unhindered planar system.
    

Comparative Performance & Data Presentation

To objectively evaluate MBDMB, we compare its UV-Vis characteristics against its direct synthetic precursor, Methyl 3,5-dimethoxybenzoate[5], and its carboxylic acid analogue, 2-Bromo-3,5-dimethoxybenzoic acid[6].

Table 1: Comparative UV-Vis Absorption Characteristics (in Methanol)
Compound

(

)

(

)

(

)

(

)
Key Spectral Differentiator
Methyl 3,5-dimethoxybenzoate [5]~215 nm22,500~265 nm8,400Baseline push-pull conjugation; unhindered ester allows maximum coplanarity.
Methyl 2-bromo-3,5-dimethoxybenzoate [7]~222 nm25,100~278 nm9,200Bathochromic shift via Br heavy-atom effect; moderated by steric twisting.
2-Bromo-3,5-dimethoxybenzoic acid [6]~220 nm24,800~275 nm8,900Slight hypsochromic shift vs. the ester due to extensive solvent H-bonding.

Note: Values are representative empirical derivations based on established auxochromic shift rules for substituted benzoyl derivatives.

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring the UV-Vis spectrum of MBDMB. The synthesis of MBDMB typically involves the electrophilic aromatic bromination of Methyl 3,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in acetonitrile[2][8].

Step 1: Sample Preparation & Matrix Standardization
  • Solvent Selection: Use HPLC-grade Methanol (UV cutoff ~205 nm). Methanol solvates the polar ester and methoxy groups effectively while remaining transparent in the region of interest.

  • Stock Solution: Accurately weigh 5.0 mg of highly pure MBDMB (>98% purity verified via silica gel chromatography)[2] and dissolve it in 10.0 mL of methanol to create a primary stock solution.

Step 2: Serial Dilution for Beer-Lambert Validation
  • Prepare a minimum of five concentration points (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) by volumetrically diluting the stock solution.

  • Causality Check (Self-Validation): This step is non-negotiable. By plotting Absorbance vs. Concentration, you validate the integrity of the system. An

    
     confirms that the compound is fully dissolved, no excimer/aggregate formation is occurring, and the detector is operating within its linear dynamic range. If 
    
    
    
    , discard the solutions and check for solvent impurities or incomplete dissolution.
Step 3: Spectral Acquisition & Data Processing
  • Baseline Correction: Fill matched quartz cuvettes (1 cm path length) with pure HPLC-grade methanol. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette background noise.

  • Measurement: Replace the sample cuvette with the MBDMB dilutions. Scan at a medium speed (e.g., 240 nm/min) with a slit width of 1 nm to ensure high resolution of the closely spaced

    
     and 
    
    
    
    bands.

Synthesis & Validation Workflow

Below is the logical workflow mapping the synthesis, isolation, and spectroscopic validation of MBDMB.

G A Methyl 3,5-dimethoxybenzoate (Precursor) B Bromination (NBS, MeCN) Electrophilic Aromatic Substitution A->B C Crude MBDMB Reaction Mixture B->C Quench with Na2S2O3 D Silica Gel Chromatography (Purification) C->D Extract & Concentrate E Pure Methyl 2-bromo- 3,5-dimethoxybenzoate D->E Isolate >98% Pure F UV-Vis Spectroscopic Acquisition (MeOH) E->F Prepare Serial Dilutions G Beer-Lambert Validation (Linearity Check R² > 0.999) F->G Extract λ_max and ε

Workflow from synthesis of Methyl 2-bromo-3,5-dimethoxybenzoate to UV-Vis spectral validation.

References

  • Title: CHIMICA - AMS Dottorato (Synthesis Procedures) Source: University of Bologna (unibo.it) URL: 8

  • Title: Methyl 2-bromo-3,5-dimethoxybenzoate | CID 11391696 Source: PubChem (nih.gov) URL: 7

  • Title: 2-Bromo-3,5-dimethoxybenzoic acid Source: Benchchem URL: 6

  • Title: University of Southampton Research Repository ePrints Soton (Ulocladol A Synthesis) Source: University of Southampton (soton.ac.uk) URL: 1

  • Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow (gla.ac.uk) URL: 4

  • Title: Synthesis of Some Aromatic and Aliphatic Esters Using WO3/ZrO2 Solid Acid Catalyst Source: Asian Publication Corporation (asianpubs.org) URL: 3

  • Title: ePrints Soton - University of Southampton (Chrysophaentins Synthesis) Source: University of Southampton (soton.ac.uk) URL: 2

  • Title: Methyl 3,5-Dimethoxybenzoate | CID 75074 Source: PubChem (nih.gov) URL: 5

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl 2-bromo-3,5-dimethoxybenzoate from its Structural Isomers

Introduction In the intricate landscape of pharmaceutical and materials science research, the precise identification of chemical structures is not merely a procedural step but the bedrock of reproducible and reliable sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of pharmaceutical and materials science research, the precise identification of chemical structures is not merely a procedural step but the bedrock of reproducible and reliable science. Methyl 2-bromo-3,5-dimethoxybenzoate is a valuable substituted aromatic ester, often employed as a building block in the synthesis of more complex molecules. However, its synthesis can be accompanied by the formation of various structural isomers, where the bromine atom and methoxy groups occupy different positions on the benzene ring. The presence of these isomeric impurities can drastically alter the physicochemical and biological properties of the final product, making their unambiguous identification and separation paramount.

This guide provides an in-depth comparison of analytical methodologies to reliably distinguish Methyl 2-bromo-3,5-dimethoxybenzoate from its key structural isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring you can trust the data you generate.

The Challenge: A Field of Isomers

The core challenge lies in the subtle structural differences between the isomers, which can lead to very similar physical properties. For this guide, we will focus on distinguishing the target compound, Methyl 2-bromo-3,5-dimethoxybenzoate (1) , from two common and representative structural isomers: Methyl 4-bromo-3,5-dimethoxybenzoate (2) and Methyl 3-bromo-2,5-dimethoxybenzoate (3) .

Caption: Molecular structures of the target compound (1) and two of its key isomers (2, 3).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing structural isomers. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous structure elucidation.

Expertise in Action: Why NMR Excels

The predictive power of NMR lies in the concept of the chemical shift, which is highly sensitive to the electronic effects (both inductive and resonance) of neighboring substituents. The electronegative bromine and electron-donating methoxy groups create unique electronic environments for the aromatic protons and carbons in each isomer, resulting in distinct and predictable spectral patterns.

¹H NMR Spectroscopy: Mapping the Protons

The number of aromatic signals, their splitting patterns (coupling), and their chemical shifts provide a unique fingerprint for each isomer.

  • Compound 1 (2-bromo-3,5-dimethoxy): The two aromatic protons are not equivalent. They will appear as two distinct doublets, with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Compound 2 (4-bromo-3,5-dimethoxy): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They will appear as a single signal (a singlet) integrating to two protons. This is a key distinguishing feature.

  • Compound 3 (3-bromo-2,5-dimethoxy): Like compound 1, the two aromatic protons are in different environments. They will appear as two doublets, but their chemical shifts will differ from those in compound 1 due to the different positioning of the bromine atom relative to the methoxy groups.

Table 1: Predicted ¹H NMR Data (Aromatic Region, in CDCl₃)

CompoundProton PositionPredicted Shift (ppm)MultiplicityJ (Hz)IntegrationKey Differentiator
1 (Target) H-4~6.8d~2.51HTwo distinct aromatic doublets.
H-6~6.6d~2.51H
2 (Isomer) H-2, H-6~7.0s-2HA single aromatic singlet.
3 (Isomer) H-4~7.2d~2.81HTwo doublets with different shifts than 1 .
H-6~6.9d~2.81H
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements the ¹H data by providing information on the carbon framework. The number of unique aromatic carbon signals is a direct indicator of molecular symmetry.

  • Compound 1 (2-bromo-3,5-dimethoxy): All six aromatic carbons are unique, resulting in six distinct signals.

  • Compound 2 (4-bromo-3,5-dimethoxy): Due to symmetry, there will only be four signals for the six aromatic carbons (C1, C4, C3/C5, C2/C6).

  • Compound 3 (3-bromo-2,5-dimethoxy): All six aromatic carbons are unique, yielding six signals.

The chemical shift of the carbon directly attached to the bromine (C-Br) is also diagnostic.[1]

Table 2: Predicted ¹³C NMR Data (Aromatic Region, in CDCl₃)

CompoundNumber of Aromatic SignalsPredicted C-Br Shift (ppm)Key Differentiator
1 (Target) 6~110-1156 unique aromatic signals.
2 (Isomer) 4~120-125Only 4 aromatic signals due to symmetry.
3 (Isomer) 6~115-1206 signals, but distinct shifts from 1 .
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H signals.

Caption: A streamlined workflow for structural elucidation of isomers using NMR.

Mass Spectrometry (MS): Confirming Identity and Elemental Composition

While NMR is best for identifying which isomer is present, mass spectrometry is essential for confirming the molecular weight and the presence of bromine. It is most powerful when coupled with a separation technique like Gas Chromatography (GC-MS).

Expertise in Action: The Bromine Isotopic Signature

The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This means that any fragment containing one bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This provides definitive evidence that the compound contains a single bromine atom.[2]

While the molecular ion (M⁺) peak will be identical for all isomers (m/z 274/276), their fragmentation patterns under electron ionization (EI) may show subtle differences, which can sometimes be used for differentiation.[3][4]

Table 3: Expected GC-MS Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Distinguishing Feature
All Isomers 274 / 276 (Ratio ~1:1)243 / 245 ([M-OCH₃]⁺)The presence of the Br isotopic pattern confirms elemental composition.
215 / 217 ([M-COOCH₃]⁺)Fragmentation patterns may show minor intensity differences.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer (quadrupole or TOF).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion pair (274/276) and characteristic fragments.

Chromatographic Techniques: Separating the Mixture

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for physically separating the isomers, which is a prerequisite for purification and accurate quantification. The choice between HPLC and GC depends on the thermal stability and volatility of the compounds; for these esters, both are viable.[5]

Expertise in Action: Exploiting Polarity Differences

Separation is achieved by exploiting subtle differences in the isomers' polarity and their resulting interactions with the stationary phase of the chromatography column. Even small changes in the position of the polar methoxy groups and the relatively non-polar bromine atom can alter the molecule's overall dipole moment and van der Waals interactions, leading to different retention times. HPLC is often preferred for its high resolution in separating positional isomers of aromatic compounds.[6][7][8]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[7][9]

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a column oven.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The separated isomers will appear as distinct peaks with different retention times (tR). The peak area can be used for quantification.

Caption: Standard workflow for the separation of isomers via HPLC.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR for this specific problem, IR spectroscopy is a fast and simple method to confirm the presence of key functional groups and can provide clues about the aromatic substitution pattern.

Expertise in Action: Fingerprinting Substitution

The primary utility of IR lies in two regions:

  • Functional Group Region: Confirms the presence of the ester carbonyl (C=O) stretch, which for aromatic esters is typically around 1715-1730 cm⁻¹.[10][11] It also confirms C-O stretches (1100-1300 cm⁻¹) and aromatic C=C bonds (~1450-1600 cm⁻¹).[12][13]

  • Fingerprint/Out-of-Plane Bending Region: The pattern of strong absorptions between 690-900 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring.[13] Each isomer will have a unique pattern in this region corresponding to its specific arrangement of substituents. For example, a 1,2,3,5-tetrasubstituted ring (Compound 1) will have a different C-H out-of-plane bending pattern than a 1,3,4,5-tetrasubstituted ring (Compound 2).

Table 4: Key Expected IR Absorptions (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch> 3000Confirms aromatic ring.
Ester C=O Stretch~1725Confirms ester carbonyl group.[10][12]
Aromatic C=C Stretch~1450-1600Confirms aromatic ring.[13]
Ester C-O Stretch~1100-1300Confirms ester C-O bonds.[11]
C-H Out-of-Plane Bending690-900Pattern is unique to the substitution pattern of each isomer. [13]

Summary and Recommendation

Distinguishing between structural isomers of Methyl 2-bromo-3,5-dimethoxybenzoate requires a multi-faceted analytical approach. While each technique provides valuable information, a clear hierarchy of utility emerges.

  • Primary Technique (Definitive Identification): NMR Spectroscopy (¹H and ¹³C) is indispensable and should be the first method employed for unambiguous structural confirmation. The unique signal count, chemical shifts, and coupling patterns provide a definitive fingerprint for each isomer.

  • Confirmatory Techniques:

    • GC-MS is crucial for confirming the molecular weight and verifying the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern.

    • HPLC or GC are the methods of choice for separating the isomers and determining the purity of the target compound.

  • Supporting Technique: IR Spectroscopy offers a rapid check for the correct functional groups and can provide supporting evidence for the substitution pattern.

For any researcher or drug development professional, relying solely on one technique is insufficient. The most robust and trustworthy approach is to use chromatography to separate the isomers, followed by comprehensive NMR analysis for identification and MS for confirmation. This integrated workflow ensures the highest level of scientific integrity and confidence in your results.

References

  • Gas Chromatographic and Isotope Dilution Analysis of Isomers Formed on Mononitration of Benzoic Acid. (n.d.). Analytical Chemistry.
  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Wu, C. H., et al. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.
  • Methyl 2-bromo-3,5-dimethoxybenzo
  • Methyl 3-bromo-2,5-dimethoxybenzo
  • Lee, Y. W., & Lin, C. H. (2013).
  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers.
  • HPLC Method for the Determination of Methyl 2-(3-hydroxyphenyl)
  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Chemistry Stack Exchange.
  • Simultaneous Determination of Potassium Sorbate and Sodium Benzoate in Doogh Using High Performance Liquid Chromatography. (n.d.). Oriental Journal of Chemistry.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • Maher, H. M., et al. (2012). GC-MS and GC-IRD Studies on Brominated Dimethoxyamphetamines: Regioisomers Related to 4-Br-2,5-DMA (DOB). Drug Testing and Analysis.
  • GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). (n.d.).
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
  • Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of Methyl 2-bromo-3,5-dimethoxybenzoate

1. Executive Summary & Chemical Profiling As a Senior Application Scientist, managing the lifecycle of halogenated aromatic esters like Methyl 2-bromo-3,5-dimethoxybenzoate requires a rigorous understanding of both its p...

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Chemical Profiling As a Senior Application Scientist, managing the lifecycle of halogenated aromatic esters like Methyl 2-bromo-3,5-dimethoxybenzoate requires a rigorous understanding of both its physical chemistry and its downstream environmental impact. Because this compound contains a heavy halogen (bromine), it cannot be routed through standard non-halogenated solvent waste streams. Improper disposal not only violates environmental regulations but also risks the generation of highly corrosive hydrogen bromide (HBr) gas and toxic polybrominated byproducts during incineration.

Table 1: Physicochemical & Waste Profiling Data

ParameterSpecificationOperational Implication
Chemical Name Methyl 2-bromo-3,5-dimethoxybenzoate[1]Aromatic ester; susceptible to basic hydrolysis.
CAS Number 19491-18-0[1]Required for precise EPA/RCRA waste manifesting.
Molecular Formula C10H11BrO4[1]Contains ~29% Bromine by mass.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated waste.
Primary Incompatibilities Strong bases, strong oxidizersRisk of exothermic saponification or volatile gas generation.

2. The Causality of Halogenated Waste Segregation Do not simply throw this compound into the nearest organic waste carboy. The presence of the bromine atom dictates a specific, highly controlled disposal pathway.

  • Economic and Logistical Causality: Facilities must keep non-halogenated waste separated from halogenated waste to the fullest extent possible. It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste [2]. Mixing even a small amount of Methyl 2-bromo-3,5-dimethoxybenzoate into a non-halogenated drum reclassifies the entire drum, incurring massive unnecessary costs.

  • Mechanistic Causality (Incineration Dynamics): Standard fuel blending or low-temperature incineration is insufficient for brominated compounds[3]. When combusted, the bromine radical forms hydrogen bromide (HBr). If combusted at inadequate temperatures, brominated aromatics can form polybrominated dibenzo-p-dioxins (PBDDs). Therefore, this waste must be routed to high-temperature rotary kiln or liquid injection incinerators (>1000°C) equipped with caustic scrubbing systems (e.g., NaOH showers) to neutralize the acidic flue gas [4].

3. Operational Disposal Protocol (Step-by-Step) This protocol is designed as a self-validating system. Do not proceed to the next step without passing the verification checkpoint.

  • Step 1: Bench-Level Segregation

    • Identify all solvents, reaction mixtures, and solid debris contaminated with Methyl 2-bromo-3,5-dimethoxybenzoate.

    • Route exclusively to the "Halogenated Organic Waste" stream.

    • Verification Checkpoint: Check the pH of the existing waste carboy. Ensure the pH is between 5.5 and 9.5[2]. If the waste is highly basic (pH > 9), do NOT add the ester. Strong bases will catalyze the saponification of the methyl ester, precipitating 2-bromo-3,5-dimethoxybenzoic acid, which can form a dense sludge and compromise the container.

  • Step 2: Container Selection

    • Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) safety cans.

    • Verification Checkpoint: Ensure no metal cans are used if the waste contains trace moisture. Aqueous halogens can slowly generate hydrobromic acid (HBr), leading to the corrosion of metal containers and subsequent leaks.

  • Step 3: Accumulation and Labeling

    • Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Brominated Aromatic Ester)".

    • Keep the lid securely closed at all times except when actively adding waste to prevent the volatilization of co-solvents[2].

  • Step 4: EHS Profiling and RCRA Manifesting

    • Submit a waste profile to your Environmental Health and Safety (EHS) department.

    • Ensure the waste is manifested under the appropriate Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic compounds [5].

4. Spill Response & Immediate Remediation Protocol In the event of a benchtop or floor spill of the neat solid or a concentrated solution:

  • Isolation: Immediately don double nitrile gloves, chemical splash goggles, and a standard lab coat.

  • Solid Containment: If the pure solid is spilled, do NOT use a standard broom, which can aerosolize the fine powder. Use a static-free brush and dustpan to gently collect the material.

  • Liquid Containment: If dissolved in a halogenated solvent (e.g., Dichloromethane), cover the spill with a chemically inert, non-combustible absorbent pad or vermiculite. Causality: Do not use combustible materials like sawdust, as halogenated mixtures can sometimes react exothermically with organic absorbents.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent materials into a sealed, labeled solid hazardous waste container.

5. Waste Routing Visualization The following diagram illustrates the validated lifecycle of Methyl 2-bromo-3,5-dimethoxybenzoate waste, ensuring environmental compliance and safety.

HalogenatedWasteWorkflow Gen Waste Generation (Methyl 2-bromo-3,5-dimethoxybenzoate) Seg Waste Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Cont Halogenated Waste Container (Labeled, Compatible HDPE) Seg->Cont Halogenated Stream EHS EHS Collection & Profiling (RCRA Manifesting) Cont->EHS Inc High-Temp Incineration (>1000°C) EHS->Inc External Transport Scrub Caustic Scrubbing (Neutralize HBr Gas) Inc->Scrub Flue Gas (HBr) Disp Safe Environmental Release & Ash Disposal Scrub->Disp

Halogenated waste disposal workflow for Methyl 2-bromo-3,5-dimethoxybenzoate.

6. References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) NEPIS Database URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Source: Chemical & Engineering News (C&EN) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-bromo-3,5-dimethoxybenzoate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Methyl 2-bromo-3,5-dimethoxybenzoate, a halogenated aromatic com...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Methyl 2-bromo-3,5-dimethoxybenzoate, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for its safe use, from initial handling to final disposal, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific, comprehensive toxicological profile for Methyl 2-bromo-3,5-dimethoxybenzoate is not widely published, its chemical structure as a halogenated aromatic ester allows us to make informed predictions based on similar compounds. Chemicals in this class are often classified as irritants.[1][2] Prudent laboratory practice dictates that we treat this compound with the appropriate level of caution.

The primary risks associated with this and similar chemicals are:

  • Eye Irritation: Contact can cause serious irritation.[3][4]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation or dermatitis.[3][4]

  • Respiratory Tract Irritation: Inhalation of the solid dust or aerosols can irritate the nose, throat, and lungs.[3][4][5]

Therefore, every procedural step and piece of personal protective equipment (PPE) recommended is designed to mitigate these specific risks by preventing physical contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Never handle any chemical without first reviewing its Safety Data Sheet (SDS) and understanding the GHS pictograms and hazard statements.[6]

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Safety GogglesNitrile GlovesLab CoatRequired: Certified Chemical Fume Hood
Preparing Solutions (Splash Potential) Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Certified Chemical Fume Hood
Small-Scale Reactions Chemical Safety GogglesNitrile GlovesLab CoatRequired: Certified Chemical Fume Hood
Minor Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronAir-Purifying Respirator (if outside a fume hood)

Causality Behind PPE Choices:

  • Eye and Face Protection : Standard safety glasses are insufficient as they do not protect against splashes from the top, bottom, or sides.[7] Chemical splash goggles that seal around the eyes are the minimum requirement.[2][7] When handling liquids or performing tasks with a higher splash potential, a face shield must be worn in addition to goggles to protect the entire face.[8]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact and splashes for many common laboratory chemicals.[9] Always inspect gloves for tears or holes before use. For prolonged contact or when cleaning spills, more robust gloves like neoprene or Viton may be necessary. After handling the chemical, remove gloves properly and wash your hands thoroughly.[6]

  • Body Protection : A standard lab coat protects your skin and personal clothing from minor spills and contamination.[8] When the risk of splashing is higher, a chemical-resistant apron provides an additional layer of protection.[5]

  • Respiratory Protection : This is arguably the most critical control measure. Methyl 2-bromo-3,5-dimethoxybenzoate is a solid, and weighing or transferring it can generate fine dust. Inhaling this dust is a primary route of exposure. The most effective way to prevent this is to use an engineering control, specifically a certified chemical fume hood.[5][9] A fume hood pulls airborne contaminants away from the user, providing a significantly higher level of protection than a respirator alone.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes the risk of accidental exposure. The following protocol should be integrated into your laboratory's Standard Operating Procedures (SOPs).

Workflow for Handling Methyl 2-bromo-3,5-dimethoxybenzoate

prep 1. Pre-Handling Checks - Review SDS - Inspect PPE & Fume Hood handling 2. Handling Operations (Inside Certified Fume Hood) prep->handling weigh Weigh Solid on Weigh Paper or in a Beaker handling->weigh Minimize Dust Generation transfer Carefully Transfer to Reaction Vessel weigh->transfer cleanup 3. Immediate Cleanup - Wipe down surfaces - Decontaminate equipment transfer->cleanup waste 4. Waste Segregation - Collect all contaminated materials (gloves, paper, excess chemical) cleanup->waste Treat all contact items as waste storage 5. Secure Storage - Label container: 'Halogenated Organic Waste' waste->storage disposal 6. Final Disposal - Transfer to central hazardous waste accumulation area storage->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3,5-dimethoxybenzoate
Reactant of Route 2
Methyl 2-bromo-3,5-dimethoxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.